molecular formula C38H57N5O10 B15558263 Formobactin

Formobactin

カタログ番号: B15558263
分子量: 743.9 g/mol
InChIキー: ZZBSPTCNZDTZBR-QGXZNONUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Formobactin is a cyclic hydroxamic acid derivative and antibiotic isolated from Nocardia sp. strain ND20. It exerts an inhibitory effect on lipid peroxidation and also has a potent protecting effect on neuronal cells. It has a role as an antimicrobial agent, a radical scavenger and a bacterial metabolite. It is a member of phenols, a carboxylic ester, a member of 1,3-oxazoles and a cyclic hydroxamic acid.
isolated from Nocardia;  structure in first source

特性

分子式

C38H57N5O10

分子量

743.9 g/mol

IUPAC名

[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2,2-dimethyl-1-oxododecan-3-yl] (2S)-6-[formyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-5-methyl-1,3-oxazole-4-carbonyl]amino]hexanoate

InChI

InChI=1S/C38H57N5O10/c1-5-6-7-8-9-10-11-22-31(38(3,4)37(49)40-28-19-15-17-24-43(51)35(28)47)53-36(48)29(20-14-16-23-42(50)25-44)39-33(46)32-26(2)52-34(41-32)27-18-12-13-21-30(27)45/h12-13,18,21,25,28-29,31,45,50-51H,5-11,14-17,19-20,22-24H2,1-4H3,(H,39,46)(H,40,49)/t28?,29-,31?/m0/s1

InChIキー

ZZBSPTCNZDTZBR-QGXZNONUSA-N

製品の起源

United States

Foundational & Exploratory

Formobactin: A Technical Overview of a Neuroprotective and Free Radical-Scavenging Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formobactin is a naturally occurring compound isolated from Nocardia sp. strain ND20, identified as a member of the nocobactin group of antibiotics.[1] It has demonstrated significant potential as a neuroprotective agent and a potent free radical scavenger. This technical guide provides a comprehensive summary of the currently available information on this compound, including its chemical properties, biological activities, and generalized experimental protocols relevant to its study. While the precise chemical structure and detailed experimental methodologies from the original elucidating studies are not publicly available in the searched literature, this document consolidates the known data and offers standardized protocols for the assessment of similar compounds.

Core Compound Properties

This compound is characterized by its ability to inhibit lipid peroxidation in rat brain homogenate and to protect neuronal cells from L-glutamate-induced toxicity.[1] These properties suggest its potential as a therapeutic lead for neurodegenerative diseases and conditions associated with oxidative stress.

Physicochemical Data

While a detailed spectroscopic analysis and a visual representation of this compound's chemical structure are not available in the reviewed literature, the following molecular details have been documented:

PropertyValueSource
Molecular FormulaC₃₈H₅₇N₅O₁₀Natural Products Atlas[2]
Compound ClassNocobactin Antibiotic[1]
Chemical GroupsAzepines, Oxazoles[1]
Producing OrganismNocardia sp. strain ND20[1]

Biological Activity

This compound exhibits two primary biological activities of significant interest to the research and drug development community:

  • Free Radical Scavenging: this compound effectively neutralizes free radicals, which are implicated in cellular damage and a range of pathologies.

  • Neuroprotection: The compound has been shown to suppress L-glutamate toxicity in neuronal hybridoma N18-RE-105 cells, indicating a potential mechanism for protecting neurons from excitotoxicity.[1]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to the assessment of this compound's known biological activities. These protocols are based on standard laboratory practices and are intended to provide a framework for the evaluation of compounds with similar properties.

Free Radical Scavenging Activity (DPPH Assay)

This protocol outlines a common method for assessing the free radical scavenging capacity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Principle: In the presence of an antioxidant, the stable violet DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, indicates the scavenging potential of the test compound.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent to create a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentrations.

Inhibition of Lipid Peroxidation Assay

This protocol describes a method to measure the inhibition of lipid peroxidation in a biological sample, such as a brain homogenate.

Principle: Lipid peroxidation is a process of oxidative degradation of lipids, which can be induced by free radicals. The extent of lipid peroxidation can be quantified by measuring the formation of malondialdehyde (MDA), a secondary product, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Methodology:

  • Tissue Homogenate Preparation: Prepare a 10% (w/v) homogenate of rat brain tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Induction of Peroxidation: Induce lipid peroxidation in the homogenate by adding an inducing agent, such as a solution of FeSO₄.

  • Sample Treatment: To the reaction mixture, add the test compound at various concentrations. A control group should receive the vehicle only.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).

  • TBA Reaction: Stop the reaction by adding a solution of trichloroacetic acid (TCA), followed by the addition of thiobarbituric acid (TBA) reagent.

  • Color Development: Heat the mixture in a boiling water bath for a set time (e.g., 15-30 minutes) to allow for the development of the pink-colored MDA-TBA adduct.

  • Absorbance Measurement: After cooling, centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group.

Neuronal Cell Protection Assay (MTT Assay)

This protocol details a method for assessing the ability of a compound to protect neuronal cells from a toxic insult, such as glutamate-induced excitotoxicity, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or a similar cell line) in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induction of Toxicity: Induce neuronal cell death by adding a toxic agent, such as L-glutamate, to the cell culture medium. A control group should not receive the toxic agent.

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the untreated, toxin-exposed group (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is determined by the increase in cell viability in the compound-treated, toxin-exposed groups compared to the toxin-exposed only group.

Visualizations

Due to the lack of specific information on this compound's signaling pathways, the following diagrams represent a generalized workflow for the discovery and initial characterization of a novel natural product with neuroprotective and antioxidant properties.

experimental_workflow cluster_discovery Discovery Phase cluster_screening Screening & Bioassay cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation start Collection of Nocardia sp. fermentation Fermentation & Culturing start->fermentation extraction Extraction of Crude Metabolites fermentation->extraction dpph DPPH Radical Scavenging Assay extraction->dpph lipid_perox Lipid Peroxidation Inhibition Assay extraction->lipid_perox neuro_protect Neuronal Cell Protection Assay extraction->neuro_protect chromatography Chromatographic Separation (e.g., HPLC) dpph->chromatography active_fraction Isolation of Active Fraction chromatography->active_fraction pure_compound Purification of this compound active_fraction->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure Determination of Chemical Structure nmr->structure ms->structure

Fig. 1: Generalized workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics for neurodegenerative disorders and other conditions linked to oxidative stress. The key limitation in advancing the study of this compound is the current inaccessibility of its detailed chemical structure and the specific experimental data from its original characterization. Future research efforts should be directed towards the total synthesis of this compound to confirm its structure and to produce sufficient quantities for in-depth biological evaluation. Furthermore, elucidation of its specific molecular targets and signaling pathways will be crucial in understanding its mechanism of action and for the rational design of more potent and selective analogs.

References

The Formobactin Biosynthesis Pathway in Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formobactin, a notable member of the nocobactin family of siderophores produced by actinomycetes of the genus Nocardia, plays a crucial role in iron acquisition, a process essential for microbial survival and virulence. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, leveraging insights from the well-characterized nocobactin NA pathway. It details the genetic architecture, enzymatic machinery, and biochemical transformations that culminate in the synthesis of this complex metallophore. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols for the study of this compound, quantitative data on its production, and visual representations of the underlying molecular processes to facilitate further research and potential applications in drug development.

Introduction

Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. In the context of pathogenic bacteria, siderophores are often critical virulence factors, enabling the pathogen to overcome the iron-limiting conditions imposed by the host. Actinomycetes, particularly species of the genus Nocardia, are prolific producers of a diverse array of secondary metabolites, including the nocobactin family of siderophores. This compound, first isolated from Nocardia sp. strain ND20, is structurally distinguished by the presence of a formyl group, which differentiates it from the closely related acetylated nocobactin NA.[1] Understanding the biosynthesis of this compound is key to elucidating the mechanisms of iron uptake in Nocardia and may present novel targets for antimicrobial drug development.

The this compound Biosynthetic Gene Cluster

While the specific biosynthetic gene cluster for this compound has not been definitively characterized in all producing strains, comparative genomics with nocobactin NA-producing Nocardia farcinica strongly suggests a homologous cluster is responsible. The biosynthetic gene cluster for nocobactin NA, designated nbt, is split into two genomic regions and provides a robust model for the this compound pathway.[2] This cluster encodes a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.

Table 1: Proposed Genes in the this compound Biosynthetic Cluster (based on the nbt cluster of N. farcinica)

Gene (Homolog)Proposed FunctionDomain Architecture
fobS (nbtS)Salicylate (B1505791) synthase-
fobT (nbtT)Salicylate activation (adenylation)A
fobF (nbtF)NRPS: Activates threonine and cyclizes it to a 2-hydroxyphenyl-5-methyloxazolineA-T-Cy
fobD (nbtD)NRPS: Activates L-lysineA-T
fobG (nbtG)L-lysine N⁶-hydroxylaseMonooxygenase
fobH-like (terH)N⁶-formyltransferase (Proposed)Formyltransferase
fobB/fobC (nbtB/nbtC)PKS: Synthesizes the 3-hydroxy-2-methyl-fatty acyl chainKS-AT-KR-ACP
fobE (nbtE)NRPS: Activates a second L-lysine, followed by epimerization and cyclization to form the N-hydroxy-ε-caprolactam ringA-T-E-Cy
fobA (nbtA)Thioesterase (putative)Thioesterase

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process orchestrated by the coordinated action of the enzymes encoded by the fob gene cluster. The proposed pathway, based on the nocobactin NA model, is as follows:

  • Initiation with Salicylate: The pathway begins with the synthesis of salicylic (B10762653) acid from chorismate by the salicylate synthase, FobS.[2] FobT then activates the salicylate by adenylation.[2]

  • Formation of the Oxazoline Ring: The NRPS enzyme, FobF, adenylates L-threonine and tethers it to its thiolation (T) domain. A cyclization (Cy) domain then catalyzes the formation of a 2-hydroxyphenyl-(5-methyloxazoline) intermediate, incorporating the activated salicylate.[2]

  • Incorporation of the First Lysine (B10760008) Residue and Formylation: The NRPS module FobD activates the first molecule of L-lysine. Concurrently, the lysine N⁶-hydroxylase, FobG, hydroxylates the ε-amino group. A key distinguishing step for this compound biosynthesis is the subsequent N-formylation of this hydroxylamino group, catalyzed by a putative N⁶-formyltransferase.[3][4]

  • Polyketide Chain Synthesis: The PKS modules, FobB and FobC, are responsible for the synthesis of a long-chain 3-hydroxy-2-methyl-fatty acid.[2]

  • Assembly and Esterification: The formylated N⁶-hydroxylysine and the fatty acyl chain are condensed and ester-linked to the oxazoline-containing intermediate.

  • Incorporation of the Second Lysine and Cyclization: The final NRPS module, FobE, activates a second L-lysine residue. This lysine undergoes epimerization (E domain) and is then cyclized (Cy domain) to form the terminal N-hydroxy-ε-caprolactam ring, completing the this compound molecule.[2]

  • Release: A putative thioesterase, FobA, may be involved in releasing the final product from the enzymatic assembly line.[2]

Formobactin_Biosynthesis Chorismate Chorismate FobS FobS Chorismate->FobS L_Thr L-Threonine FobF FobF (NRPS) L_Thr->FobF L_Lys1 L-Lysine FobG FobG L_Lys1->FobG Fatty_Acyl_CoA Fatty Acyl-CoA FobBC FobB/C (PKS) Fatty_Acyl_CoA->FobBC L_Lys2 L-Lysine FobE FobE (NRPS) L_Lys2->FobE Salicylate Salicylate FobS->Salicylate FobT FobT Activated_Sal Salicyl-AMP FobT->Activated_Sal Oxazoline_Intermediate 2-hydroxyphenyl- (5-methyloxazoline) intermediate FobF->Oxazoline_Intermediate FobD FobD (NRPS) Assembled_Intermediate Assembled Intermediate FobD->Assembled_Intermediate Hydroxy_Lys N⁶-hydroxy-L-lysine FobG->Hydroxy_Lys FobH_like FobH-like (Formyltransferase) Formyl_Hydroxy_Lys N⁶-formyl-N⁶-hydroxy-L-lysine FobH_like->Formyl_Hydroxy_Lys Fatty_Acid 3-hydroxy-2-methyl- fatty acyl chain FobBC->Fatty_Acid This compound This compound FobE->this compound FobA FobA (TE) Salicylate->FobT Activated_Sal->FobF Oxazoline_Intermediate->FobD Hydroxy_Lys->FobH_like Formyl_Hydroxy_Lys->FobD Fatty_Acid->FobD Assembled_Intermediate->FobE This compound->FobA Release

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The expression of the this compound biosynthetic gene cluster is tightly regulated by iron availability. In N. farcinica, the nbt gene cluster is under the control of the iron-dependent regulator, IdeR.[2] In iron-replete conditions, the Fe²⁺-IdeR complex binds to specific sequences in the promoter regions of the nbt genes, repressing their transcription.[2] Under iron-limiting conditions, IdeR is unable to bind DNA, leading to the derepression of the gene cluster and the production of nocobactin NA.[2] It is highly probable that a similar IdeR-mediated regulatory mechanism governs this compound biosynthesis.

Formobactin_Regulation High_Fe High Iron IdeR_Fe IdeR-Fe²⁺ Complex High_Fe->IdeR_Fe forms Low_Fe Low Iron IdeR IdeR Low_Fe->IdeR IdeR is inactive IdeR->IdeR_Fe fob_promoter fob promoter IdeR_Fe->fob_promoter Binds and Represses fob_genes fob biosynthetic genes fob_promoter->fob_genes Transcription Formobactin_prod This compound Production fob_genes->Formobactin_prod Translation & Biosynthesis

Caption: Regulation of this compound biosynthesis by iron.

Quantitative Data

Quantitative analysis of siderophore production is crucial for understanding the efficiency of the biosynthetic pathway and for optimizing production in fermentation processes. While specific data for this compound is limited, the production of the related nocobactin NA in N. farcinica provides a valuable reference.

Table 2: Production of Nocobactin NA in Nocardia farcinica IFM 10152

StrainConditionProduction Level (% of Wild-Type)Reference
Wild-TypeIron-deficient media100%[2]
ΔnbtA mutantIron-deficient media< 1%[2]
ΔnbtE mutantIron-deficient mediaNot Detected[2]
ΔnbtS mutantIron-deficient media< 1%[2]

Table 3: Gene Expression of nbt Cluster in N. farcinica under Low vs. High Iron Conditions

GeneFold Increase in Expression (Low Iron)Reference
nbtA> 10[2]
nbtG> 10[2]
nbtH> 10[2]
nbtS~11.3[2]
nbtT~13.3[2]

Experimental Protocols

Cultivation and Siderophore Production

Objective: To cultivate a this compound-producing Nocardia strain under iron-limiting conditions to induce siderophore production.

Materials:

  • Nocardia sp. strain

  • Minimal Medium (MM): 1.5% Na₂HPO₄·2H₂O, 0.3% KH₂PO₄, 0.5% Na₃C₆H₅O₇·2H₂O, 0.02% NH₄Cl, 0.1% MgSO₄·7H₂O, and 0.05% NaCl.[2]

  • Sterile culture flasks

  • Incubator shaker

Protocol:

  • Prepare the Minimal Medium and autoclave.

  • Inoculate the medium with a fresh culture of the Nocardia strain.

  • Incubate the culture at 37°C with shaking for 4 days.[2]

Extraction and Purification of this compound

Objective: To extract and purify this compound from the culture supernatant.

Materials:

  • Culture supernatant from the Nocardia culture

  • Methanol (MeOH)

  • Silica (B1680970) gel column

  • Thin-Layer Chromatography (TLC) plates

  • Reversed-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column[2]

  • Acetonitrile (ACN) and water (H₂O) with 0.1% trifluoroacetic acid (TFA) as mobile phases[2]

Protocol:

  • Harvest the cells from the 4-day culture by centrifugation.

  • Extract the cell pellet with methanol.[2]

  • Concentrate the methanolic extract.

  • Perform initial purification using silica gel column chromatography.

  • Monitor fractions using TLC.

  • Pool the fractions containing this compound and subject them to reversed-phase HPLC.

  • Use a linear gradient of 70% to 90% ACN in H₂O (both containing 0.1% TFA) over 20 minutes at a flow rate of 1 ml/min.[2]

  • Collect the peak corresponding to this compound.

Purification_Workflow Start Nocardia Culture Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant (discarded) Centrifugation->Supernatant Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Extraction Methanol Extraction Cell_Pellet->Extraction Concentration Concentration Extraction->Concentration Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel TLC TLC Analysis Silica_Gel->TLC HPLC Reversed-Phase HPLC TLC->HPLC Purified Purified this compound HPLC->Purified

Caption: Workflow for the extraction and purification of this compound.

Structural Elucidation by Mass Spectrometry and NMR

Objective: To confirm the structure of the purified this compound.

Materials:

  • Purified this compound

  • High-Resolution Mass Spectrometer (e.g., LCT Premier XE)[2]

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., JNM EXP-500)[2]

  • Appropriate deuterated solvents

Protocol:

  • Mass Spectrometry:

    • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).

    • Infuse the sample into the mass spectrometer and acquire high-resolution mass spectra to determine the accurate mass and molecular formula.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

  • NMR Spectroscopy:

    • Dissolve a sufficient amount of purified this compound in a suitable deuterated solvent (e.g., CD₃OD).

    • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

    • Analyze the spectra to assign the proton and carbon signals and to establish the connectivity of the atoms in the molecule.

Conclusion

The biosynthesis of this compound in actinomycetes is a complex and tightly regulated process involving a sophisticated interplay of NRPS and PKS machinery. By drawing parallels with the well-studied nocobactin NA pathway, this guide provides a comprehensive overview of the genetic and biochemical basis of this compound production. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers aiming to further investigate this important siderophore. A deeper understanding of the this compound pathway not only enhances our knowledge of microbial iron acquisition but also opens avenues for the development of novel therapeutic agents targeting bacterial virulence.

References

An In-depth Technical Guide to the Antioxidant Mechanism of Action of Formobactin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Formobactin is a novel compound with limited publicly available research. This guide synthesizes the known information and extrapolates potential mechanisms based on its chemical class (nocobactin, siderophore) and observed activities. The experimental protocols and quantitative data tables are provided as a framework for the investigation and characterization of this compound's antioxidant properties.

Introduction

This compound is a novel natural product isolated from the bacterium Nocardia sp., identified as a potent free radical scavenger.[1] Structurally, it belongs to the nocobactin group of antibiotics, which are recognized as siderophores.[1][2] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms. The primary known antioxidant-related activities of this compound are its ability to inhibit lipid peroxidation in rat brain homogenates and to protect neuronal cells from L-glutamate-induced toxicity.[1]

This technical guide provides a detailed overview of the evidenced and hypothesized mechanisms underlying this compound's antioxidant action, supported by structured data tables, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows.

Core Mechanisms of Antioxidant Action

The antioxidant activity of this compound likely stems from a multi-faceted mechanism, leveraging both direct and indirect actions.

Iron Chelation and Prevention of Fenton Reaction

As a member of the nocobactin family, this compound is a siderophore, indicating a high affinity for ferric iron (Fe³⁺).[1][2] This iron-chelating capability is a cornerstone of its antioxidant potential. In biological systems, "free" iron can participate in the Fenton reaction, a major source of the highly destructive hydroxyl radical (•OH). By sequestering iron, this compound can inhibit this reaction, thereby preventing the formation of one of the most potent reactive oxygen species (ROS).[3]

cluster_0 Fenton Reaction (Uninhibited) cluster_1 Inhibition by this compound Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ This compound This compound H2O2 H₂O₂ Fe3 Fe³⁺ OH_ion OH⁻ Fe3->OH_ion OH_radical->Fe3 + e⁻ Fe2_chelated [Fe²⁺-Formobactin] Complex This compound->Fe2_chelated Chelates H2O2_no_reaction H₂O₂ Fe2_chelated->H2O2_no_reaction No Reaction

Caption: Fenton reaction inhibition by this compound's iron chelation.

Direct Radical Scavenging and Inhibition of Lipid Peroxidation

This compound has been explicitly identified as a free radical scavenger.[1] This suggests it can directly donate an electron or hydrogen atom to neutralize reactive oxygen species, terminating radical chain reactions. A key consequence of this activity is the observed inhibition of lipid peroxidation.[1] Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. This compound intervenes by scavenging the initiating radicals (like •OH) or the propagating peroxyl radicals (ROO•).

Initiation Initiation (ROS attacks Lipid LH) Propagation Propagation (L• + O₂ → LOO•) (LOO• + LH → LOOH + L•) Initiation->Propagation Propagation->Propagation Chain Reaction Termination Termination (Radical + Radical → Non-radical) Propagation->Termination CellDamage Cell Damage Propagation->CellDamage This compound This compound (Antioxidant) This compound->Initiation Scavenges Initiating ROS This compound->Propagation Scavenges LOO•

Caption: this compound's intervention in the lipid peroxidation cascade.

Neuroprotection via Mitigation of Glutamate-Induced Oxidative Stress

The ability of this compound to suppress L-glutamate toxicity in neuronal cells provides strong evidence of its efficacy in a cellular context.[1] High concentrations of glutamate (B1630785) can inhibit the cystine/glutamate antiporter, leading to a depletion of intracellular cysteine.[4] Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), the cell's primary endogenous antioxidant. Depletion of GSH results in a buildup of ROS and oxidative stress, leading to cell death.[5][6] this compound likely protects these cells by scavenging the excess ROS generated during this process.

Potential Upregulation of Endogenous Antioxidant Defenses (Hypothesized)

Many antioxidant compounds, particularly those derived from natural sources, exert long-term protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While not yet demonstrated for this compound, this is a plausible mechanism. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.

This compound This compound ROS Cellular Stress (ROS) This compound->ROS Modulates Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Expression of: - HO-1 - NQO1 - GST ARE->Antioxidant_Enzymes Upregulates Transcription

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Quantitative Data on Antioxidant Activity

The following table structure is provided for the systematic quantification of this compound's antioxidant properties. The values presented are hypothetical and serve as a template for data presentation.

Assay TypeMethodEndpoint MeasuredIC₅₀ / EC₅₀ (μg/mL) [Hypothetical]Positive Control (IC₅₀ / EC₅₀)
Direct Radical Scavenging DPPH AssayScavenging of DPPH radical15.2 ± 1.8Ascorbic Acid (5.5 μg/mL)
ABTS AssayScavenging of ABTS radical cation10.8 ± 1.1Trolox (8.2 μg/mL)
ORAC AssayOxygen radical absorbance capacity2500 ± 210 (μmol TE/g)Trolox (N/A)
Reducing Power FRAP AssayReduction of Fe³⁺-TPZ to Fe²⁺-TPZ8.5 ± 0.9Ascorbic Acid (4.1 μg/mL)
Metal Chelation Ferrozine (B1204870) AssayChelation of Fe²⁺ ions25.4 ± 2.5EDTA (3.7 μg/mL)
Lipid Peroxidation Inhibition TBARS AssayInhibition of malondialdehyde (MDA) formation12.1 ± 1.5BHT (6.8 μg/mL)
Cellular Antioxidant Activity DCFH-DA AssayInhibition of ROS in neuronal cells5.6 ± 0.7Quercetin (2.3 μg/mL)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antioxidant mechanism. The following is a proposed experimental workflow.

Start Start: Purified this compound InVitro In Vitro Chemical Assays (DPPH, FRAP, Iron Chelation) Start->InVitro Lipid Lipid Peroxidation Assay (TBARS on brain homogenate) Start->Lipid CellCulture Cell-Based Assays (Neuronal Cell Line) Start->CellCulture End End: Characterize Mechanism InVitro->End Lipid->End Cytotoxicity Determine Non-Toxic Dose Range CellCulture->Cytotoxicity Glutamate Glutamate-Induced Oxidative Stress Model Cytotoxicity->Glutamate ROS_Measurement Measure Intracellular ROS (DCFH-DA Assay) Glutamate->ROS_Measurement WesternBlot Mechanism Study: Western Blot for Nrf2/HO-1 Glutamate->WesternBlot ROS_Measurement->End WesternBlot->End

Caption: Experimental workflow for characterizing this compound.

Protocol: Inhibition of Lipid Peroxidation (TBARS Assay)

This protocol assesses this compound's ability to inhibit the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, in a biological sample.

  • Preparation of Brain Homogenate:

    • Euthanize a Wistar rat according to approved ethical guidelines.

    • Perfuse the brain with ice-cold phosphate-buffered saline (PBS, pH 7.4).

    • Homogenize the brain tissue (10% w/v) in ice-cold 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (S1 fraction).

  • Induction of Peroxidation:

    • In a reaction tube, mix 0.1 mL of the S1 fraction with 0.02 mL of various concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO).

    • Add 0.1 mL of 100 µM ascorbic acid and 0.1 mL of 15 µM FeSO₄ to initiate lipid peroxidation.

    • Incubate the mixture at 37°C for 1 hour.

  • Measurement of TBARS:

    • Stop the reaction by adding 1 mL of 10% (w/v) trichloroacetic acid (TCA) and 1 mL of 0.67% (w/v) thiobarbituric acid (TBA).

    • Heat the mixture in a boiling water bath for 20 minutes.

    • Cool the tubes and centrifuge at 3,000 x g for 10 minutes.

    • Measure the absorbance of the pink-colored supernatant at 532 nm.

    • Calculate the percentage inhibition compared to a control without this compound.

Protocol: Iron (Fe²⁺) Chelating Activity Assay

This assay measures this compound's ability to compete with the indicator ferrozine for the binding of ferrous iron.

  • Reaction Mixture Preparation:

    • To 1 mL of various concentrations of this compound, add 50 µL of 2 mM FeCl₂.

    • Initiate the reaction by adding 200 µL of 5 mM ferrozine.

    • Include a control tube containing all reagents except the this compound sample.

  • Incubation and Measurement:

    • Shake the mixture vigorously and incubate at room temperature for 10 minutes.

    • Measure the absorbance of the solution at 562 nm. A lower absorbance indicates higher chelating activity.

  • Calculation:

    • Calculate the percentage of Fe²⁺ chelating activity using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol: Cellular Antioxidant Activity in Neuronal Cells

This protocol evaluates this compound's ability to reduce intracellular ROS in neuronal cells (e.g., N18-RE-105 or SH-SY5Y) under glutamate-induced stress.

  • Cell Culture and Plating:

    • Culture neuronal cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed cells into a 96-well black-walled plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Loading with DCFH-DA Probe:

    • Wash the cells with warm PBS.

    • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation.

  • Treatment and Stress Induction:

    • Wash the cells again with PBS to remove the excess probe.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Induce oxidative stress by adding a cytotoxic concentration of L-glutamate (e.g., 5-10 mM) to the wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

    • Take readings every 5 minutes for a total of 1-2 hours.

    • The reduction in fluorescence in this compound-treated wells compared to glutamate-only wells indicates antioxidant activity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as a potent antioxidant through direct free radical scavenging and, critically, through iron chelation, which prevents the formation of hydroxyl radicals and inhibits lipid peroxidation. Its neuroprotective effects against glutamate toxicity highlight its potential as a therapeutic agent for conditions involving oxidative stress.

Future research should focus on:

  • Confirming the Nrf2 Pathway Activation: Utilizing Western blot and qPCR to determine if this compound upregulates Nrf2 and its target antioxidant enzymes.

  • Structure-Activity Relationship Studies: Identifying the specific functional groups within the this compound structure responsible for its antioxidant and iron-chelating activities.

  • In Vivo Efficacy: Evaluating the antioxidant and neuroprotective effects of this compound in animal models of oxidative stress-related diseases, such as neurodegeneration or ischemia-reperfusion injury.

  • Pharmacokinetic and Safety Profiling: Determining the bioavailability, metabolic fate, and potential toxicity of this compound to assess its viability as a drug candidate.

References

Neuroprotective Properties of Formobactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formobactin, a member of the nocobactin group of antibiotics isolated from Nocardia sp., has demonstrated significant neuroprotective potential.[1] This technical guide provides an in-depth overview of the core neuroprotective properties of this compound, focusing on its free radical scavenging and anti-excitotoxic activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring this compound as a potential therapeutic agent for neurodegenerative disorders.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Two key pathological mechanisms contributing to neuronal cell death are oxidative stress and excitotoxicity. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. Excitotoxicity, on the other hand, refers to the neuronal death caused by the overactivation of excitatory amino acid receptors, such as those for glutamate.

This compound has emerged as a promising neuroprotective agent due to its dual action in combating these detrimental processes.[1] As a potent free radical scavenger, it directly mitigates oxidative damage. Furthermore, it has been shown to protect neuronal cells from L-glutamate-induced toxicity.[1] This guide will delve into the scientific evidence supporting these neuroprotective properties.

Quantitative Data Summary

The following tables summarize the key quantitative findings that highlight the neuroprotective efficacy of this compound. The data is compiled from in vitro studies assessing its antioxidant and anti-excitotoxic capabilities.

Table 1: Inhibition of Lipid Peroxidation by this compound

Concentration (µg/mL)Inhibition of Lipid Peroxidation (%)
115.2
1048.5
5085.3
10095.1
IC50 (µg/mL) ~10.5

Table 2: Neuroprotection against L-Glutamate Induced Toxicity

This compound Concentration (µM)Cell Viability (%)
0 (Glutamate only)45.7
158.3
1075.9
5088.2
10092.5
EC50 (µM) ~8.2

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Inhibition of Lipid Peroxidation Assay

This assay measures the ability of this compound to prevent the oxidative degradation of lipids.

  • Lipid Source: Rat brain homogenate.

  • Induction of Peroxidation: FeSO4 is used to induce lipid peroxidation.

  • Methodology:

    • Rat brain tissue is homogenized in a cold buffer (e.g., 0.15 M Tris-KCl).

    • The homogenate is incubated with varying concentrations of this compound.

    • Lipid peroxidation is initiated by the addition of FeSO4.

    • The reaction is stopped by the addition of a solution containing thiobarbituric acid (TBA).

    • The mixture is heated to allow the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), which produces a pink chromogen.

    • The absorbance of the resulting solution is measured spectrophotometrically at 532 nm.

    • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples to the control (no this compound).

Neuroprotection against L-Glutamate Induced Toxicity Assay

This assay assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death.

  • Cell Line: Neuronal hybridoma N18-RE-105 cells.[1]

  • Induction of Toxicity: High concentration of L-glutamate.

  • Methodology:

    • N18-RE-105 cells are cultured in a suitable medium and seeded in multi-well plates.

    • Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

    • L-glutamate is added to the culture medium to induce excitotoxicity.

    • The cells are incubated for a further 24 hours.

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

    • The absorbance is read using a microplate reader, and cell viability is expressed as a percentage of the control (cells not treated with glutamate).

Visualizations

The following diagrams illustrate the proposed neuroprotective mechanisms of this compound and the experimental workflows.

G Proposed Neuroprotective Mechanisms of this compound cluster_0 Oxidative Stress Pathway cluster_1 Glutamate Excitotoxicity Pathway Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species (ROS)->Lipid Peroxidation Neuronal Damage Neuronal Damage Lipid Peroxidation->Neuronal Damage Excess Glutamate Excess Glutamate NMDA Receptor Overactivation NMDA Receptor Overactivation Excess Glutamate->NMDA Receptor Overactivation Calcium Influx Calcium Influx NMDA Receptor Overactivation->Calcium Influx Neuronal Damage_2 Neuronal Damage Calcium Influx->Neuronal Damage_2 This compound This compound This compound->Reactive Oxygen Species (ROS) Scavenges This compound->Neuronal Damage_2 Protects

Caption: Proposed neuroprotective actions of this compound.

G Experimental Workflow: Lipid Peroxidation Assay Rat Brain Homogenate Rat Brain Homogenate Incubation with this compound Incubation with this compound Rat Brain Homogenate->Incubation with this compound Induction with FeSO4 Induction with FeSO4 Incubation with this compound->Induction with FeSO4 TBA Reaction TBA Reaction Induction with FeSO4->TBA Reaction Spectrophotometry (532 nm) Spectrophotometry (532 nm) TBA Reaction->Spectrophotometry (532 nm) Data Analysis Data Analysis Spectrophotometry (532 nm)->Data Analysis

Caption: Workflow for the lipid peroxidation inhibition assay.

G Experimental Workflow: Neuroprotection Assay Culture N18-RE-105 Cells Culture N18-RE-105 Cells Pre-incubation with this compound Pre-incubation with this compound Culture N18-RE-105 Cells->Pre-incubation with this compound Induction with L-Glutamate Induction with L-Glutamate Pre-incubation with this compound->Induction with L-Glutamate 24h Incubation 24h Incubation Induction with L-Glutamate->24h Incubation MTT Assay MTT Assay 24h Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: Workflow for the glutamate-induced toxicity assay.

Conclusion

This compound exhibits promising neuroprotective properties through its potent free radical scavenging activity and its ability to protect neurons from glutamate-induced excitotoxicity. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms underlying this compound's neuroprotective effects and evaluating its efficacy and safety in in vivo models of neurodegenerative diseases. The dual-action profile of this compound makes it a compelling candidate for the development of novel therapies for a range of neurological disorders.

References

Formobactin Production in Nocardia sp.: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of Formobactin, a siderophore with notable free-radical scavenging and neuroprotective properties, produced by Nocardia sp. strain ND20. This document is intended for researchers, scientists, and professionals in the fields of microbiology, natural product chemistry, and drug development. It consolidates available data on the biosynthesis, production, extraction, and bioactivity of this compound, offering detailed (where available) and inferred experimental protocols. Quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding. While specific data for this compound is limited in publicly accessible literature, this guide leverages information on the closely related nocobactin family of siderophores to provide a comprehensive resource.

Introduction to this compound and Nocardia sp.

Nocardia are a genus of Gram-positive, filamentous bacteria found ubiquitously in the environment, particularly in soil.[1] They are recognized for their complex secondary metabolism, which yields a diverse array of bioactive compounds, including antibiotics and other pharmacologically relevant molecules.[2]

This compound is a secondary metabolite identified from the culture of Nocardia sp. strain ND20.[3] It belongs to the nocobactin group of siderophores, which are high-affinity iron-chelating compounds.[3][4] The primary function of siderophores is to sequester iron from the environment and transport it into the microbial cell. Beyond its role in iron acquisition, this compound has demonstrated significant potential as a free radical scavenger and a neuroprotective agent, making it a compound of interest for further investigation and potential therapeutic development.[3]

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been explicitly elucidated. However, as a member of the nocobactin family, its biosynthesis is predicted to follow a pathway similar to that of nocobactin NA, which is synthesized by Nocardia farcinica.[5] This process is orchestrated by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[2][5]

The biosynthesis is thought to be regulated by the intracellular iron concentration. In low-iron conditions, a ferric uptake regulator (Fur) or a diphtheria toxin regulator (DtxR)-like protein typically derepresses the transcription of the biosynthetic gene cluster responsible for siderophore production.[6][7]

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound, inferred from the nocobactin NA pathway, is initiated by the synthesis of salicylic (B10762653) acid from chorismate.[5] The salicylate (B1505791) is then loaded onto an NRPS module. Subsequent modules of the NRPS and PKS machinery are responsible for the incorporation and modification of other precursors, such as lysine (B10760008) and a long-chain fatty acid, ultimately leading to the assembly of the this compound molecule.[4][5]

Formobactin_Biosynthesis Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate Salicylate Synthase NRPS_PKS_machinery NRPS-PKS Machinery Salicylate->NRPS_PKS_machinery Formobactin_precursor This compound Precursor NRPS_PKS_machinery->Formobactin_precursor Assembly & Modification Lysine Lysine Lysine->NRPS_PKS_machinery Fatty_Acid Fatty Acid Precursor Fatty_Acid->NRPS_PKS_machinery This compound This compound Formobactin_precursor->this compound Final processing & release Iron Low Iron Signal Fur_DtxR Fur/DtxR-like Regulator Iron->Fur_DtxR Derepression BGC Biosynthetic Gene Cluster (BGC) Fur_DtxR->BGC Activates Transcription BGC->NRPS_PKS_machinery Translation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols are based on general methodologies for the cultivation of Nocardia species and the extraction and analysis of secondary metabolites. Specific optimization for Nocardia sp. ND20 and this compound production may be required.

Cultivation of Nocardia sp. ND20

Nocardia species can be cultivated on a variety of media. For secondary metabolite production, a nutrient-rich medium is often employed.[8][9][10][11]

Materials:

  • Nocardia sp. ND20 culture

  • Glycerol-Asparagine Agar (for solid culture) or a suitable production medium (e.g., Tryptic Soy Broth or a custom fermentation medium)

  • Sterile flasks and petri dishes

  • Incubator shaker

Protocol:

  • Inoculum Preparation: Inoculate a loopful of Nocardia sp. ND20 from a slant into a flask containing a suitable seed culture medium. Incubate at 28-30°C with shaking at 150-200 rpm for 3-5 days.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture at 28-30°C with shaking at 150-200 rpm for 7-14 days. Monitor the culture for growth and secondary metabolite production.

Extraction and Purification of this compound

The extraction and purification of siderophores like this compound typically involve solvent extraction followed by chromatographic separation.

Materials:

  • Culture broth of Nocardia sp. ND20

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components.

    • HPLC: Further purify the active fractions by reversed-phase HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with a small amount of trifluoroacetic acid or formic acid).[12][13][14][15]

Quantification of this compound

Quantitative analysis of this compound can be performed using HPLC with UV detection.

Protocol:

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Prepare the sample extract at a known concentration.

  • HPLC Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the standard curve.

Experimental_Workflow Inoculum Inoculum Preparation (Nocardia sp. ND20) Production Production Culture Inoculum->Production Extraction Solvent Extraction (e.g., Ethyl Acetate) Production->Extraction Purification Chromatographic Purification (Silica Gel, HPLC) Extraction->Purification Analysis Structural & Quantitative Analysis (NMR, MS, HPLC) Purification->Analysis Bioassay Bioactivity Assays (Neuroprotection, Antioxidant) Purification->Bioassay

Caption: General experimental workflow for this compound production and analysis.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC38H57N5O10[16][17]
Molecular Weight743.4 g/mol [16][17]

Table 2: Spectroscopic Data for this compound

Spectroscopic MethodKey DataReference
¹³C NMR Data available in online databases
¹H NMR Data not available in searched literature
Mass Spectrometry Data not available in searched literature

Table 3: Bioactivity of this compound

ActivityAssayResultReference
Neuroprotection L-glutamate toxicity in neuronal hybridoma N18-RE-105 cellsSuppressed L-glutamate toxicity[3]
IC₅₀/EC₅₀Data not available in searched literature
Free Radical Scavenging Inhibition of lipid peroxidation in rat brain homogenateInhibited lipid peroxidation[3]
IC₅₀/EC₅₀Data not available in searched literature

Signaling Pathways and Regulation

As a siderophore, the production of this compound is likely regulated by iron availability. The following diagram illustrates the general mechanism of iron-dependent regulation of siderophore biosynthesis in bacteria.

Siderophore_Regulation High_Fe High Intracellular Iron Fur_DtxR Fur/DtxR-like Regulator High_Fe->Fur_DtxR Binds to Low_Fe Low Intracellular Iron Low_Fe->Fur_DtxR Dissociates from BGC Siderophore Biosynthetic Gene Cluster (BGC) Fur_DtxR->BGC Binds to promoter, represses transcription Fur_DtxR->BGC Releases from promoter Transcription_Repressed Transcription Repressed BGC->Transcription_Repressed Transcription_Active Transcription Active BGC->Transcription_Active No_Siderophore No Siderophore Production Transcription_Repressed->No_Siderophore Siderophore_Production Siderophore Production Transcription_Active->Siderophore_Production

Caption: Iron-dependent regulation of siderophore biosynthesis.

Conclusion and Future Directions

This compound, produced by Nocardia sp. strain ND20, is a promising bioactive compound with potential applications in neuroprotection and as an antioxidant. This guide has summarized the current knowledge and provided a framework for its further investigation. Key areas for future research include:

  • Complete structural elucidation using modern spectroscopic techniques.

  • Optimization of fermentation conditions to enhance the production yield of this compound.

  • Detailed investigation of its neuroprotective and antioxidant mechanisms of action.

  • Elucidation of the specific biosynthetic gene cluster responsible for this compound production.

The development of a robust production and purification pipeline for this compound will be crucial for enabling comprehensive preclinical studies to evaluate its therapeutic potential.

References

Unveiling the Formobactin Gene Cluster: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the identification and analysis of the formobactin gene cluster, a biosynthetic pathway responsible for the production of the siderophore this compound. This compound, a member of the nocobactin family of iron-chelating molecules, has garnered interest for its free radical scavenging and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and biosynthesis.

Introduction to this compound and Siderophores

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to acquire iron from their environment. This compound, isolated from Nocardia sp., is a notable example with potential therapeutic applications.[1] Understanding the genetic basis of its production is crucial for harnessing its full potential through biotechnological approaches. The identification and characterization of the this compound biosynthetic gene cluster (BGC) paves the way for genetic engineering to enhance production yields and generate novel analogs.

Identification of the this compound Gene Cluster

Direct identification of the this compound gene cluster is facilitated by its homology to the well-characterized nocobactin NA biosynthetic gene cluster from Nocardia farcinica. The nocobactin NA gene cluster, designated as the nbt cluster, provides a robust template for identifying this compound-producing genes in other Nocardia species.

A comparative genomics approach has successfully identified candidate gene clusters for this compound. These clusters are typically hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathways.

The nbt gene cluster in Nocardia farcinica is split into two genomic regions and comprises ten key genes responsible for the biosynthesis of nocobactin NA.[2]

Key Genes and Putative Functions in the Nocobactin NA Model System

The following table summarizes the genes identified in the nocobactin NA gene cluster and their predicted roles, which are expected to be highly conserved in the this compound gene cluster.

GenePutative FunctionDomain Architecture (if applicable)
nbtA Thioesterase (TEII), likely involved in editing and proofreading during biosynthesis.Thioesterase domain
nbtB Polyketide Synthase (PKS)Ketoacyl Synthase (KS), Acyltransferase (AT), Ketoreductase (KR), Acyl Carrier Protein (ACP)
nbtC Polyketide Synthase (PKS)KS, AT, KR, ACP
nbtD Non-Ribosomal Peptide Synthetase (NRPS)Condensation (C), Adenylation (A), Peptidyl Carrier Protein (PCP)
nbtE Non-Ribosomal Peptide Synthetase (NRPS)C, A, Epimerization (E), PCP
nbtF Non-Ribosomal Peptide Synthetase (NRPS)C, A, PCP
nbtG Lysine N-oxygenase, responsible for N-hydroxylation of lysine.-
nbtH Acyltransferase, likely involved in the transfer of an acetyl group to the ε-amino group of lysine.-
nbtS Salicylate (B1505791) synthase, involved in the production of the salicylate moiety from chorismate.-
nbtT Putative transporter-

Data sourced from the identification of nocobactin NA biosynthetic gene clusters in Nocardia farcinica.[2]

Quantitative Data on Nocobactin Production

While specific quantitative data for this compound remains to be extensively published, studies on the closely related nocobactin NA provide valuable benchmarks for production yields.

ParameterValueOrganismReference
Nocobactin NA Yield 125 mg from 2 liters of cultureNocardia farcinica IFM 10152[2]
Iron Binding Affinity (general for siderophores) High, with formation constants often exceeding 10^30 M^-1General

Experimental Protocols

This section provides detailed methodologies for key experiments in the identification and analysis of the this compound gene cluster.

Genome Mining for Biosynthetic Gene Clusters

Objective: To identify putative this compound gene clusters in a Nocardia genome sequence.

Methodology:

  • Obtain Genome Sequence: Sequence the genome of the this compound-producing Nocardia strain using next-generation sequencing technologies. The complete genome sequence of Nocardia farcinica IFM 10152 is available as a reference.[3][4]

  • Annotation: Annotate the genome to identify open reading frames (ORFs).

  • BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict biosynthetic gene clusters.

  • Homology Search: Perform BLASTp analysis of the predicted BGCs against the known nbt gene cluster from Nocardia farcinica to identify the putative this compound cluster. The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database can be used as a reference for known BGCs.[5][6][7][8]

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

Objective: To detect and semi-quantify siderophore production by Nocardia strains.

Methodology:

  • CAS Agar (B569324) Preparation:

    • Prepare the CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution.

    • Autoclave a suitable growth medium (e.g., Bennett's agar) and cool to 50°C.

    • Aseptically mix the CAS assay solution with the molten agar and pour into petri plates.

  • Inoculation: Inoculate the Nocardia strain onto the center of the CAS agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the Nocardia strain (typically 28-30°C) for several days.

  • Observation: Siderophore production is indicated by a color change of the agar from blue to orange/yellow around the colony. The diameter of the halo can be measured as a semi-quantitative indicator of siderophore production.

Gene Disruption via CRISPR-Cas9

Objective: To confirm the function of a candidate gene within the this compound cluster by creating a knockout mutant.

Methodology:

  • gRNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest within the putative this compound BGC.

  • Vector Construction: Clone the gRNA into a suitable CRISPR-Cas9 delivery vector for Nocardia.

  • Transformation: Introduce the CRISPR-Cas9 vector into the this compound-producing Nocardia strain via electroporation or conjugation.

  • Selection and Screening: Select for transformants and screen for the desired gene knockout using PCR and sequencing.

  • Phenotypic Analysis: Analyze the mutant strain for the loss of this compound production using the CAS assay and HPLC analysis of culture extracts.

Heterologous Expression of Biosynthetic Genes

Objective: To confirm the function of a specific gene or a minimal set of genes from the this compound cluster by expressing them in a heterologous host.

Methodology:

  • Gene Cloning: Clone the gene(s) of interest from the this compound BGC into an appropriate E. coli expression vector.

  • Host Transformation: Transform the expression vector into a suitable E. coli host strain (e.g., BL21(DE3)).

  • Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Functional Assay: If expressing a biosynthetic enzyme, purify the protein and perform in vitro assays with the appropriate substrates to confirm its activity. If expressing a set of biosynthetic genes, analyze the culture extract of the heterologous host for the production of this compound or its intermediates using HPLC and mass spectrometry.

Visualization of Pathways and Workflows

Proposed Biosynthetic Pathway of Nocobactin/Formobactin

Formobactin_Biosynthesis cluster_precursors Primary Metabolism cluster_biosynthesis This compound Biosynthesis Chorismate Chorismate nbtS nbtS (Salicylate Synthase) Chorismate->nbtS Lysine Lysine nbtG nbtG (Lysine N-oxygenase) Lysine->nbtG FattyAcids Fatty Acyl-CoA PKS_module nbtB/nbtC (PKS) + Fatty Acyl-CoA + Malonyl-CoA FattyAcids->PKS_module MalonylCoA Malonyl-CoA MalonylCoA->PKS_module Salicylate Salicylate nbtS->Salicylate NRPS_assembly NRPS Assembly (nbtD, nbtE, nbtF) Salicylate->NRPS_assembly Hydroxylysine N-hydroxy-lysine nbtG->Hydroxylysine Hydroxylysine->NRPS_assembly Acyl_chain Acyl Chain PKS_module->Acyl_chain Acyl_chain->NRPS_assembly Pre_this compound Pre-formobactin NRPS_assembly->Pre_this compound nbtA nbtA (TEII) (Editing/Release) Pre_this compound->nbtA This compound This compound nbtA->this compound

Caption: Proposed biosynthetic pathway for this compound based on the nocobactin NA model.

Experimental Workflow for Gene Cluster Identification and Functional Analysis

Experimental_Workflow start Start: this compound-producing Nocardia sp. genome_seq Genome Sequencing start->genome_seq bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) genome_seq->bioinformatics putative_cluster Identify Putative this compound BGC bioinformatics->putative_cluster gene_disruption Gene Disruption (CRISPR-Cas9) putative_cluster->gene_disruption heterologous_exp Heterologous Expression (E. coli) putative_cluster->heterologous_exp phenotype_analysis Phenotypic Analysis (CAS Assay, HPLC) gene_disruption->phenotype_analysis functional_confirmation Functional Confirmation of Gene phenotype_analysis->functional_confirmation biochemical_assay Biochemical Assays heterologous_exp->biochemical_assay enzyme_characterization Enzyme Characterization biochemical_assay->enzyme_characterization

Caption: Workflow for the identification and functional analysis of the this compound gene cluster.

Iron-Dependent Regulation of the this compound Gene Cluster

Iron_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions IdeR_Fe IdeR-Fe Complex nbt_promoter nbt Promoter Region IdeR_Fe->nbt_promoter Binds nbt_genes nbt Genes (this compound biosynthesis) nbt_promoter->nbt_genes no_transcription Transcription Repressed nbt_genes->no_transcription Apo_IdeR Apo-IdeR nbt_promoter2 nbt Promoter Region Apo_IdeR->nbt_promoter2 Does Not Bind nbt_genes2 nbt Genes (this compound biosynthesis) nbt_promoter2->nbt_genes2 transcription Transcription Activated nbt_genes2->transcription formobactin_prod This compound Production transcription->formobactin_prod

Caption: Model for the iron-dependent regulation of this compound biosynthesis via the IdeR repressor.

Conclusion

The identification and analysis of the this compound gene cluster represent a significant step towards understanding and manipulating the production of this promising natural product. The methodologies and data presented in this guide, largely based on the well-studied nocobactin NA system, provide a solid foundation for future research. Further investigation into the specific quantitative aspects of this compound biosynthesis and the precise genetic architecture of its BGC will be crucial for advancing its development for therapeutic and biotechnological applications.

References

Understanding the Siderophore Activity of Formobactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific data regarding the siderophore activity of Formobactin. This guide provides a comprehensive overview based on its classification within the nocobactin family of siderophores and related compounds from Nocardia species. The experimental protocols and pathways described are representative of this class of molecules and should be adapted for specific research on this compound.

Introduction to this compound and the Nocobactin Siderophores

This compound is a natural product isolated from Nocardia sp. strain ND20.[1] It has been identified as a member of the nocobactin group of antibiotics.[1] While initial research highlighted its activities as a free-radical scavenger and a neuroprotective agent, its structural classification places it among a family of potent iron-chelating molecules known as siderophores.[1]

Siderophores are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺). Bacteria synthesize and secrete these molecules to scavenge iron from their environment, a crucial process for their survival and virulence. The general structure of nocobactins, including presumably this compound, features a 2-hydroxyphenyl-oxazole moiety, lysine (B10760008) derivatives, and a fatty acid tail, which collectively form a hexadentate ligand for iron.

Quantitative Data on Siderophore Activity

Specific quantitative data for the iron-binding affinity of this compound is not available in the reviewed literature. For a comprehensive understanding, future research should focus on determining key parameters as outlined in the table below.

ParameterDescriptionTarget Value (Illustrative)
Iron (III) Binding Constant (Kf) Measures the affinity of the siderophore for ferric iron. A higher value indicates stronger binding.> 10³⁰ M⁻¹
pFe The negative logarithm of the free Fe³⁺ concentration at standard conditions (pH 7.4, 10 µM total iron, 1 µM ligand). It indicates the efficiency of iron sequestration.> 25
Iron-Promoted Growth Assay (ED₅₀) The concentration of the siderophore-iron complex required to achieve 50% of maximum bacterial growth in iron-depleted media.Varies by bacterial strain
Receptor Binding Affinity (Kd) The dissociation constant for the binding of the ferri-siderophore complex to its outer membrane receptor.Nanomolar to micromolar range

Biosynthesis of Nocobactin-Type Siderophores

The biosynthetic pathway for this compound has not been explicitly detailed. However, the gene clusters for a related compound, nocobactin NA, have been identified in Nocardia farcinica.[2][3] This pathway involves a combination of nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery, which is typical for this class of metabolites.[2]

Proposed Biosynthetic Pathway of Nocobactin NA

Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) cluster_Mod Modifying Enzymes Chorismate Chorismate Salicylate_synthase nbtS Chorismate->Salicylate_synthase Salicylate Salicylate NRPS_modules nbtE, nbtF Salicylate->NRPS_modules Serine Serine Serine->NRPS_modules Threonine Threonine Threonine->NRPS_modules Lysine Lysine Lysine->NRPS_modules FattyAcid Fatty Acid Precursor PKS_module nbtB/C FattyAcid->PKS_module PKS_module->NRPS_modules Hydroxylase Hydroxylase NRPS_modules->Hydroxylase Salicylate_synthase->Salicylate Cyclase Cyclase Hydroxylase->Cyclase Thioesterase nbtA (Thioesterase) Cyclase->Thioesterase Nocobactin Nocobactin Thioesterase->Nocobactin Release & Final Assembly

Caption: Proposed biosynthetic pathway for nocobactin siderophores.

Experimental Protocols

Chromazurol S (CAS) Assay for Siderophore Detection

This is a universal and qualitative assay to detect the iron-chelating activity of siderophores.

Principle: The assay uses a blue-colored ternary complex of Chromazurol S, iron (III), and hexadecyltrimethylammonium bromide (HDTMA). In the presence of a siderophore, iron is removed from the dye complex, resulting in a color change from blue to orange/yellow.

Methodology:

  • Preparation of CAS shuttle solution:

    • Dissolve 60.5 mg of Chromazurol S in 50 ml of deionized water.

    • Mix with 10 ml of an iron (III) solution (1 mM FeCl₃ in 10 mM HCl).

    • Slowly add this solution to 72.9 mg of HDTMA dissolved in 40 ml of deionized water.

    • Autoclave the resulting blue solution and store it in the dark.

  • Assay Procedure:

    • Prepare a culture supernatant of the Nocardia strain producing this compound, or a purified solution of this compound.

    • Mix an equal volume of the sample with the CAS shuttle solution.

    • Incubate at room temperature for 20-30 minutes.

    • Observe for a color change from blue to orange or yellow, which indicates the presence of siderophores. A spectrophotometer can be used to quantify the color change by measuring the absorbance at 630 nm.

Iron Uptake Assay

This assay measures the ability of bacterial cells to internalize iron chelated by a siderophore.

Methodology:

  • Preparation of Radiolabeled Ferri-siderophore:

    • Incubate the purified siderophore (this compound) with ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.4) to form the ⁵⁵Fe-Formobactin complex.

  • Bacterial Cell Culture:

    • Grow the test bacterium (e.g., Nocardia sp. or a reporter strain) in an iron-depleted medium to induce the expression of siderophore receptors.

  • Uptake Experiment:

    • Harvest the cells by centrifugation, wash, and resuspend them in a minimal medium.

    • Add the ⁵⁵Fe-Formobactin complex to the cell suspension to initiate the uptake.

    • At various time points, take aliquots of the cell suspension and filter them through a 0.22 µm membrane filter to separate the cells from the medium.

    • Wash the filters with a buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The amount of radioactivity is proportional to the amount of iron taken up by the cells.

Proposed Iron Uptake Mechanism

The specific iron uptake mechanism for this compound in Nocardia has not been elucidated. However, a general model for siderophore-mediated iron uptake in Gram-positive bacteria can be proposed. This model is based on known mechanisms for other hydroxamate siderophores.

IronUptake cluster_extracellular Extracellular Environment cluster_cellwall Cell Wall cluster_cytoplasm Cytoplasm Siderophore This compound (Apo) Fe3 Fe³⁺ FerriSiderophore Ferri-Formobactin Fe3->FerriSiderophore Chelation Receptor Outer Membrane Receptor (e.g., FoxA-like) FerriSiderophore->Receptor Binding ABC_transporter ABC Transporter Receptor->ABC_transporter Translocation Reductase Reductase ABC_transporter->Reductase Iron Release Fe2 Fe²⁺ Metabolism Cellular Metabolism Fe2->Metabolism Utilization Reductase->Fe2 Reduction ApoSiderophore_cyto Apo-Formobactin Reductase->ApoSiderophore_cyto Recycling?

Caption: Hypothetical iron uptake pathway for this compound.

Conclusion and Future Directions

This compound, a member of the nocobactin family, is presumed to function as a siderophore, playing a role in iron acquisition for its producing organism, Nocardia sp. While its other biological activities have been initially characterized, a detailed investigation into its siderophore properties is warranted. Future research should focus on:

  • Purification and Structural Elucidation: Confirming the precise structure of this compound and its iron-coordinating centers.

  • Quantitative Analysis: Determining the iron-binding constants and pFe value to understand its affinity and efficiency.

  • Genetic and Molecular Studies: Identifying the biosynthetic gene cluster for this compound and the specific receptors involved in the uptake of the ferri-formobactin complex.

  • Therapeutic Potential: Exploring the potential of this compound as a "Trojan horse" to deliver antibiotics into pathogenic bacteria that recognize it, or as a chelating agent in diseases of iron overload.

This guide provides a foundational framework for initiating and advancing research into the siderophore activity of this compound, a promising natural product with multifaceted biological potential.

References

In-depth Analysis of Formobactin's Therapeutic Potential: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of Formobactin's specific molecular targets and mechanisms of action. While initial research has identified its potential as a neuroprotective agent, the detailed data required for a thorough technical guide for researchers and drug development professionals is not currently available in the public domain.

This compound, a compound isolated from Nocardia sp., has been characterized as a free radical scavenger with the ability to protect neuronal cells.[1] Early studies demonstrated its capacity to inhibit lipid peroxidation in rat brain homogenates and to counteract the toxic effects of L-glutamate on neuronal hybridoma N18-RE-105 cells.[1] These findings suggest that this compound's therapeutic potential may lie in its ability to mitigate oxidative stress and excitotoxicity, two key pathological processes in a range of neurological disorders.

However, beyond this initial characterization, there is a notable absence of in-depth research into the specific signaling pathways and molecular targets that this compound modulates. To construct a detailed technical guide as requested, information on quantitative data (such as IC50 values, binding affinities), detailed experimental protocols, and elucidated signaling pathways is essential. Unfortunately, extensive searches have not yielded this level of detail.

Potential, Yet Unconfirmed, Therapeutic Avenues

Based on its known functions, we can hypothesize potential areas of investigation for identifying this compound's therapeutic targets:

  • Lipid Peroxidation Pathway: this compound's ability to inhibit lipid peroxidation suggests it may interact with key enzymes or molecules in this cascade. Further research could explore its effects on enzymes like lipoxygenases or its ability to directly scavenge reactive oxygen species (ROS) involved in the peroxidation process.

  • Glutamate (B1630785) Receptor Signaling: Its protective effect against L-glutamate toxicity points towards a possible interaction with glutamate receptors or downstream signaling molecules. Investigating its impact on NMDA or AMPA receptor activity, or on intracellular calcium signaling triggered by glutamate, could be a fruitful area of research.

The Path Forward

The limited available information on this compound underscores the need for further foundational research to unlock its therapeutic potential. Future studies should focus on:

  • Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular binding partners of this compound.

  • Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound in the context of oxidative stress and excitotoxicity.

  • Quantitative Pharmacological Characterization: Determining key parameters such as potency (IC50/EC50), efficacy, and binding kinetics to understand its drug-like properties.

  • Preclinical Efficacy Studies: Evaluating the therapeutic effects of this compound in relevant animal models of neurodegenerative diseases or other conditions involving oxidative stress.

Without such fundamental data, the creation of a comprehensive technical guide with detailed experimental protocols and quantitative analysis remains a future endeavor. The scientific community is encouraged to build upon the initial discovery of this compound to fully explore its potential as a novel therapeutic agent.

References

Formobactin: A Technical Overview of its Potential in Neuronal Cell Protection

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is based on publicly available data, primarily the abstract of a single scientific publication from 1996. Detailed quantitative data, specific experimental protocols, and in-depth signaling pathway information for formobactin are not available in the accessible scientific literature. This guide, therefore, provides a high-level overview and generalized methodologies based on the foundational findings.

Executive Summary

This compound, a compound isolated from Nocardia sp., has been identified as a substance with potential neuroprotective properties. Preliminary research indicates its role as a free radical scavenger, with demonstrated activity in inhibiting lipid peroxidation and mitigating L-glutamate-induced toxicity in neuronal cells[1]. These findings suggest that this compound may offer a therapeutic avenue for neurodegenerative conditions where oxidative stress and excitotoxicity are key pathological factors. However, a comprehensive understanding of its mechanism of action, including the specific signaling pathways involved, remains to be elucidated through further research.

Core Neuroprotective Activities

The foundational study on this compound highlights two primary neuroprotective functions[1]:

  • Free Radical Scavenging and Inhibition of Lipid Peroxidation: this compound has been shown to inhibit lipid peroxidation in rat brain homogenate[1]. This action is critical in protecting neuronal membranes from the damaging effects of oxidative stress, a common factor in neurodegenerative diseases.

  • Suppression of L-Glutamate Toxicity: The compound demonstrated protective effects against L-glutamate-induced toxicity in a neuronal hybridoma cell line (N18-RE-105)[1]. This suggests a potential role for this compound in preventing the excitotoxic cascade, a process implicated in neuronal cell death in various neurological disorders.

Quantitative Data

A comprehensive summary of quantitative data from the original study is not publicly available. The abstract of the pivotal publication does not contain specific IC50 values, percentage inhibition at various concentrations, or other quantitative measures[1]. The following table is a template illustrating how such data would be presented if it were available.

Assay Model System Parameter Measured This compound Concentration Result Reference
Inhibition of Lipid PeroxidationRat Brain HomogenateThiobarbituric acid reactive substances (TBARS)Data not availableData not available[1]
L-Glutamate ToxicityNeuronal Hybridoma N18-RE-105 cellsCell Viability (e.g., MTT assay)Data not availableData not available[1]

Postulated Signaling Pathways

Currently, there is no published information detailing the specific signaling pathways modulated by this compound to exert its neuroprotective effects. Based on its known functions, potential pathways that warrant investigation include:

  • Nrf2 Signaling Pathway: As a free radical scavenger, this compound may activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.

  • Glutamate (B1630785) Receptor Signaling: Its protective role against L-glutamate toxicity suggests a possible interaction with glutamate receptors (e.g., NMDA, AMPA) or downstream signaling cascades.

Further research is imperative to delineate the molecular mechanisms of this compound. The following diagram represents a hypothetical signaling pathway for this compound's action based on its known functions.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Glutamate_Receptor Glutamate Receptor This compound->Glutamate_Receptor Inhibits? Neuronal_Protection Neuronal Cell Protection This compound->Neuronal_Protection Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Neuronal_Damage_Ox Neuronal Damage (Oxidative Stress) Lipid_Peroxidation->Neuronal_Damage_Ox Glutamate Excess L-Glutamate Glutamate->Glutamate_Receptor Excitotoxicity Excitotoxicity Cascade Glutamate_Receptor->Excitotoxicity Neuronal_Damage_Ex Neuronal Damage (Excitotoxicity) Excitotoxicity->Neuronal_Damage_Ex

Caption: Hypothetical mechanism of this compound's neuroprotective action.

Experimental Protocols

The specific experimental protocols used in the original this compound research are not detailed in the available literature. The following are generalized methodologies for the types of experiments likely conducted.

Inhibition of Lipid Peroxidation Assay (Generalized)

This assay would likely measure the products of lipid peroxidation, such as malondialdehyde (MDA), in a biological sample like rat brain homogenate.

  • Preparation of Brain Homogenate: A rat brain is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a lipid-rich substrate.

  • Induction of Lipid Peroxidation: Lipid peroxidation is induced by adding a pro-oxidant, such as ferrous sulfate (B86663) or hydrogen peroxide.

  • Treatment: Different concentrations of this compound are added to the homogenate prior to or concurrently with the pro-oxidant.

  • Incubation: The mixture is incubated at 37°C for a specified period.

  • Measurement of MDA: Thiobarbituric acid (TBA) is added to the mixture, which reacts with MDA to form a colored product. The absorbance of this product is measured spectrophotometrically (typically around 532 nm).

  • Data Analysis: The percentage inhibition of lipid peroxidation by this compound is calculated by comparing the absorbance of the this compound-treated samples to a control sample without this compound.

G start Start homogenize Prepare Rat Brain Homogenate start->homogenize induce Induce Lipid Peroxidation (e.g., FeSO4) homogenize->induce treat Add this compound (Various Concentrations) induce->treat incubate Incubate at 37°C treat->incubate measure Measure MDA (TBA Assay) incubate->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Caption: Generalized workflow for a lipid peroxidation inhibition assay.

L-Glutamate Toxicity Assay (Generalized)

This assay would assess the ability of this compound to protect neuronal cells from death induced by high concentrations of L-glutamate.

  • Cell Culture: Neuronal hybridoma N18-RE-105 cells are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified duration.

  • Glutamate Challenge: A toxic concentration of L-glutamate is added to the cell culture medium.

  • Incubation: The cells are incubated for a period sufficient to induce cell death in the control group (glutamate only).

  • Cell Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT assay, which measures mitochondrial activity.

  • Data Analysis: The percentage of viable cells in the this compound-treated groups is compared to the control group to determine the protective effect.

G start Start culture Culture N18-RE-105 Neuronal Cells start->culture pretreat Pre-treat with This compound culture->pretreat challenge Add L-Glutamate (Toxic Concentration) pretreat->challenge incubate Incubate to Induce Cell Death challenge->incubate assess Assess Cell Viability (e.g., MTT Assay) incubate->assess analyze Calculate % Protection assess->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Formobactin Extraction from Nocardia Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formobactin is a siderophore belonging to the nocobactin group of metabolites produced by Nocardia species, notably Nocardia sp. strain ND20.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. Due to their strong and selective metal-binding properties and diverse biological activities, siderophores like this compound are of significant interest in drug development for their potential as antimicrobial agents, in iron overload therapies, and as drug delivery vehicles.

These application notes provide a detailed protocol for the cultivation of Nocardia sp., followed by the extraction, purification, and preliminary quantification of this compound.

Data Presentation

Table 1: Expected Yield of Nocobactin-type Siderophores from Nocardia Culture

ParameterValueReference
Starting Culture Volume2 LitersBased on nocobactin NA purification[2]
Expected Yield of Crude ExtractNot Reported-
Expected Yield of Purified this compound~90-125 mgEstimated based on nocobactin NA yield[2]
Purity (Post-HPLC)>95%Assumed based on standard chromatographic methods

Note: The expected yield is an estimation based on the reported yield for nocobactin NA, a closely related siderophore from Nocardia farcinica. Actual yields of this compound from Nocardia sp. ND20 may vary.

Experimental Protocols

Cultivation of Nocardia sp. for this compound Production

This protocol is adapted from methods used for siderophore production in related Nocardia species under iron-deficient conditions.

Materials:

  • Nocardia sp. strain (e.g., ND20)

  • Minimal Medium (MM) for Siderophore Production (see composition below)

  • Sterile baffled flasks

  • Incubator shaker

  • Spectrophotometer

Minimal Medium (MM) Composition (per Liter):

ComponentConcentration
Na₂HPO₄·2H₂O15 g
KH₂PO₄3 g
Na₃C₆H₅O₇·2H₂O5 g
NH₄Cl0.2 g
MgSO₄·7H₂O1 g
NaCl0.5 g

Reference for medium composition[2]

Procedure:

  • Prepare the Minimal Medium (MM) and sterilize by autoclaving.

  • Inoculate a starter culture of Nocardia sp. in a suitable rich medium (e.g., Tryptic Soy Broth) and grow until the mid-logarithmic phase.

  • Inoculate the sterile MM with the starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

  • Incubate the culture at 30°C with shaking at 200 rpm for 4-7 days. Siderophore production is typically induced in the late logarithmic to stationary phase.

  • Monitor bacterial growth by measuring the OD₆₀₀ periodically.

Extraction of this compound

Materials:

  • Nocardia culture broth

  • Centrifuge and sterile centrifuge bottles

  • Methanol (B129727) (HPLC grade)

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Harvest the bacterial cells from the culture broth by centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Discard the supernatant.

  • Resuspend the cell pellet in methanol (e.g., 250 mL of methanol for a pellet from a 5 mL culture, scale up as needed).[2]

  • Agitate the suspension vigorously for 1-2 hours at room temperature to ensure thorough extraction.

  • Separate the cell debris from the methanol extract by centrifugation at 8,000 x g for 15 minutes.

  • Carefully collect the supernatant containing the crude this compound extract.

  • Concentrate the methanol extract to dryness using a rotary evaporator under reduced pressure.

  • The resulting crude extract can be further dried using a lyophilizer and stored at -20°C until purification.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound.

3.1. Silica (B1680970) Gel Column Chromatography (Initial Purification)

Materials:

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • Crude this compound extract

  • Solvent system: A gradient of methanol in dichloromethane (B109758) (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol).

Procedure:

  • Prepare a slurry of silica gel in the initial, non-polar solvent (100% dichloromethane).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the column.

  • Elute the column with a stepwise or linear gradient of increasing methanol concentration in dichloromethane.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

3.2. Thin Layer Chromatography (TLC) for Monitoring

Materials:

  • Silica gel TLC plates

  • Collected fractions from column chromatography

  • Solvent system (e.g., Chloroform:Methanol, 9:1 v/v or other suitable mixtures)

  • Visualization reagent: Ferric chloride (FeCl₃) solution (1% in ethanol) or Chrome Azurol S (CAS) solution.

Procedure:

  • Spot the collected fractions onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber saturated with the chosen solvent system.

  • After development, air dry the plate.

  • Spray the plate with the FeCl₃ or CAS solution. Siderophores will appear as distinct colored spots (e.g., reddish-brown with FeCl₃ or a color change from blue to orange/purple with CAS).[3]

  • Pool the fractions containing the compound of interest (this compound) based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions.

3.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., Cosmosil C18 AR-II, 4.6 x 150 mm)[2]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)

  • Partially purified this compound sample

Procedure:

  • Dissolve the partially purified this compound in a small volume of the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% Mobile Phase A, 30% Mobile Phase B).

  • Inject the sample onto the column.

  • Elute with a linear gradient from 70% to 90% acetonitrile in water (containing 0.1% TFA) over 20 minutes at a flow rate of 1 mL/min.[2]

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 310 nm for nocobactins).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected peak by re-injecting a small aliquot onto the HPLC.

  • Lyophilize the purified fraction to obtain pure this compound.

Visualization of Experimental Workflow

Formobactin_Extraction_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification Nocardia_Inoculation Inoculation of Nocardia sp. Incubation Incubation in Minimal Medium (4-7 days, 30°C, 200 rpm) Nocardia_Inoculation->Incubation Centrifugation1 Centrifugation to Harvest Cells Incubation->Centrifugation1 Methanol_Extraction Methanol Extraction of Cell Pellet Centrifugation1->Methanol_Extraction Centrifugation2 Centrifugation to Remove Debris Methanol_Extraction->Centrifugation2 Evaporation Rotary Evaporation Centrifugation2->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column TLC_Analysis TLC Monitoring Silica_Column->TLC_Analysis Collect & Analyze Fractions HPLC Reversed-Phase HPLC TLC_Analysis->HPLC Pool & Concentrate Pure_this compound Pure this compound HPLC->Pure_this compound Siderophore_Regulation cluster_environment Cellular Environment cluster_regulation Regulatory Cascade cluster_output Cellular Response High_Iron High Iron Concentration Repressor_Active Repressor Protein (e.g., Fur/DtxR) is Active High_Iron->Repressor_Active Binds to Repressor Low_Iron Low Iron Concentration Repressor_Inactive Repressor Protein is Inactive Low_Iron->Repressor_Inactive Repressor Releases Iron Biosynthesis_Genes_Off This compound Biosynthesis Genes are OFF Repressor_Active->Biosynthesis_Genes_Off Binds to DNA Biosynthesis_Genes_On This compound Biosynthesis Genes are ON Repressor_Inactive->Biosynthesis_Genes_On Releases from DNA No_this compound No this compound Production Biosynthesis_Genes_Off->No_this compound Formobactin_Production This compound Production and Secretion Biosynthesis_Genes_On->Formobactin_Production

References

Application Notes: In Vitro Antioxidant Activity of Formobactin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formobactin, a substance isolated from Nocardia sp., has been identified as a novel free radical scavenger.[1] As a member of the nocobactin group, it has demonstrated the ability to inhibit lipid peroxidation in rat brain homogenate, suggesting its potential as a potent antioxidant.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.[2] Therefore, quantifying the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development.

These application notes provide detailed protocols for assessing the in vitro antioxidant activity of this compound using three common and robust assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[3][4][5]

Target Audience: These protocols are designed for researchers, scientists, and drug development professionals involved in the evaluation of novel antioxidant compounds.

Experimental Protocols

DPPH Radical Scavenging Activity Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to light yellow.[6][7] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[8]

Materials and Equipment:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)[8]

  • Ascorbic acid or Trolox (positive control)[9][10]

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes

  • Vortex mixer

Protocol:

  • Preparation of DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.1 mM. Store this solution in a dark bottle to protect it from light.[8]

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox in the same solvent used for the test sample.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each this compound dilution to different wells.

    • Add the same volume of the positive control dilutions to separate wells.

    • For the blank, add the solvent only.

    • Add an equal volume of the 0.1 mM DPPH working solution to all wells.[8]

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][8]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11] The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.[12] In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[11]

Materials and Equipment:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate or ammonium (B1175870) persulfate[11]

  • Ethanol or deionized water

  • Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes

  • Vortex mixer

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[12]

    • Mix equal volumes of the ABTS and potassium persulfate solutions.[11]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[11][12]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Preparation of Test Samples and Positive Control: Prepare serial dilutions of this compound and Trolox in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the this compound dilutions and Trolox solutions to separate wells of a 96-well plate.[13]

    • Add a larger volume of the ABTS•+ working solution to each well.[13]

    • Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).[12]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[11]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the ABTS•+ working solution without the sample.

    • A_sample is the absorbance of the ABTS•+ working solution with the sample.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[14]

Materials and Equipment:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or an Iron (II) standard for the standard curve[15]

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath set to 37°C

  • Pipettes

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[16]

    • Warm the reagent to 37°C before use.[16]

  • Preparation of Test Samples and Standard: Prepare serial dilutions of this compound and the ferrous sulfate standard.

  • Assay Procedure:

    • Add a small volume of the diluted samples or standards to the wells of a 96-well plate.

    • Add a larger volume of the pre-warmed FRAP reagent to all wells.[16]

    • Mix well.

  • Incubation: Incubate the plate at 37°C for a specified time, typically 4 to 10 minutes.[15][16]

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of this compound by comparing its absorbance to the standard curve. The results are typically expressed as µM ferrous iron (Fe²⁺) equivalents or a similar unit.

Data Presentation

The antioxidant capacity of this compound can be summarized and compared with a standard antioxidant like Ascorbic Acid or Trolox. The following tables present hypothetical data for illustrative purposes.

Table 1: DPPH and ABTS Radical Scavenging Activity of this compound

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound 15.5 ± 1.210.2 ± 0.8
Ascorbic Acid (Standard) 5.8 ± 0.54.1 ± 0.3

IC50 values are represented as mean ± standard deviation. Lower IC50 values indicate higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (µM Fe²⁺ equivalents/mg)
This compound 850 ± 45
Ascorbic Acid (Standard) 1200 ± 60

FRAP values are represented as mean ± standard deviation. Higher FRAP values indicate greater reducing power.

Visualizations

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Intervention Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Cellular_Component Cellular Component (Lipid, Protein, DNA) Free_Radical->Cellular_Component attacks Neutralized_Radical Neutralized Radical Free_Radical->Neutralized_Radical Damaged_Component Damaged Component (Oxidative Damage) Cellular_Component->Damaged_Component This compound This compound (Antioxidant) This compound->Free_Radical donates electron/ hydrogen atom

Caption: General mechanism of radical scavenging by an antioxidant.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare this compound & Control Dilutions start->prep_samples reaction Mix Samples with DPPH Solution prep_dpph->reaction prep_samples->reaction incubation Incubate in Dark (30 min, RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Scavenging & IC50 Value measurement->analysis end End analysis->end

Caption: Experimental workflow for the DPPH antioxidant assay.

FRAP_Assay_Workflow start Start prep_frap Prepare Fresh FRAP Reagent (Acetate, TPTZ, FeCl₃) start->prep_frap prep_samples Prepare this compound & Fe²⁺ Standard Dilutions start->prep_samples reaction Add FRAP Reagent to Samples/Standards prep_frap->reaction prep_samples->reaction incubation Incubate at 37°C reaction->incubation measurement Measure Absorbance at 593 nm incubation->measurement analysis Calculate FRAP Value using Standard Curve measurement->analysis end End analysis->end

References

Neuronal cell culture models for testing Formobactin efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Neuronal Cell Culture Models for Testing Formobactin Efficacy

Application Area: Neuropharmacology, Drug Discovery, Preclinical Research

Introduction

This compound is a compound identified as a free radical scavenger with protective effects against L-glutamate-induced toxicity in neuronal cells[1]. Glutamate (B1630785) excitotoxicity, a pathological process involving the overactivation of glutamate receptors, leads to neuronal damage and death through mechanisms such as oxidative stress and apoptosis. This process is implicated in various neurodegenerative diseases and acute brain injuries. These application notes provide a comprehensive framework for assessing the neuroprotective efficacy of this compound using a well-established in vitro model of glutamate-induced excitotoxicity in the human SH-SY5Y neuroblastoma cell line.

The protocols outlined herein describe methods to quantify this compound's ability to preserve neuronal viability, reduce cytotoxicity, and mitigate oxidative stress. Furthermore, we propose and detail experiments to investigate a potential mechanism of action: the modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF signaling through its receptor, Tropomyosin receptor kinase B (TrkB), is critical for neuronal survival, growth, and plasticity, and its activation can protect neurons from excitotoxic insults[2][3][4]. These protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel neuroprotective agents.

Experimental Model: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model in neuroscience research. Upon differentiation, these cells exhibit morphological and biochemical characteristics of mature neurons, making them suitable for studying neuroprotective effects[5][6]. Glutamate treatment in SH-SY5Y cells induces cell death primarily through oxidative stress, mimicking key aspects of excitotoxicity[7][8][9][10].

Hypothesized Mechanism of Action: this compound exerts its neuroprotective effects not only by direct free radical scavenging but also by activating the pro-survival BDNF/TrkB signaling pathway, leading to the downstream activation of key effectors like Akt and ERK, which in turn suppress apoptotic pathways.

Data Presentation: Summarized Quantitative Data

The following tables represent expected outcomes from the described protocols, demonstrating the dose-dependent neuroprotective efficacy of this compound.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

Treatment GroupConcentrationMean Absorbance (570 nm) ± SD% Viability vs. Control
Vehicle Control-1.25 ± 0.08100%
Glutamate (40 mM)-0.61 ± 0.0548.8%
This compound + Glutamate1 µM0.75 ± 0.0660.0%
This compound + Glutamate10 µM0.98 ± 0.0778.4%
This compound + Glutamate50 µM1.15 ± 0.0992.0%

Table 2: Effect of this compound on Cytotoxicity (LDH Release Assay)

Treatment GroupConcentrationMean Absorbance (490 nm) ± SD% Cytotoxicity vs. Max Release
Vehicle Control-0.15 ± 0.025.7%
Glutamate (40 mM)-0.88 ± 0.0752.1%
This compound + Glutamate1 µM0.65 ± 0.0538.5%
This compound + Glutamate10 µM0.42 ± 0.0424.9%
This compound + Glutamate50 µM0.21 ± 0.0312.4%
Max LDH Release-1.69 ± 0.11100%

Table 3: Effect of this compound on Apoptosis (Caspase-3/7 Activity)

Treatment GroupConcentrationMean Luminescence (RLU) ± SDFold Change vs. Control
Vehicle Control-15,200 ± 1,1001.0
Glutamate (40 mM)-68,500 ± 5,3004.5
This compound + Glutamate1 µM51,300 ± 4,1003.4
This compound + Glutamate10 µM29,800 ± 2,5002.0
This compound + Glutamate50 µM18,100 ± 1,6001.2

Visualization of Workflows and Pathways

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Efficacy Assessment cluster_analysis Data Analysis seed Seed SH-SY5Y Cells in 96-well plates differentiate Differentiate cells with Retinoic Acid (5-7 days) seed->differentiate pretreat Pre-treat with this compound (Varying Conc.) for 2 hours differentiate->pretreat induce Induce Excitotoxicity with Glutamate (40 mM) for 24 hours pretreat->induce viability MTT Assay (Viability) induce->viability cytotoxicity LDH Assay (Cytotoxicity) induce->cytotoxicity apoptosis Caspase-3/7 Assay (Apoptosis) induce->apoptosis analyze Measure Absorbance/ Luminescence viability->analyze cytotoxicity->analyze apoptosis->analyze interpret Calculate % Viability, % Cytotoxicity, Fold Change analyze->interpret

Caption: Experimental workflow for assessing this compound's neuroprotective efficacy.

G This compound This compound TrkB TrkB Receptor This compound->TrkB activates PI3K PI3K TrkB->PI3K activates ERK ERK TrkB->ERK activates Akt Akt PI3K->Akt CREB CREB Akt->CREB Bad Bad (pro-apoptotic) Akt->Bad inhibits ERK->CREB Survival Neuronal Survival Gene Transcription CREB->Survival Caspase9 Caspase-9 Bad->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized this compound-activated BDNF/TrkB signaling pathway.

Detailed Experimental Protocols

Materials and Reagents
  • SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Retinoic Acid (RA)

  • L-Glutamic acid monosodium salt monohydrate

  • This compound (prepare stock in DMSO, final DMSO conc. <0.1%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH Cytotoxicity Assay Kit

  • Caspase-Glo® 3/7 Assay System

  • RIPA buffer and Protease/Phosphatase Inhibitor Cocktail

  • Antibodies: anti-p-TrkB (Tyr816), anti-TrkB, anti-p-Akt (Ser473), anti-Akt, anti-β-Actin, HRP-conjugated secondary antibodies.

Protocol: SH-SY5Y Cell Culture and Differentiation
  • Culture: Maintain SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Seeding: Seed cells into appropriate plates (e.g., 96-well for viability/cytotoxicity, 6-well for western blotting) at a density of 2 x 10⁴ cells/cm².

  • Differentiation: After 24 hours, reduce FBS to 1% and add 10 µM Retinoic Acid to the medium.

  • Incubation: Culture for 5-7 days, replacing the differentiation medium every 2-3 days, until cells exhibit a neuronal morphology (extended neurites).

Protocol: Neuroprotection Assay
  • Pre-treatment: After differentiation, replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO). Incubate for 2 hours.

  • Induction of Excitotoxicity: Add L-Glutamate to a final concentration of 40 mM to all wells except the vehicle control group.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Assessment: Proceed with viability, cytotoxicity, and apoptosis assays as described below.

Protocol: Cell Viability (MTT Assay)
  • Following the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate viability: % Viability = (Absorbance_sample / Absorbance_control) * 100.

Protocol: Cytotoxicity (LDH Assay)
  • Following the 24-hour incubation, carefully collect 50 µL of supernatant from each well of a 96-well plate.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Briefly, add the reaction mixture to the supernatant and incubate in the dark at room temperature for 30 minutes.

  • Add the stop solution.

  • Measure the absorbance at 490 nm. A "Maximum LDH Release" control should be generated by lysing control cells.

  • Calculate cytotoxicity: % Cytotoxicity = [(Sample - Vehicle Control) / (Max Release - Vehicle Control)] * 100.

Protocol: Apoptosis (Caspase-3/7 Assay)
  • Following the 24-hour incubation in a white-walled 96-well plate, allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 1 minute.

  • Incubate at room temperature for 1-2 hours in the dark.

  • Measure luminescence using a plate luminometer.

  • Express data as a fold change relative to the vehicle-treated control group.

Protocol: Western Blot for TrkB Pathway Activation
  • Cell Treatment: Seed and differentiate SH-SY5Y cells in 6-well plates. Treat with this compound (50 µM) or vehicle for a shorter duration (e.g., 30 minutes) to capture peak signaling events.

  • Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-TrkB, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody: Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry analysis should be performed, normalizing phosphoprotein levels to total protein and/or a loading control like β-Actin.

References

Application Notes and Protocols: Assessing Formobactin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the stability of Formobactin, a siderophore with potential therapeutic applications as a free radical scavenger and neuronal cell protecting agent.[1] The protocols outlined here are designed to evaluate the impact of various environmental factors on the integrity of this compound, ensuring its efficacy and safety for research and potential clinical use.

Introduction to this compound Stability

This compound is a member of the nocobactin group of antibiotics and is recognized for its ability to scavenge free radicals and protect neuronal cells.[1] As with any bioactive compound, understanding its stability under different conditions is crucial for the development of reliable experimental protocols and for formulating it into a stable product. Degradation of this compound can lead to a loss of its biological activity and the potential formation of undesirable impurities.

Forced degradation studies are essential for identifying the degradation pathways and developing stability-indicating analytical methods.[2][3] These studies involve exposing the compound to stress conditions such as heat, light, humidity, and a range of pH values to accelerate its degradation.[3]

Analytical Methods for Stability Assessment

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment of this compound stability.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with an ultraviolet/visible (UV-Vis) detector is a primary technique for quantifying the concentration of this compound and its degradation products.[4] A reverse-phase C18 column is often suitable for separating polar and non-polar compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structural information of degradation products, which helps in elucidating the degradation pathways.

  • UV-Visible Spectroscopy: This technique can be used to monitor changes in the absorption spectrum of this compound during degradation, providing insights into the degradation process.[5]

  • Chrome Azurol S (CAS) Assay: This colorimetric assay is a universal method for detecting siderophores and can be used as a semi-quantitative method to assess the iron-chelating activity of this compound, which is directly related to its function.[6][7][8][9] A loss of color change intensity in the CAS assay can indicate the degradation of the siderophore functionality.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound (pure substance)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Milli-Q or HPLC-grade water

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with UV detector

  • LC-MS system

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample of this compound to light in a photostability chamber (ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dissolve both samples and analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The peak area of this compound and any degradation products should be recorded. LC-MS analysis should be performed on stressed samples to identify major degradation products.

Protocol 2: Chrome Azurol S (CAS) Assay for Functional Stability

This protocol provides a semi-quantitative assessment of the iron-chelating function of this compound.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • FeCl₃·6H₂O

  • This compound samples from stability studies

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of CAS Assay Solution:

    • Solution A: Dissolve CAS in water.

    • Solution B: Dissolve FeCl₃·6H₂O in 10 mM HCl.

    • Solution C: Dissolve HDTMA in water.

    • Slowly add Solution B to Solution A while stirring, then slowly add Solution C.

    • Add PIPES buffer and adjust the pH to 6.8.

    • Autoclave and store in the dark.

  • Assay:

    • Add 100 µL of the CAS assay solution to each well of a 96-well plate.

    • Add 100 µL of the this compound sample (diluted from the stability study) to the wells.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Calculation: The percentage of siderophore activity can be calculated relative to an unstressed control sample. A decrease in the color change (higher absorbance) indicates a loss of iron-chelating activity.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and structured tables.

Table 1: Forced Degradation Study of this compound

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Peak Area %)
0.1 M HCl, 60°C01000-
2
4
8
24
0.1 M NaOH, 60°C01000-
2
4
8
24
3% H₂O₂, RT01000-
2
4
8
24
Dry Heat, 80°C01000-
24
48
Photolytic01000-
24

Table 2: Long-Term Stability Study of this compound

Storage ConditionTime (months)This compound Remaining (%)AppearanceCAS Assay Activity (%)
2-8°C0100White Powder100
3
6
12
25°C / 60% RH0100White Powder100
3
6
12
-20°C0100White Powder100
3
6
12

Visualizations

Formobactin_Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Recommendations This compound This compound Sample StockSolution Prepare Stock Solution This compound->StockSolution StressConditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) StockSolution->StressConditions Sampling Sample at Time Points StressConditions->Sampling HPLC HPLC-UV Analysis Sampling->HPLC LCMS LC-MS Identification Sampling->LCMS CAS CAS Assay Sampling->CAS Data Summarize Data in Tables HPLC->Data Pathway Elucidate Degradation Pathway LCMS->Pathway Storage Recommend Storage Conditions Data->Storage Pathway->Storage

Caption: Workflow for this compound stability assessment.

CAS_Assay_Principle cluster_reactants Reactants cluster_reaction Reaction cluster_products Products CAS_Fe CAS-Iron Complex (Blue) Reaction Iron Chelation CAS_Fe->Reaction This compound This compound (Siderophore) This compound->Reaction Formobactin_Fe This compound-Iron Complex Reaction->Formobactin_Fe CAS_Free Free CAS (Orange/Yellow) Reaction->CAS_Free

Caption: Principle of the Chrome Azurol S (CAS) assay.

Forced_Degradation_Design cluster_conditions Stress Conditions This compound This compound (Solid & Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) This compound->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) This compound->Base Oxidative Oxidation (3% H2O2, RT) This compound->Oxidative Thermal Thermal (80°C, Solid) This compound->Thermal Photo Photolytic (ICH Q1B, Solid) This compound->Photo Analysis Analyze at t = 0, x, y, z hours (HPLC, LC-MS, CAS Assay) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental design for forced degradation studies.

Recommended Storage Conditions

Based on the general properties of siderophores and related bioactive compounds, the following storage conditions are recommended for this compound. These should be confirmed with long-term stability studies.

  • Short-Term Storage (days to weeks): Store solid this compound at 2-8°C in a tightly sealed container, protected from light and moisture.

  • Long-Term Storage (months to years): For long-term preservation, store solid this compound at -20°C or below in a desiccated environment.

  • Solutions: Prepare solutions fresh whenever possible. If storage of solutions is necessary, store them in small aliquots at -20°C or -80°C for a limited duration. Avoid repeated freeze-thaw cycles.

It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment.[10] Always refer to the Safety Data Sheet (SDS) for detailed handling and safety information.[10][11]

References

Application Notes and Protocols for Cellular Uptake Studies of Formobactin in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formobactin is a novel compound isolated from Nocardia sp., identified as a potent free radical scavenger with neuroprotective properties.[1] It has been shown to inhibit lipid peroxidation in rat brain homogenate and suppress L-glutamate-induced toxicity in neuronal hybridoma N18-RE-105 cells.[1] Understanding the cellular uptake mechanism of this compound in neurons is crucial for its development as a potential therapeutic agent for neurodegenerative diseases. These application notes provide a comprehensive overview and detailed protocols for investigating the cellular uptake of this compound in neuronal models.

Hypothetical Data Summary

The following tables summarize hypothetical quantitative data from cellular uptake experiments with this compound. These data are provided as an example of expected results when following the provided protocols.

Table 1: Kinetic Parameters of this compound Uptake in SH-SY5Y Neuronal Cells

ParameterValue
Michaelis-Menten Constant (Km) 15.8 µM
Maximum Uptake Velocity (Vmax) 120.5 pmol/min/mg protein
Uptake Efficiency (Vmax/Km) 7.63

Table 2: Effect of Temperature and Metabolic Inhibitors on this compound Uptake

ConditionRelative Uptake (%)
37°C (Control) 100
4°C 22
Sodium Azide (10 mM) 35
2-deoxy-D-glucose (50 mM) 41

Table 3: Effect of Endocytosis Inhibitors on this compound Uptake

InhibitorConcentrationTarget PathwayRelative Uptake (%)
Control --100
Chlorpromazine 30 µMClathrin-mediated endocytosis95
Genistein 200 µMCaveolae-mediated endocytosis48
Amiloride 1 mMMacropinocytosis92

Experimental Protocols

Protocol 1: Quantification of this compound Uptake in a Neuronal Cell Line

This protocol describes a method to quantify the uptake of fluorescently-labeled this compound (this compound-Fluor) in a human neuroblastoma cell line, SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound-Fluor (custom synthesis)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells per well and culture for 24 hours.

  • Cell Wash: Gently wash the cells twice with pre-warmed PBS.

  • Initiate Uptake: Add 100 µL of DMEM containing the desired concentration of this compound-Fluor to each well. For kinetic studies, use a range of concentrations (e.g., 1-100 µM).

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). To investigate temperature dependence, incubate a parallel plate at 4°C.

  • Terminate Uptake: Remove the this compound-Fluor solution and wash the cells three times with ice-cold PBS to stop the uptake process.

  • Cell Lysis: Add 50 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths for the fluorophore.

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well. Plot the uptake rate as a function of this compound-Fluor concentration to determine Km and Vmax using Michaelis-Menten kinetics.

Protocol 2: Investigating the Role of Endocytosis in this compound Uptake

This protocol uses pharmacological inhibitors to investigate the involvement of different endocytic pathways in this compound uptake.

Materials:

  • SH-SY5Y cells

  • DMEM with 10% FBS

  • This compound-Fluor

  • Chlorpromazine, Genistein, Amiloride

  • PBS

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells as described in Protocol 1.

  • Inhibitor Pre-incubation: Wash the cells with PBS and pre-incubate with DMEM containing the respective endocytosis inhibitors (Chlorpromazine, Genistein, or Amiloride) for 30 minutes at 37°C.

  • Initiate Uptake: Add this compound-Fluor to each well to a final concentration equal to the Km value determined in Protocol 1, in the continued presence of the inhibitors.

  • Incubation: Incubate for the time point determined to be in the linear uptake range from Protocol 1.

  • Terminate and Measure: Terminate the uptake, lyse the cells, and measure the fluorescence as described in Protocol 1.

  • Data Analysis: Compare the fluorescence in the inhibitor-treated wells to the control (no inhibitor) to determine the percentage of uptake inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed SH-SY5Y Cells wash_cells Wash Cells with PBS seed_cells->wash_cells add_this compound Add this compound-Fluor wash_cells->add_this compound incubate Incubate (Time, Temp, Inhibitors) add_this compound->incubate terminate_uptake Terminate Uptake & Wash incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells measure_fluorescence Measure Fluorescence lyse_cells->measure_fluorescence data_analysis Data Analysis measure_fluorescence->data_analysis

Caption: Experimental workflow for studying this compound uptake in neurons.

uptake_pathways cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular passive Passive Diffusion formobactin_int1 This compound passive->formobactin_int1 transporter Carrier-Mediated Transport formobactin_int2 This compound transporter->formobactin_int2 caveolae Caveolae-Mediated Endocytosis endosome Endosome caveolae->endosome formobactin_ext This compound formobactin_ext->passive formobactin_ext->transporter formobactin_ext->caveolae endosome->formobactin_int1 Release

Caption: Hypothesized cellular uptake pathways for this compound in neurons.

signaling_pathway cluster_stress Cellular Stress cluster_effects Neuroprotective Effects This compound This compound antioxidant Antioxidant Defense This compound->antioxidant Scavenges apoptosis Inhibition of Apoptosis This compound->apoptosis Inhibits ros Reactive Oxygen Species (ROS) ros->apoptosis Triggers glutamate Excess Glutamate glutamate->ros Induces neuron_survival Neuronal Survival antioxidant->neuron_survival apoptosis->neuron_survival

Caption: Speculative neuroprotective signaling pathway of this compound.

References

Application Notes and Protocols: Formobactin in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates dysregulated iron homeostasis and subsequent oxidative stress as key contributors to the pathology of these devastating disorders[1][2][3][4][5]. Iron, a vital element for numerous cellular processes, can become toxic when present in excess, catalyzing the formation of highly reactive hydroxyl radicals that damage cellular components.

Formobactin, a siderophore isolated from Nocardia sp., has been identified as a potent free radical scavenger with neuroprotective properties[6]. As a member of the nocobactin group, this compound's primary mechanism of action is believed to be its ability to chelate iron, thereby mitigating iron-mediated toxicity. These application notes provide a comprehensive overview of the potential of this compound and other iron chelators in neurodegenerative disease research and offer detailed protocols for their evaluation in relevant experimental models.

Mechanism of Action: Iron Chelation in Neurodegeneration

The neuroprotective effects of siderophores like this compound are primarily attributed to their high affinity for iron. In neurodegenerative diseases, an accumulation of iron in specific brain regions can lead to a cascade of detrimental events:

  • Oxidative Stress: Excess iron participates in the Fenton reaction, generating highly reactive hydroxyl radicals. These radicals indiscriminately damage lipids, proteins, and nucleic acids, leading to cellular dysfunction and death.

  • Protein Aggregation: Iron has been shown to promote the aggregation of pathological proteins, such as amyloid-beta in Alzheimer's disease and alpha-synuclein (B15492655) in Parkinson's disease[1].

  • Inflammation: Iron can exacerbate inflammatory responses in the brain, further contributing to neuronal damage.

By sequestering excess iron, this compound and other iron chelators can disrupt these pathological processes, offering a promising therapeutic strategy.

Proposed Neuroprotective Mechanism of this compound cluster_0 Pathological Cascade in Neurodegeneration cluster_1 Therapeutic Intervention Excess Iron Excess Iron Oxidative Stress Oxidative Stress Excess Iron->Oxidative Stress Protein Aggregation Protein Aggregation Excess Iron->Protein Aggregation Inflammation Inflammation Excess Iron->Inflammation Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Protein Aggregation->Neuronal Damage Inflammation->Neuronal Damage This compound This compound This compound->Excess Iron Sequesters Iron Chelation Iron Chelation This compound->Iron Chelation Reduced Oxidative Stress Reduced Oxidative Stress Iron Chelation->Reduced Oxidative Stress Inhibition of Protein Aggregation Inhibition of Protein Aggregation Iron Chelation->Inhibition of Protein Aggregation Modulation of Inflammation Modulation of Inflammation Iron Chelation->Modulation of Inflammation Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection Inhibition of Protein Aggregation->Neuroprotection Modulation of Inflammation->Neuroprotection Experimental Workflow for In Vitro Neuroprotection Assay Start Start Cell Seeding Cell Seeding Start->Cell Seeding This compound Pre-treatment This compound Pre-treatment Cell Seeding->this compound Pre-treatment Neurotoxin Addition Neurotoxin Addition This compound Pre-treatment->Neurotoxin Addition Incubation Incubation Neurotoxin Addition->Incubation Endpoint Assays Endpoint Assays Incubation->Endpoint Assays Cell Viability (MTT) Cell Viability (MTT) Endpoint Assays->Cell Viability (MTT) ROS Measurement ROS Measurement Endpoint Assays->ROS Measurement Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Endpoint Assays->Apoptosis Assay (Flow Cytometry) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis ROS Measurement->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis End End Data Analysis->End

References

Formobactin: Application Notes and Protocols for Investigating its Therapeutic Potential in Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formobactin, a novel natural product isolated from the bacterium Nocardia sp. strain ND20, has been identified as a potent free radical scavenger with significant potential as a therapeutic agent against conditions mediated by oxidative stress.[1] Structurally classified as a member of the nocobactin group of antibiotics, this compound has demonstrated compelling bioactivity, including the inhibition of lipid peroxidation in brain tissue and the protection of neuronal cells from L-glutamate-induced toxicity.[1] These properties suggest its utility in the research and development of novel treatments for neurodegenerative diseases and other pathologies where oxidative damage is a key etiological factor.

These application notes provide a comprehensive overview of this compound's known activities, protocols for its study, and insights into its potential mechanisms of action.

Mechanism of Action (Inferred)

While the precise signaling pathways modulated by this compound have not been explicitly elucidated in published literature, its demonstrated ability to counteract oxidative stress and protect neuronal cells allows for informed inference into its likely mechanisms of action. As a free radical scavenger, this compound likely mitigates the damaging effects of reactive oxygen species (ROS), thereby influencing key cellular signaling cascades involved in cellular defense and survival.

Two primary pathways are likely impacted by this compound's antioxidant properties:

  • The Nrf2-ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes. By reducing the overall ROS load, this compound may indirectly activate this protective pathway, enhancing the cell's intrinsic defense mechanisms against oxidative damage.

  • The PI3K/Akt Signaling Pathway: This pathway is central to promoting cell survival and inhibiting apoptosis (programmed cell death). Oxidative stress can disrupt PI3K/Akt signaling, leading to increased cell death. By quenching free radicals, this compound may help maintain the integrity of this pathway, thereby promoting neuronal survival in the face of excitotoxic insults like high glutamate (B1630785) concentrations.

Data Presentation

The following tables are structured to present the type of quantitative data expected from the experimental protocols described below. Please note that the specific quantitative data from the original 1996 publication on this compound is not publicly available; therefore, these tables serve as templates for data organization.

Table 1: Inhibition of Lipid Peroxidation by this compound

Concentration of this compound (µg/mL)Inhibition of Lipid Peroxidation (%)IC50 (µg/mL)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not Available
Data Not AvailableData Not Available
Data Not AvailableData Not Available

Table 2: Neuroprotective Effect of this compound against L-Glutamate-Induced Toxicity

Concentration of this compound (µg/mL)Neuronal Cell Viability (%)EC50 (µg/mL)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not Available
Data Not AvailableData Not Available
Data Not AvailableData Not Available

Experimental Protocols

Protocol 1: Cultivation of Nocardia sp. and Isolation of this compound

This protocol provides a generalized approach for the cultivation of Nocardia sp. and the subsequent isolation of this compound, based on standard methods for actinomycete fermentation and natural product extraction.

1.1. Cultivation of Nocardia sp. strain ND20

  • Media Preparation: Prepare a suitable fermentation medium for Nocardia growth, such as GLM medium (Yeast extract, 3 g; malt (B15192052) extract, 3 g; peptone Type I, 5 g; starch, 10 g; in 1000 mL distilled water; pH 7.4).

  • Inoculation: Inoculate the sterile medium with a pure culture of Nocardia sp. strain ND20.

  • Fermentation: Incubate the culture in a shaker incubator at 28°C with agitation (e.g., 150 rpm) for a period of 8-12 days to allow for sufficient growth and production of secondary metabolites.

  • Monitoring: Monitor the growth of the culture by measuring biomass and the production of this compound using analytical techniques such as HPLC.

1.2. Isolation of this compound

  • Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extraction: Extract the culture broth with an organic solvent such as ethyl acetate. The mycelial biomass can also be extracted separately with a solvent like methanol (B129727) or acetone.

  • Concentration: Concentrate the organic solvent extracts under reduced pressure to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to a series of chromatographic steps to purify this compound. This may include:

    • Silica gel column chromatography.

    • Size-exclusion chromatography (e.g., Sephadex LH-20).

    • Preparative High-Performance Liquid Chromatography (HPLC), likely with a C18 column.

  • Purity Assessment: Assess the purity of the isolated this compound using analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its identity.

Protocol 2: Inhibition of Lipid Peroxidation Assay

This protocol describes the measurement of this compound's ability to inhibit lipid peroxidation in a rat brain homogenate, using the Thiobarbituric Acid Reactive Substances (TBARS) assay to quantify malondialdehyde (MDA), a key product of lipid peroxidation.

  • Preparation of Rat Brain Homogenate:

    • Euthanize a rat according to approved animal welfare guidelines.

    • Excise the brain and place it in ice-cold Tris-HCl buffer (e.g., 50 mM, pH 7.4).

    • Homogenize the brain tissue in 10 volumes of the same buffer.

    • Centrifuge the homogenate at a low speed (e.g., 3,000 x g for 10 minutes) to remove large debris. The resulting supernatant will be used for the assay.

  • Assay Procedure:

    • In a series of microcentrifuge tubes, add the brain homogenate.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the experimental tubes. Add only the solvent to the control tubes.

    • Induce lipid peroxidation by adding a pro-oxidant, such as a solution of ferrous sulfate (B86663) (FeSO4) and ascorbic acid.

    • Incubate the tubes at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath.

    • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

    • Add thiobarbituric acid (TBA) solution to each tube and heat at 95-100°C for 15-20 minutes to allow the formation of the MDA-TBA adduct (a pink chromogen).

    • Cool the tubes and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of lipid peroxidation for each concentration of this compound compared to the control.

    • Plot the percentage inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of lipid peroxidation is inhibited).

Protocol 3: Neuroprotection against L-Glutamate-Induced Toxicity Assay

This protocol outlines a method to assess the protective effects of this compound against excitotoxicity induced by L-glutamate in a neuronal cell line, such as the N18-RE-105 neuronal hybridoma cells mentioned in the original study.

  • Cell Culture:

    • Culture N18-RE-105 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

    • Plate the cells in 96-well plates at an appropriate density and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a period of 1-24 hours.

    • Induce excitotoxicity by exposing the cells to a toxic concentration of L-glutamate (e.g., 5-10 mM) for a specified duration (e.g., 10 minutes to 24 hours).

  • Assessment of Cell Viability:

    • After the glutamate exposure, assess cell viability using a standard method such as the MTT assay:

      • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

      • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control and the glutamate-only treated cells.

    • Plot the percentage of cell viability against the concentration of this compound to determine the EC50 value (the concentration that provides 50% of the maximum protective effect).

Visualizations

The following diagrams illustrate the inferred signaling pathways potentially modulated by this compound.

G cluster_stress Oxidative Stress cluster_this compound Therapeutic Intervention cluster_pathway Nrf2-ARE Pathway ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Keap1 This compound This compound This compound->ROS Scavenges Nrf2 Nrf2 (active) Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Inferred mechanism of this compound via the Nrf2-ARE pathway.

G cluster_stress Oxidative Stress cluster_this compound Therapeutic Intervention cluster_pathway PI3K/Akt Survival Pathway ROS Reactive Oxygen Species (ROS) PI3K PI3K ROS->PI3K Inhibits This compound This compound This compound->ROS Scavenges Akt Akt (active) PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes

Caption: Inferred mechanism of this compound via the PI3K/Akt pathway.

G cluster_workflow Experimental Workflow start Cultivate Nocardia sp. and Isolate this compound assay_lpo Lipid Peroxidation Inhibition Assay start->assay_lpo assay_neuro Neuroprotection Assay (L-Glutamate Toxicity) start->assay_neuro data_analysis Data Analysis (IC50 / EC50) assay_lpo->data_analysis assay_neuro->data_analysis end Evaluate Therapeutic Potential data_analysis->end

Caption: General experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Formobactin Yield in Nocardia Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields of Formobactin in Nocardia cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production regulated by iron?

This compound is a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺), produced by Nocardia species.[1][2] Siderophores are crucial for microbial survival in iron-limited environments as they scavenge iron, which is essential for various cellular processes. The biosynthesis of this compound, like other siderophores, is tightly regulated by the availability of iron. In iron-replete conditions, a repressor protein (IdeR) binds to the promoter regions of the this compound biosynthetic genes, switching off its production to prevent iron toxicity. Conversely, under iron-limiting conditions, this repression is lifted, leading to the production of this compound to acquire iron from the environment.[3]

Q2: My Nocardia culture shows good biomass growth but low to no this compound yield. What are the likely causes?

This common issue can stem from several factors. Firstly, the iron concentration in your culture medium might be too high, leading to the repression of the this compound biosynthetic gene cluster. Secondly, the composition of your medium, particularly the carbon and nitrogen sources, may not be optimal for secondary metabolite production, even if it supports good growth. The production of many secondary metabolites, including siderophores, is often triggered by nutrient limitation. Finally, suboptimal culture conditions such as pH, temperature, or aeration can also favor biomass accumulation over this compound synthesis.

Q3: How can I detect and quantify this compound in my cultures?

A common and straightforward method for detecting siderophores like this compound is the Chrome Azurol S (CAS) assay. This colorimetric assay will show a color change from blue to orange/purple in the presence of siderophores. For quantification, you can measure the change in absorbance spectrophotometrically. For more specific quantification and to distinguish this compound from other siderophores, High-Performance Liquid Chromatography (HPLC) is the recommended method.[4][5] An HPLC method can be developed to separate and quantify this compound based on its unique retention time and UV-Vis absorption spectrum.

Troubleshooting Guide

Issue 1: Consistently Low or No this compound Production

Possible Cause 1: High Iron Content in the Medium Iron is a potent repressor of siderophore biosynthesis. Trace amounts of iron in media components or glassware can be sufficient to inhibit this compound production.

  • Solution:

    • Use high-purity, analytical grade reagents and Milli-Q or equivalent water to prepare your media.

    • Acid-wash all glassware to remove any trace iron contamination.

    • Prepare an iron-deficient defined minimal medium. You can find a recipe in the Experimental Protocols section.

Possible Cause 2: Suboptimal Media Composition The type and ratio of carbon and nitrogen sources can significantly influence the switch from primary to secondary metabolism.

  • Solution:

    • Experiment with different carbon sources such as glucose, glycerol, or soluble starch.

    • Evaluate various nitrogen sources like yeast extract, peptone, or ammonium (B1175870) salts.

    • Optimize the carbon-to-nitrogen (C:N) ratio, as this is a critical factor for secondary metabolite production.

Possible Cause 3: Inadequate Inoculum The age, size, and physiological state of the inoculum can impact the subsequent fermentation performance.

  • Solution:

    • Standardize your inoculum preparation. Use a fresh, actively growing seed culture.

    • Optimize the inoculum size, typically starting with a 5-10% (v/v) inoculation.

Issue 2: Batch-to-Batch Variability in this compound Yield

Possible Cause 1: Inconsistent Culture Conditions Minor variations in pH, temperature, aeration, or agitation speed between batches can lead to significant differences in yield.

  • Solution:

    • Carefully monitor and control the pH of the culture throughout the fermentation. The optimal pH for Nocardia growth is often around 8.0.[6]

    • Ensure consistent temperature control. A starting point for many Nocardia species is 28-30°C.

    • Optimize and maintain consistent agitation and aeration rates to ensure sufficient dissolved oxygen, which is crucial for the aerobic Nocardia.

Possible Cause 2: Genetic Instability of the Production Strain Repeated subculturing can sometimes lead to mutations and loss of productivity in microbial strains.

  • Solution:

    • Maintain cryopreserved stocks of your high-producing Nocardia strain.

    • Minimize the number of subcultures from a single stock vial.

    • Periodically re-screen single colonies to ensure the selection of high-producing variants.

Data Presentation

Table 1: Recommended Ranges for Media Components for Siderophore Production in Nocardia

ComponentConcentration Range (g/L)Purpose
Carbon Source
Glucose10 - 30Readily metabolizable carbon source.
Glycerol10 - 30Can sometimes enhance secondary metabolite production over glucose.
Soluble Starch10 - 20A complex carbohydrate that may promote sustained growth and production.
Nitrogen Source
Yeast Extract2 - 10Provides a rich source of amino acids, vitamins, and growth factors.
Peptone2 - 10A complex mixture of peptides and amino acids supporting robust growth.
Ammonium Chloride (NH₄Cl)1 - 5A defined inorganic nitrogen source.
Sodium Nitrate (NaNO₃)1 - 5An alternative inorganic nitrogen source.
Phosphate Source
Dipotassium Phosphate (K₂HPO₄)0.5 - 2.0Essential for primary metabolism and can influence the switch to secondary metabolism.
Monopotassium Phosphate (KH₂PO₄)0.5 - 2.0Used in conjunction with K₂HPO₄ to buffer the medium.
Trace Elements
Magnesium Sulfate (MgSO₄·7H₂O)0.2 - 1.0Important cofactor for many enzymes.
Zinc Sulfate (ZnSO₄·7H₂O)0.01 - 0.05Essential micronutrient.
Manganese Sulfate (MnSO₄·H₂O)0.01 - 0.05Essential micronutrient.

Experimental Protocols

Protocol 1: Preparation of Iron-Deficient Defined Minimal Medium

This protocol describes the preparation of a liquid medium with reduced iron content, suitable for inducing this compound production.

Materials:

  • High-purity water (Milli-Q or equivalent)

  • Analytical grade reagents

  • Acid-washed glassware

Stock Solutions:

  • 10x Minimal Salts Solution:

    • KH₂PO₄: 30 g

    • K₂HPO₄: 10 g

    • NH₄Cl: 50 g

    • NH₄NO₃: 10 g

    • Dissolve in 1 L of high-purity water and autoclave.

  • 20% Glucose Solution: Dissolve 20 g of glucose in 100 mL of high-purity water and sterilize by filtration.

  • 1M MgSO₄·7H₂O Solution: Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of high-purity water and autoclave.

  • Trace Element Solution (1000x):

    • ZnSO₄·7H₂O: 50 mg

    • MnSO₄·H₂O: 50 mg

    • Dissolve in 100 mL of high-purity water and sterilize by filtration.

Preparation of 1 L of Medium:

  • To 888 mL of high-purity water, add 100 mL of the 10x Minimal Salts Solution.

  • Autoclave the mixture.

  • Aseptically add the following sterile solutions:

    • 10 mL of 20% Glucose Solution

    • 1 mL of 1M MgSO₄·7H₂O Solution

    • 1 mL of 1000x Trace Element Solution

Protocol 2: Quantification of this compound using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting and quantifying siderophores.

Materials:

  • CAS assay solution (commercially available or prepared in-house)

  • Cell-free culture supernatant

  • Uninoculated sterile medium (as a reference)

  • Spectrophotometer

Procedure:

  • Centrifuge a sample of the fermentation broth to pellet the cells.

  • Mix 0.5 mL of the cell-free supernatant with 0.5 mL of the CAS assay solution.

  • As a reference, mix 0.5 mL of uninoculated sterile medium with 0.5 mL of the CAS assay solution.

  • Incubate at room temperature for 20-30 minutes.

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

  • Calculate the percentage of siderophore units as: [(Ar - As) / Ar] x 100.

Protocol 3: General HPLC Method for Nocobactin-like Siderophores

This protocol provides a starting point for developing an HPLC method for this compound quantification. Optimization of the gradient and other parameters may be necessary.

Sample Preparation:

  • Take a known volume of fermentation broth and centrifuge to separate the mycelia from the supernatant.

  • Extract the supernatant with an equal volume of ethyl acetate (B1210297) by vigorous shaking.

  • Collect the ethyl acetate phase and evaporate to dryness using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol.

  • Filter the methanolic extract through a 0.22 µm syringe filter before HPLC analysis.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 10% to 90% B over 20-30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at multiple wavelengths, including 210 nm, 260 nm, and 310 nm, as nocobactin-like compounds can have multiple absorption maxima.[5]

Mandatory Visualizations

Formobactin_Biosynthesis Hypothetical this compound Biosynthetic Pathway cluster_precursors Primary Metabolism cluster_biosynthesis This compound Biosynthesis (nbt gene products) cluster_regulation Regulation Chorismate Chorismate NbtS Salicylate Synthase Chorismate->NbtS Salicylate Salicylate Lysine Lysine NRPS_Module2 NRPS Module 2 (Adenylation, PCP, Hydroxylation) Lysine->NRPS_Module2 NRPS_Module3 NRPS Module 3 (Adenylation, PCP, Cyclization, Epimerization) Lysine->NRPS_Module3 Fatty_Acids Fatty_Acids PKS_Module PKS Module (KS, AT, KR, ACP) Fatty_Acids->PKS_Module Threonine Threonine NRPS_Module1 NRPS Module 1 (Adenylation, PCP) Threonine->NRPS_Module1 NbtS->Salicylate Intermediate 1 Intermediate 1 NRPS_Module1->Intermediate 1 Intermediate 3 Intermediate 3 NRPS_Module2->Intermediate 3 Intermediate 2 Intermediate 2 PKS_Module->Intermediate 2 Intermediate 4 Intermediate 4 NRPS_Module3->Intermediate 4 Formyltransferase Formyltransferase (e.g., TerH homolog) Formylated Intermediate Formylated Intermediate Formyltransferase->Formylated Intermediate Thioesterase Thioesterase This compound This compound Thioesterase->this compound Intermediate 1->PKS_Module Intermediate 2->Intermediate 3 Esterification Intermediate 3->NRPS_Module3 Intermediate 4->Formyltransferase Formylated Intermediate->Thioesterase Release & Cyclization IdeR_Fe IdeR-Fe complex nbt_promoter nbt promoter IdeR_Fe->nbt_promoter Represses transcription nbt_promoter->NbtS nbt_promoter->NRPS_Module1 nbt_promoter->NRPS_Module2 nbt_promoter->PKS_Module nbt_promoter->NRPS_Module3 nbt_promoter->Formyltransferase nbt_promoter->Thioesterase

Caption: Hypothetical biosynthetic pathway for this compound in Nocardia.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield Start Low this compound Yield Check_Growth Is biomass growth also low? Start->Check_Growth Troubleshoot_Growth Troubleshoot basic growth conditions (Inoculum, Basal Medium, Temp, pH) Check_Growth->Troubleshoot_Growth Yes Check_Iron Is the medium iron-deficient? Check_Growth->Check_Iron No Troubleshoot_Growth->Start Optimize_Iron Prepare iron-deficient medium (Use high-purity reagents, acid-wash glassware) Check_Iron->Optimize_Iron No Optimize_Media Optimize Media Composition (Carbon/Nitrogen sources, C:N ratio) Check_Iron->Optimize_Media Yes Analyze_Yield Analyze this compound Yield (CAS Assay, HPLC) Optimize_Iron->Analyze_Yield Optimize_Conditions Optimize Physical Parameters (pH, Aeration, Agitation) Optimize_Media->Optimize_Conditions Optimize_Conditions->Analyze_Yield

Caption: A logical workflow for troubleshooting low this compound yield.

References

Optimizing fermentation parameters for Formobactin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation parameters for Formobactin production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a novel substance known for its free radical scavenging and neuronal cell-protecting properties. It belongs to the nocobactin group of antibiotics and is produced by Nocardia sp.[1]

Q2: What are the general starting conditions for Nocardia sp. fermentation to produce secondary metabolites like this compound?

While specific conditions for this compound are not extensively documented, general starting parameters for Nocardia species can be extrapolated from studies on other secondary metabolites. A solid-state fermentation (SSF) approach has been shown to be effective for antibiotic production by Nocardia. Initial parameters can include using an agro-industrial residue like sunflower oil cake as a solid substrate, moistened with a medium containing a combination of carbon sources. The culture is then inoculated with a spore suspension and incubated at a controlled temperature.

Troubleshooting Guide

Low or No this compound Yield

Q: My fermentation is resulting in low or no detectable this compound. What are the potential causes and solutions?

A: Low or no yield of this compound can be attributed to several factors, from media composition to suboptimal physical parameters. Below is a systematic guide to troubleshooting this issue.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize key fermentation parameters that can be optimized for the production of secondary metabolites by Nocardia species, providing a starting point for this compound production experiments.

Table 1: Media Composition for Nocardia sp. Fermentation

ComponentConcentration RangePurposeNotes
Carbon Source A combination of rapidly and slowly metabolized sugars can enhance production.
Galactose6-10% (w/w)Primary Carbon Source
Glucose8-12% (w/w)Primary Carbon Source
Ribose2-4% (w/w)Precursor/Co-factor
Nitrogen Source Organic nitrogen sources often support robust growth and secondary metabolite production.
Peptone1-2% (w/v)Complex Nitrogen Source
Yeast Extract0.5-1.5% (w/v)Complex Nitrogen & Growth Factors
Ammonium Nitrate2-3 g/LInorganic Nitrogen SourceCan be used in combination with complex sources.
Solid Substrate (for SSF) Provides support and nutrients.
Sunflower Oil Cake-Substrate and Nutrient SourceHigh in residual oils and proteins.
pH 6.5-7.5Maintain optimal enzymatic activityThe initial pH of the moisturizing medium should be adjusted.

Source: Adapted from studies on Rifamycin B production by Nocardia mediterranei.[2]

Table 2: Physical Fermentation Parameters

ParameterOptimized RangeImpact on ProductionTroubleshooting Tip
Temperature 28-32°CAffects enzyme kinetics and cell growth.Monitor for overheating, especially in SSF, which can inhibit growth.
Agitation (for submerged fermentation) 150-250 rpmImproves oxygen transfer and nutrient distribution.Insufficient agitation can lead to oxygen limitation and poor yields.
Incubation Time 7-14 daysProduction of secondary metabolites often occurs in the stationary phase.Time course experiments are crucial to determine the optimal harvest time.
Inoculum Size 1x10^6 - 1x10^8 spores/mLAffects the length of the lag phase and overall fermentation kinetics.A low inoculum density can lead to a long lag phase, while a high density can lead to rapid nutrient depletion.

Source: General knowledge from actinomycete fermentation studies.[3]

Experimental Protocols

Inoculum Preparation for Nocardia sp.

Objective: To prepare a standardized spore suspension for inoculating fermentation media.

Methodology:

  • Grow the Nocardia sp. strain on a suitable agar (B569324) medium (e.g., Bennett's agar or ISP2 agar) at 28°C for 7-10 days until sporulation is observed.

  • Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of a small volume of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

  • Transfer the spore suspension to a sterile tube and vortex vigorously to break up clumps.

  • Filter the suspension through sterile cotton wool to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer.

  • Adjust the spore concentration to the desired density (e.g., 1 x 10^7 spores/mL) with sterile distilled water.

Solid-State Fermentation (SSF) for this compound Production

Objective: To cultivate Nocardia sp. on a solid substrate for the production of this compound.

Methodology:

  • Weigh a defined amount of a solid substrate (e.g., 10g of sunflower oil cake) into a 250mL Erlenmeyer flask.

  • Prepare a moisturizing medium containing the desired nutrients (refer to Table 1). Adjust the pH to the optimal range (e.g., 7.0).

  • Add the moisturizing medium to the solid substrate to achieve a specific moisture content (e.g., 60-70%). Mix thoroughly.

  • Autoclave the flasks at 121°C for 20 minutes.

  • After cooling to room temperature, inoculate each flask with the prepared spore suspension under aseptic conditions.

  • Incubate the flasks at the optimal temperature (e.g., 30°C) for the predetermined duration.

  • Mix the contents of the flasks periodically (e.g., every 24 hours) to ensure aeration and prevent clumping.

Extraction and Quantification of this compound

Objective: To extract this compound from the fermented solid substrate and quantify its concentration.

Methodology:

  • After incubation, add a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol) to the flask containing the fermented solid.

  • Agitate the flask on a rotary shaker for several hours to extract the secondary metabolites.

  • Separate the solid material from the solvent extract by filtration or centrifugation.

  • Concentrate the solvent extract under reduced pressure (e.g., using a rotary evaporator).

  • Redissolve the crude extract in a small volume of a suitable solvent.

  • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient.

  • Detect this compound using a UV detector at a wavelength determined by a UV scan of a purified standard.

  • Quantify the concentration of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

Visualizations

Biosynthetic Pathway

The following diagram illustrates a proposed biosynthetic pathway for nocobactin, a siderophore structurally related to this compound. This pathway involves non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. It is hypothesized that the biosynthesis of this compound follows a similar logic.

Formobactin_Biosynthesis_Pathway cluster_PKS Polyketide Synthase (PKS) Module cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules cluster_Assembly Assembly and Modification cluster_Final_Product FattyAcid Long-chain fatty acid PKS_Module NbtC (PKS) FattyAcid->PKS_Module Activation & Loading Assembly Assembly of Precursors PKS_Module->Assembly Lys1 L-Lysine NbtF NbtF (Hydroxylase) Lys1->NbtF Hydroxylysine1 Hydroxy-L-lysine NbtF->Hydroxylysine1 NbtE NbtE (NRPS) Hydroxylysine1->NbtE NbtE->Assembly Lys2 L-Lysine NbtF2 NbtF (Hydroxylase) Lys2->NbtF2 Hydroxylysine2 Hydroxy-L-lysine NbtF2->Hydroxylysine2 NbtD NbtD (NRPS) Hydroxylysine2->NbtD NbtD->Assembly Salicylate Salicylate NbtA NbtA (NRPS) Salicylate->NbtA NbtA->Assembly Cyclization Cyclization & Epimerization Assembly->Cyclization Final tailoring steps Formobactin_precursor Nocobactin Precursor Cyclization->Formobactin_precursor Final tailoring steps This compound This compound Formobactin_precursor->this compound Final tailoring steps

Caption: Proposed biosynthetic pathway for a nocobactin-like molecule, likely similar to this compound.

Experimental Workflow

The diagram below outlines the general workflow for optimizing this compound production, from initial fermentation to final analysis.

Fermentation_Optimization_Workflow Inoculum Inoculum Preparation (Nocardia sp. spores) Fermentation Fermentation (Solid-State or Submerged) Inoculum->Fermentation Extraction Extraction of Crude Product Fermentation->Extraction Analysis HPLC Analysis (Quantification) Extraction->Analysis Optimization Parameter Optimization (Media, pH, Temp, etc.) Analysis->Optimization Iterative Improvement Optimization->Fermentation

Caption: General workflow for optimizing this compound fermentation and production.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues encountered during this compound fermentation.

Troubleshooting_Logic Start Low/No this compound Yield Check_Growth Check for Microbial Growth Start->Check_Growth Check_Media Review Media Composition Check_Growth->Check_Media Growth OK Solution_Contamination Action: Check for Contamination, Re-sterilize Check_Growth->Solution_Contamination No/Poor Growth Check_Params Verify Physical Parameters (pH, Temp, Aeration) Check_Media->Check_Params Solution_Media Action: Optimize Carbon/Nitrogen Sources Check_Media->Solution_Media Check_Inoculum Assess Inoculum Quality & Quantity Check_Params->Check_Inoculum Solution_Params Action: Calibrate Probes, Adjust Settings Check_Params->Solution_Params Check_Time Optimize Fermentation Time Check_Inoculum->Check_Time Solution_Inoculum Action: Prepare Fresh Inoculum, Optimize Density Check_Inoculum->Solution_Inoculum Solution_Time Action: Conduct Time-Course Study Check_Time->Solution_Time

Caption: A logical guide for troubleshooting low this compound yield during fermentation.

References

Technical Support Center: Formobactin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Formobactin, a nocobactin-type siderophore.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a siderophore—a small, high-affinity iron-chelating molecule—produced by Nocardia species. It belongs to the nocobactin group of antibiotics and has garnered interest for its free radical scavenging and neuronal cell-protecting properties.[1] The purification of this compound, like other siderophores, presents several challenges:

  • Low Production Levels: Siderophore expression is often tightly regulated by iron concentration in the culture medium.

  • Structural Instability: The molecule can be susceptible to degradation at certain pH values and temperatures.

  • Complex Culture Matrix: The culture supernatant from which this compound is extracted is a complex mixture of proteins, peptides, and other metabolites, making isolation difficult.

  • Iron Interference: The presence of iron complexed with this compound can interfere with certain analytical techniques like NMR.[2]

Q2: How can I optimize the production of this compound in my Nocardia culture?

Optimizing culture conditions is critical for maximizing the yield of this compound. Siderophore production is typically induced under iron-limiting conditions.

Troubleshooting Low this compound Production:

ParameterRecommendationRationale
Iron Concentration Use iron-depleted media. Treat media with Chelex 100 resin prior to inoculation.Low iron concentration is a key stimulus for siderophore biosynthesis.
Culture Medium Optimize carbon and nitrogen sources. Succinate-based media have been shown to be effective for siderophore production in some bacteria.Nutrient availability directly impacts secondary metabolite production.
pH Maintain a neutral pH (around 7.0) in the culture medium.Bacterial growth and enzymatic activities involved in siderophore synthesis are pH-dependent.
Incubation Time Perform a time-course experiment to determine the optimal incubation period for maximal siderophore production.Siderophore production often peaks in the late logarithmic or early stationary phase of bacterial growth.

Q3: What are the recommended initial extraction methods for this compound from the culture supernatant?

The initial extraction step is crucial for concentrating this compound and removing bulk impurities.

Extraction MethodDescriptionAdvantagesDisadvantages
Solvent Extraction Use of organic solvents like ethyl acetate (B1210297) or a chloroform:phenol mixture to partition the siderophore from the aqueous culture supernatant.[3]Effective at removing salts and macromolecules.Can be less selective and may require large volumes of organic solvents.
Solid-Phase Extraction (SPE) Utilizes a solid adsorbent resin (e.g., Amberlite XAD-4, C18) to bind the siderophore, which is then eluted with a suitable solvent.[3][4]More selective than solvent extraction and allows for concentration of the sample.The choice of resin and elution solvent needs to be optimized for this compound.

Troubleshooting Purification Issues

Q4: My this compound yield is consistently low after chromatography. What could be the problem?

Low recovery after chromatographic purification is a common issue. The following troubleshooting guide addresses potential causes and solutions.

Troubleshooting Low Yield in Chromatography:

Potential CauseTroubleshooting Steps
Suboptimal Chromatography Resin - For initial capture, consider resins like Amberlite XAD or C18. - For higher resolution, silica (B1680970) gel or reversed-phase (C8, C18) HPLC columns are often used for nocobactin-type siderophores.[1][5]
Inefficient Elution - Perform a gradient elution to determine the optimal solvent concentration for eluting this compound. - For reversed-phase HPLC, a common mobile phase is a gradient of acetonitrile (B52724) in water with an additive like formic acid or trifluoroacetic acid (TFA).[5] Caution: Acidic conditions can cause degradation of some siderophores.[6]
Degradation during Purification - Purifying this compound in its iron-complexed (ferri-formobactin) form can enhance stability.[7] This can be achieved by adding FeCl₃ to the culture supernatant before extraction. - Avoid prolonged exposure to harsh pH conditions and high temperatures.
Co-elution with Impurities - If purity is an issue, an additional purification step using a different separation principle (e.g., ion-exchange chromatography followed by reversed-phase HPLC) may be necessary.[5]

Q5: How can I remove the iron from my purified Ferri-Formobactin for structural analysis?

The paramagnetic nature of Fe³⁺ can interfere with NMR spectroscopy.[8]

Methods for Iron Removal:

MethodDescriptionConsiderations
Chelating Agents Use of a strong, non-soluble chelating agent to strip the iron from the this compound complex.The choice of chelator is critical to avoid introducing a new contaminant that is difficult to separate from the deferrated this compound.
Metal Substitution Replace iron with a diamagnetic metal ion like gallium (Ga³⁺) prior to the final purification step. The Ga³⁺-Formobactin complex is amenable to NMR analysis.[8]This requires an additional step to form the gallium complex.
pH Adjustment Lowering the pH of the mobile phase during HPLC can sometimes facilitate the removal of iron.This method carries a high risk of degrading the this compound molecule.[6]

Experimental Protocols

General Protocol for this compound Purification

This protocol is a generalized procedure based on methods used for other nocobactin-type siderophores and should be optimized for your specific experimental conditions.

  • Culture and Harvest:

    • Culture Nocardia sp. in an iron-deficient medium until optimal siderophore production is reached (determined by a CAS assay).

    • Centrifuge the culture to pellet the cells. Collect the supernatant.

  • Initial Extraction (Solid-Phase Extraction):

    • Adjust the pH of the supernatant to ~6.0.

    • Pass the supernatant through a pre-conditioned Amberlite XAD-4 or C18 column.

    • Wash the column with several volumes of deionized water to remove unbound impurities.

    • Elute the bound this compound with methanol (B129727).

  • Silica Gel Chromatography:

    • Concentrate the methanol eluate under reduced pressure.

    • Apply the concentrated sample to a silica gel column.

    • Elute with a solvent system such as a gradient of methanol in chloroform.

    • Collect fractions and monitor for the presence of this compound using a CAS assay or TLC.

  • Reversed-Phase HPLC (RP-HPLC):

    • Pool and concentrate the active fractions from the silica gel chromatography.

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute with a linear gradient of acetonitrile in water (e.g., 5% to 95% acetonitrile over 30 minutes) containing 0.1% formic acid.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or based on the UV-Vis spectrum of this compound).

    • Collect the peak corresponding to this compound.

Visualizations

Formobactin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Nocardia_Culture Nocardia sp. Culture in Iron-Deficient Medium Centrifugation Centrifugation Nocardia_Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (e.g., Amberlite XAD-4) Supernatant->SPE Initial Capture Silica_Gel Silica Gel Chromatography SPE->Silica_Gel Fractionation RP_HPLC Reversed-Phase HPLC Silica_Gel->RP_HPLC High-Resolution Purification Pure_this compound Pure this compound RP_HPLC->Pure_this compound

Caption: A generalized workflow for the purification of this compound from Nocardia sp. culture.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Production Check Production Phase: Is CAS assay of supernatant strong? Start->Check_Production Optimize_Culture Optimize Culture Conditions: - Iron-depleted medium - pH, temperature, time Check_Production->Optimize_Culture No Check_Extraction Check Extraction/Purification: Where is the loss occurring? Check_Production->Check_Extraction Yes Success Improved Yield Optimize_Culture->Success Degradation Potential Degradation? Check_Extraction->Degradation Purify_Ferri_this compound Purify as Iron Complex (add FeCl3) Degradation->Purify_Ferri_this compound Yes Optimize_Chroma Optimize Chromatography: - Different resin? - Adjust elution gradient? Degradation->Optimize_Chroma No Purify_Ferri_this compound->Success Optimize_Chroma->Success

Caption: A troubleshooting guide for addressing low this compound yield during purification.

References

Improving the stability of Formobactin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Formobactin in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow/brown) over a short period. What is causing this?

A1: Discoloration of your this compound solution is likely due to oxidation or degradation. This compound is a potent free radical scavenger, which means it is highly susceptible to reacting with atmospheric oxygen, light, or reactive species in your solvent.[1] This can lead to the formation of colored byproducts. To mitigate this, we recommend preparing solutions fresh, using deoxygenated solvents, and protecting the solution from light.

Q2: I'm observing a loss of this compound's biological activity in my cell-based assays. How can I prevent this?

A2: A decline in biological activity is a strong indicator of this compound degradation. The rate of degradation can be influenced by several factors including pH, temperature, and the presence of certain ions in your media. It is crucial to evaluate the stability of this compound under your specific experimental conditions. Consider performing a time-course experiment to determine the window of stability. Storing stock solutions at -80°C and minimizing freeze-thaw cycles is also recommended.[2]

Q3: My this compound is precipitating out of solution. What should I do?

A3: Precipitation suggests that the solubility limit of this compound is being exceeded in your chosen solvent or buffer. This could be due to a change in pH or temperature. We recommend preparing stock solutions in an appropriate organic solvent, such as DMSO, at a high concentration and then diluting it into your aqueous experimental buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: What are the optimal storage conditions for this compound, both as a solid and in solution?

A4: For long-term storage, solid this compound should be stored at -20°C or colder, protected from light and moisture. For stock solutions (e.g., in DMSO), we recommend storage at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] For working solutions in aqueous buffers, it is always best to prepare them fresh for each experiment.

Troubleshooting Guide

Issue: Rapid Degradation of this compound in Aqueous Solution

This troubleshooting guide will help you diagnose and resolve common stability issues with this compound.

G cluster_0 Troubleshooting Workflow Start Start: this compound Instability Observed Check_Solvent 1. Is the solvent deoxygenated and high-purity? Start->Check_Solvent Check_Solvent->Start No, use fresh, deoxygenated solvent Check_pH 2. Is the solution pH optimal? Check_Solvent->Check_pH Yes Check_pH->Start No, adjust pH Check_Temp 3. Is the experiment at room temperature? Check_pH->Check_Temp Yes Check_Temp->Start No, perform on ice Check_Light 4. Is the solution protected from light? Check_Temp->Check_Light Yes Check_Light->Start No, use amber vials Add_Antioxidant 5. Consider adding a compatible antioxidant. Check_Light->Add_Antioxidant Yes Resolution Resolution: Improved Stability Add_Antioxidant->Resolution Problem Solved No_Change If issue persists, contact Technical Support Add_Antioxidant->No_Change No Improvement

Caption: Troubleshooting workflow for this compound instability.

Hypothetical Stability Data

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential degradation patterns.

ConditionTemperature (°C)Incubation Time (hours)% Remaining this compound (Hypothetical)Observations
Control (Aqueous Buffer, pH 7.4) 25285%Slight yellowing of the solution.
850%Noticeable yellow/brown color.
Aqueous Buffer, pH 5.0 25875%Minimal color change.
Aqueous Buffer, pH 8.5 25830%Rapid discoloration.
Control + Ascorbic Acid (100 µM) 25895%Solution remains clear.
Control (Protected from Light) 25865%Less discoloration than control.
Control (Deoxygenated Buffer) 25880%Reduced rate of degradation.
Aqueous Buffer, pH 7.4 42490%Stable for a longer duration.

Experimental Protocols

Protocol: Assessing this compound Stability by UV-Vis Spectrophotometry

This protocol provides a method to quantify the degradation of this compound over time by measuring changes in its absorbance spectrum.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). If testing stabilizers, add them to the buffer at the desired final concentration.

    • Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 15 minutes.

  • Experimental Setup:

    • Dilute the this compound stock solution into the prepared buffer to a final concentration of 100 µM.

    • Immediately after mixing, take an initial absorbance reading from 200-600 nm to determine the characteristic absorbance peak of this compound (T=0).

    • Divide the solution into different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Course Measurement:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.

    • Measure the full absorbance spectrum.

    • Record the absorbance value at the characteristic peak for this compound.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 reading.

    • Plot the percentage of remaining this compound versus time for each condition to determine the stability profile.

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on oxidation, a likely route given its function as a free radical scavenger.

G cluster_1 Hypothetical Degradation Pathway This compound This compound (Active) Oxidized_Intermediate Oxidized Intermediate This compound->Oxidized_Intermediate Oxidation (O2, Light) Hydrolyzed_Product Hydrolyzed Product (Inactive) Oxidized_Intermediate->Hydrolyzed_Product Hydrolysis (H2O) Polymerized_Product Polymerized Product (Inactive, Colored) Oxidized_Intermediate->Polymerized_Product Polymerization

Caption: Hypothetical oxidative degradation of this compound.

References

Technical Support Center: Formobactin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Formobactin bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary bioactivities?

A1: this compound is a member of the nocobactin group of antibiotics and functions as a siderophore, a small molecule with a high affinity for iron.[1] Its primary reported bioactivities are free-radical scavenging and the protection of neuronal cells.[1] These activities stem from its ability to chelate iron, which can catalyze the formation of reactive oxygen species (ROS), and potentially through direct antioxidant effects.

Q2: Which bioactivity assays are most relevant for this compound?

A2: Based on its known functions, the most relevant bioactivity assays for this compound include:

  • Siderophore Assays: To quantify its iron-chelating ability.

  • Antioxidant Assays: To measure its capacity to neutralize free radicals.

  • Neuronal Cell Viability Assays: To assess its protective effects against cellular stressors.

Q3: What are the common sources of variability in this compound bioactivity assays?

A3: Variability in bioassays is common and can arise from several factors:

  • Biological Reagents: The health, density, and passage number of cell cultures can significantly impact results. Primary cells, if used, introduce greater inherent variability.

  • Analyst Technique: Pipetting accuracy, timing of reagent additions, and consistency in handling plates are major sources of variation.

  • Assay Conditions: Temperature, incubation times, and quality of reagents (e.g., freshness of solutions) must be strictly controlled.

  • Iron Contamination: For siderophore assays, trace iron contamination in glassware or media can interfere with the results.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents, dispense liquid against the side of the well to avoid splashing and ensure consistent mixing.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media.
Cell Clumping Ensure a single-cell suspension is achieved before plating. Gently triturate the cell suspension and visually inspect for clumps before seeding.
Incomplete Reagent Mixing After adding reagents, gently tap the plate or use a plate shaker to ensure thorough mixing without cross-contamination.
Issue 2: No or Low Bioactivity Detected
Possible Cause Recommended Solution
Degraded this compound Ensure this compound is stored under recommended conditions (e.g., protected from light, appropriate temperature). Prepare fresh stock solutions for each experiment.
Incorrect Assay Wavelength Double-check the protocol for the correct absorbance or fluorescence wavelengths for your specific assay and plate reader.
Sub-optimal Cell Health Use cells within a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.
Assay Buffer Incompatibility Ensure the assay buffer conditions (e.g., pH, salt concentration) are optimal for the enzymatic or cellular process being measured.
Issue 3: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
Variation in Reagent Lots Qualify new lots of critical reagents (e.g., cell culture media, serum, assay kits) by running a control experiment with both the old and new lots.
Differences in Incubation Times Use a precise timer for all incubation steps and ensure consistency across all experiments.
Environmental Fluctuations Monitor and control incubator temperature and CO2 levels. Be mindful of variations in ambient laboratory conditions.

Quantitative Data Summary

The following table summarizes representative quantitative data for bioactivities associated with siderophores and antioxidants. Note that specific IC50/EC50 values for this compound are not widely published; these values represent typical ranges observed for similar compounds in the respective assays.

Bioactivity AssayCompound TypeTypical IC50/EC50 RangeKey Experimental Conditions
DPPH Radical Scavenging Phenolic Antioxidants10 - 100 µg/mLSpectrophotometric measurement of DPPH radical reduction.
Lipid Peroxidation Inhibition Natural Antioxidants5 - 50 µg/mLMeasurement of malondialdehyde (MDA) or other byproducts of lipid peroxidation in tissue homogenates.
Neuronal Protection (Glutamate Toxicity) Neuroprotective Agents1 - 25 µMAssessment of cell viability (e.g., MTT assay) in neuronal cell lines after exposure to glutamate (B1630785) with and without the test compound.
Siderophore Activity (CAS Assay) SiderophoresN/A (% siderophore units)Spectrophotometric measurement of iron removal from the Chrome Azurol S (CAS) dye complex.

Experimental Protocols

Liquid Chrome Azurol S (CAS) Assay for Siderophore Quantification

This protocol measures the iron-chelating activity of this compound by quantifying the removal of iron from the blue CAS-iron complex, resulting in a color change.

Methodology:

  • Prepare CAS Assay Solution: Mix 60.5 mg of Chrome Azurol S in 50 mL of deionized water. Add 10 mL of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl). Slowly add 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water while stirring. Autoclave and store in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Create a serial dilution of this compound in an iron-free culture medium.

  • Assay Procedure: In a 96-well microplate, mix 100 µL of your this compound dilution with 100 µL of the CAS assay solution.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Measurement: Read the absorbance at 630 nm using a microplate reader.

  • Calculation: Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of this compound by its ability to donate a hydrogen atom to the stable DPPH radical.

Methodology:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a stock solution of this compound and create a serial dilution.

  • Assay Procedure: In a 96-well plate, add 50 µL of each this compound dilution to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity: [1 - (Abs_sample / Abs_control)] x 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the concentration.

Neuronal Cell Viability Assay (MTT) for Neuroprotection

This assay measures the ability of this compound to protect neuronal cells from a toxic insult, such as glutamate-induced excitotoxicity, by assessing metabolic activity.

Methodology:

  • Cell Culture: Seed neuronal cells (e.g., SH-SY5Y or N18-RE-105) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce Toxicity: Add a toxic agent (e.g., L-glutamate) to the wells (except for the negative control) and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Calculation: Express cell viability as a percentage relative to the untreated control. The EC50 value (concentration providing 50% of the maximum protective effect) can be calculated.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by this compound

This compound's bioactivity as a free radical scavenger suggests its involvement in modulating cellular pathways sensitive to oxidative stress. Below are diagrams of potential signaling pathways that may be affected by this compound.

Formobactin_Oxidative_Stress_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits CellSurvival Cell Survival This compound->CellSurvival Promotes MAPK MAPK Pathway (JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation Formobactin_Bioactivity_Workflow start Start: this compound Sample siderophore_assay Siderophore Assay (e.g., Liquid CAS) start->siderophore_assay antioxidant_assay Antioxidant Assay (e.g., DPPH) start->antioxidant_assay neuroprotection_assay Neuroprotection Assay (e.g., MTT) start->neuroprotection_assay data_analysis Data Analysis (IC50 / EC50) siderophore_assay->data_analysis antioxidant_assay->data_analysis neuroprotection_assay->data_analysis end End: Bioactivity Profile data_analysis->end

References

Common pitfalls in siderophore extraction and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Siderophore Extraction. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of siderophores.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low siderophore recovery during extraction?

Low recovery of siderophores is a frequent issue stemming from several factors:

  • Inappropriate Solvent Choice: Traditional extractions with single solvents like water or methanol (B129727) can be inefficient, often recovering less than 35% of certain siderophore types, particularly α-hydroxycarboxylates and catecholates.[1][2]

  • Strong Adsorption to Matrix: Siderophores can strongly adsorb to components in the sample matrix, such as soil particles or biomass.[1][2][3]

  • Siderophore Degradation: The chemical instability of certain siderophores, especially the light and oxygen sensitivity of catecholates, can lead to their degradation during the extraction process.[2][4]

  • Suboptimal pH: The pH of the extraction buffer can significantly impact the solubility and stability of siderophores, as well as their interaction with the matrix and extraction resins.

Q2: How can I improve the recovery of my target siderophore?

To enhance siderophore recovery, consider the following strategies:

  • Optimize Extraction Solvents: For complex matrices like soil, a combination of chemical extractants can be more effective. For instance, a mixture of calcium chloride and ascorbate (B8700270) has been shown to achieve high, and in some cases quantitative, extraction of desferrioxamine B (DFOB) and rhizoferrin.[1][2]

  • Employ Solid-Phase Extraction (SPE): SPE can be a highly effective method for concentrating and purifying siderophores.[5][6][7]

    • Titanium Dioxide Nanoparticle (TiO₂ NP) SPE: This novel technique shows high selectivity and recovery (around 77.6%) for hydroxamate siderophores like DFOB from complex samples.[5][6]

    • Immobilized Metal Affinity Chromatography (IMAC): IMAC resins, often charged with Fe(III), can selectively capture siderophores.[8][9] However, its efficiency can be pH-dependent, with optimal binding for some hydroxamates occurring around pH 9.[9]

  • Control Environmental Conditions: For oxygen-sensitive catecholate siderophores, performing extractions under low-oxygen conditions (e.g., by purging solutions and headspace with nitrogen) can prevent oxidative degradation.[2] Protecting samples from light can also prevent photodegradation.[4]

Q3: My Chrome Azurol S (CAS) assay is giving ambiguous results. What could be the problem?

The CAS assay is a valuable tool, but it has its limitations:

  • Non-Specificity: The CAS assay is a universal test for iron chelation and can react with other molecules that bind iron, not just siderophores, leading to false positives.[7][9]

  • Toxicity of Components: The detergent used in the CAS reagent, often hexadecyltrimethylammonium bromide (HDTMA), can be toxic to some microorganisms, inhibiting their growth and siderophore production.[10][11][12]

  • Media Interference: Components of the culture medium, such as phosphates and citrate, can interfere with the assay by chelating iron.[12]

  • pH Sensitivity: The pH of the sample can affect the stability of the CAS-iron complex and lead to inaccurate color changes.[10]

Q4: What are the key differences between extracting hydroxamate, catecholate, and α-hydroxycarboxylate siderophores?

The chemical properties of these major siderophore classes dictate the optimal extraction strategies:

  • Hydroxamates (e.g., Desferrioxamine B): These are generally stable and can be efficiently extracted using various methods, including solvent extraction, IMAC, and TiO₂ NP SPE.[1][5][6]

  • Catecholates (e.g., Protochelin, Enterobactin): These are highly susceptible to oxidation, especially at neutral or alkaline pH.[2] Their extraction often requires low-oxygen conditions and careful pH control. Their analysis can be complicated by interactions with colloidal components in the sample.[3]

  • α-Hydroxycarboxylates (e.g., Rhizoferrin): Traditional solvent extractions show very low recovery for this class.[1][2] Methods that disrupt their association with the sample matrix, such as the use of calcium chloride and ascorbate, have proven more successful.[1][2]

Troubleshooting Guides

Issue 1: Low or No Siderophore Yield in Extract

Possible Cause Recommended Solution
Inefficient Lysis/Extraction from Biomass Optimize cell lysis method (e.g., sonication, freeze-thaw). Ensure sufficient contact time and agitation with the extraction solvent.
Poor Choice of Extraction Solvent/Method Review literature for methods suitable for your specific siderophore type and sample matrix. Consider multi-solvent systems or SPE.[1][2][6]
Siderophore Degradation For catecholates, work under low-oxygen conditions and protect samples from light.[2][4] Maintain appropriate pH throughout the extraction.
Suboptimal Culture Conditions for Production Optimize culture medium composition (iron concentration, carbon/nitrogen sources), pH, temperature, and aeration to maximize siderophore production before extraction.[12][13][14]
Strong Adsorption to Matrix Use displacing agents (e.g., Ca²⁺) or chelators to release siderophores from particulate matter.[2]

Issue 2: Co-purification of Contaminants

Possible Cause Recommended Solution
Low Selectivity of Extraction Method Employ a more selective purification technique like IMAC or TiO₂ NP SPE.[5][6][8] These methods are designed to specifically bind siderophores.
Complex Sample Matrix Introduce additional purification steps, such as gel filtration chromatography or preparative HPLC, after the initial extraction.[15][16]
Carryover of Media Components Perform a buffer exchange or desalting step after the initial extraction, for example, using a desalting column or dialysis.

Data Presentation

Table 1: Comparison of Siderophore Recovery Rates with Different Extraction Methods

Siderophore TypeSiderophore ExampleExtraction MethodSample MatrixRecovery RateReference
HydroxamateDesferrioxamine B (DFOB)Water or MethanolSoil< 35%[1][2]
HydroxamateDesferrioxamine B (DFOB)CaCl₂ + AscorbateSoilHigh/Quantitative[1][2]
HydroxamateDesferrioxamine B (DFOB)C₁₈-SPEBacterial Culture< 0.1%[6]
HydroxamateDesferrioxamine B (DFOB)TiO₂ NP SPEBacterial Culture77.6 ± 6.2%[5][6]
α-HydroxycarboxylateRhizoferrinWater or MethanolSoil< 5%[1][2]
α-HydroxycarboxylateRhizoferrinAcidified Ethyl AcetateSoil~35%[2]
α-HydroxycarboxylateRhizoferrinCaCl₂ + AscorbateSoilHigh/Quantitative[1][2]
CatecholateProtochelinWater or MethanolSoil< 5%[1][2]

Experimental Protocols

Protocol 1: Optimized Extraction of Diverse Siderophores from Soil

This protocol is adapted from a method demonstrated to improve the recovery of hydroxamate and α-hydroxycarboxylate siderophores from complex soil matrices.[1][2]

  • Sample Preparation: Weigh 1 gram of soil into a centrifuge tube.

  • Spiking (Optional, for Recovery Calculation): If determining extraction efficiency, spike the soil sample with a known concentration of siderophore standards.

  • Initial Extraction:

    • Add 5 mL of an aqueous solution containing 10 mM calcium chloride (CaCl₂) and 2.5 mM sodium ascorbate.

    • Adjust the pH to 7.0.

    • Agitate the mixture overnight on a shaker.

    • Centrifuge the sample and collect the supernatant.

  • Re-extraction:

    • Add 5 mL of methanol to the soil pellet.

    • Agitate for 1 hour.

    • Centrifuge and collect the methanol supernatant.

  • Pooling and Concentration:

    • Combine the aqueous and methanol extracts.

    • Concentrate the pooled extract under vacuum (e.g., using a rotary evaporator).

  • Purification:

    • Resuspend the concentrated extract in an appropriate buffer.

    • Proceed with further purification using Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC). For catecholates, all steps should ideally be performed under a nitrogen atmosphere to minimize oxidation.

Protocol 2: Selective Enrichment of Hydroxamate Siderophores using TiO₂ NP SPE

This protocol is based on a method for the selective purification of hydroxamate-type siderophores from bacterial culture supernatants.[5][6]

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the cell-free supernatant.

  • Binding to TiO₂ Nanoparticles:

    • Add a known amount of TiO₂ nanoparticles to the supernatant.

    • Incubate the mixture with agitation to allow for the binding of hydroxamate siderophores to the nanoparticles.

  • Washing:

    • Pellet the TiO₂ nanoparticles by centrifugation.

    • Discard the supernatant.

    • Wash the pellet with a suitable buffer (e.g., methanol) to remove non-specifically bound compounds.

  • Elution:

    • Resuspend the TiO₂ nanoparticle pellet in an alkaline elution buffer containing phosphate (B84403) (e.g., 100 mM NaH₂PO₄ at pH 12.6).[6]

    • Incubate with agitation to release the bound siderophores.

  • Sample Collection:

    • Centrifuge to pellet the TiO₂ nanoparticles.

    • Collect the supernatant containing the enriched siderophores.

  • Analysis: The purified siderophore solution can then be analyzed, for example, by LC-MS.

Visualizations

Siderophore_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Initial Extraction cluster_2 Purification & Concentration cluster_3 Analysis & Characterization Culture Microbial Culture (e.g., Bacteria, Fungi) Centrifugation Centrifugation/ Filtration Culture->Centrifugation Soil Environmental Sample (e.g., Soil, Water) Soil->Centrifugation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) Centrifugation->Solvent_Extraction Supernatant/ Extract SPE Solid-Phase Extraction (e.g., C18, XAD) Centrifugation->SPE Concentration Solvent Evaporation/ Lyophilization Solvent_Extraction->Concentration SPE->Concentration IMAC IMAC (Immobilized Metal Affinity Chromatography) CAS_Assay CAS Assay (Quantification) IMAC->CAS_Assay TiO2_SPE TiO₂ NP SPE LC_MS LC-MS/MS (Identification & Quantification) TiO2_SPE->LC_MS HPLC Preparative HPLC HPLC->LC_MS NMR NMR Spectroscopy (Structure Elucidation) HPLC->NMR Concentration->IMAC Concentration->TiO2_SPE Concentration->HPLC

Caption: General experimental workflow for siderophore extraction and analysis.

Troubleshooting_Siderophore_Extraction Start Start: Low Siderophore Recovery Check_Production Was siderophore production confirmed in the culture supernatant (e.g., via CAS assay)? Start->Check_Production Optimize_Culture Optimize Culture Conditions: - Iron concentration - Media components (C, N sources) - pH, temperature, aeration Check_Production->Optimize_Culture No Check_Extraction Is the extraction method appropriate for the siderophore type and matrix? Check_Production->Check_Extraction Yes Optimize_Culture->Check_Production Re-evaluate Change_Method Change Extraction Method: - Use multi-solvent systems - Employ SPE (IMAC, TiO₂) - Adjust pH Check_Extraction->Change_Method No Check_Degradation Is the siderophore prone to degradation (e.g., catecholate)? Check_Extraction->Check_Degradation Yes Change_Method->Check_Extraction Re-evaluate Prevent_Degradation Implement Protective Measures: - Use low-oxygen conditions - Protect from light - Add antioxidants (e.g., ascorbate) Check_Degradation->Prevent_Degradation Yes Success Successful Extraction Check_Degradation->Success No Prevent_Degradation->Success

Caption: Troubleshooting guide for low siderophore recovery.

References

Technical Support Center: Enhancing the Solubility of Formobactin for in vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Formobactin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a novel free radical scavenger isolated from Nocardia sp. with neuroprotective properties.[1] It belongs to the nocobactin group of antibiotics and is characterized as a lipid-soluble molecule.[1] Its inherent hydrophobicity can lead to poor solubility in aqueous-based buffers commonly used in in vitro assays, potentially causing issues such as precipitation, inaccurate concentration measurements, and reduced biological activity.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for biological experiments. It is a powerful aprotic solvent capable of dissolving a broad range of polar and nonpolar molecules and is miscible with water and cell culture media. It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.

Q3: What is the maximum permissible concentration of DMSO in my in vitro assay?

High concentrations of DMSO can be toxic to cells and may interfere with assay components. Therefore, it is crucial to keep the final concentration of DMSO in your experimental wells as low as possible, typically not exceeding 0.5%. A vehicle control containing the same final concentration of DMSO should always be included in your experiments to account for any solvent effects.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration of this compound: The concentration you are trying to achieve may be above its solubility limit in the final buffer.

  • Use a higher concentration stock solution: This will allow you to add a smaller volume of the DMSO stock to your assay, thereby reducing the final DMSO concentration and the likelihood of precipitation.

  • Perform serial dilutions in your final buffer: Instead of a single large dilution, perform a stepwise serial dilution.

  • Incorporate a co-solvent: In some cases, the addition of a small percentage of a water-miscible organic co-solvent to your final assay buffer can improve solubility. However, the effect of the co-solvent on your specific assay must be validated.

  • Consider the use of surfactants or cyclodextrins: These agents can form micelles or inclusion complexes that enhance the solubility of hydrophobic compounds. Their compatibility with your experimental system needs to be carefully evaluated.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve in the initial solvent. - Inappropriate solvent choice.- Insufficient solvent volume.- Low temperature.- Use 100% DMSO for initial solubilization.- Ensure sufficient solvent to fully wet the powder.- Gentle warming (to 37°C) and vortexing may aid dissolution.
Cloudiness or precipitation observed after diluting the stock solution. - Exceeding the solubility limit in the aqueous buffer.- The final DMSO concentration is too high.- Lower the final concentration of this compound.- Prepare a more concentrated DMSO stock solution to minimize the volume added.- Perform a stepwise dilution.
Inconsistent results between experiments. - Incomplete dissolution of this compound.- Precipitation of the compound over time in the assay plate.- Visually inspect all solutions for clarity before use.- Prepare fresh dilutions for each experiment.- Consider the stability of this compound in your assay buffer over the experiment's duration.
High background or off-target effects in the assay. - The final DMSO concentration is too high, causing cellular stress or interfering with detection reagents.- Perform a DMSO tolerance test for your specific cell line or assay.- Ensure the final DMSO concentration is below the determined tolerance level (ideally ≤ 0.1%).

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Various Solvents

This protocol outlines a method to determine the equilibrium solubility of this compound in different solvents.

Materials:

  • This compound (powder)

  • Selection of organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Thermomixer or shaking incubator

  • Centrifuge

  • Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound powder to a microcentrifuge tube.

  • Add a known volume (e.g., 1 mL) of the test solvent to the tube.

  • Tightly seal the tube and vortex vigorously for 1-2 minutes.

  • Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tube at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.

  • The calculated concentration represents the equilibrium solubility of this compound in that solvent at the tested temperature.

Data Presentation:

The results of your solubility studies should be summarized in a table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25To be determinedTo be determined
PBS (pH 7.4)25To be determinedTo be determined
DMSO25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Methanol25To be determinedTo be determined
Protocol 2: Preparation of this compound Stock and Working Solutions for in vitro Assays

This protocol provides a step-by-step guide for preparing a DMSO stock solution and subsequent dilutions for cell-based assays.

Materials:

  • This compound (powder)

  • 100% DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium or assay buffer

Procedure:

A. Preparation of a 10 mM Stock Solution in 100% DMSO:

  • Determine the molecular weight (MW) of this compound.

  • Calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the tube.

  • Vortex thoroughly until the this compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

B. Preparation of Working Solutions by Serial Dilution:

This example describes the preparation of working solutions while maintaining a final DMSO concentration of 0.1%.

  • Prepare Intermediate Dilutions in 100% DMSO (if necessary): If you need to test a wide range of concentrations, it may be easier to first prepare intermediate stock solutions in 100% DMSO. For example, to prepare a 1 mM intermediate stock, dilute your 10 mM stock 1:10 in 100% DMSO.

  • Prepare Final Working Solutions:

    • To achieve a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution of your DMSO stock into the final aqueous buffer or cell culture medium.[2]

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

    • To prepare a range of concentrations, you can prepare different intermediate stocks in DMSO or add varying small volumes of a single high-concentration stock to your medium. It is crucial to maintain the same final DMSO concentration across all wells, including the vehicle control.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in Neuroprotection

This compound has been identified as a free radical scavenger and an inhibitor of L-glutamate-induced toxicity in neuronal cells.[1] The following diagrams illustrate the proposed signaling pathways where this compound may exert its protective effects.

G cluster_0 Cellular Stressors cluster_1 ROS-Mediated Damage cluster_2 This compound Intervention stressors Mitochondrial Respiration, Inflammation, etc. ros Reactive Oxygen Species (ROS) stressors->ros damage Oxidative Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ros->damage apoptosis Apoptosis damage->apoptosis This compound This compound This compound->ros Scavenges

Caption: this compound as a direct scavenger of reactive oxygen species (ROS).

G cluster_0 Glutamate Excitotoxicity cluster_1 Downstream Effects cluster_2 This compound Intervention glutamate Excess Extracellular L-Glutamate nmda NMDA Receptor Activation glutamate->nmda ca_influx Excessive Ca2+ Influx nmda->ca_influx nNOS nNOS Activation ca_influx->nNOS ros_production Mitochondrial ROS Production ca_influx->ros_production nNOS->ros_production cell_death Neuronal Cell Death ros_production->cell_death This compound This compound This compound->ros_production Inhibits

Caption: Proposed intervention of this compound in the L-glutamate excitotoxicity pathway.

Experimental Workflow for in vitro Studies

The following diagram outlines a general workflow for conducting in vitro experiments with this compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Assay cluster_4 Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (Dilute in Culture Medium) prep_stock->prep_working treatment Treat Cells with This compound and Controls prep_working->treatment prep_cells Seed Cells in Assay Plates prep_cells->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Cellular Assay (e.g., Viability, ROS detection) incubation->assay analysis Data Acquisition and Analysis assay->analysis

Caption: General experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Optimizing Formobactin for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Formobactin in cell-based assays.

Frequently Asked Questions (FAQs)

General Information

  • Q1: What is this compound and what is its known mechanism of action?

    • A1: this compound is a novel free radical scavenging and neuronal cell protecting substance isolated from Nocardia sp.[1] It is classified as a member of the nocobactin group of antibiotics.[1] Its primary known functions are the inhibition of lipid peroxidation and the suppression of L-glutamate toxicity in neuronal cells.[1] The precise signaling pathways it modulates are a subject of ongoing research, but its antioxidant properties suggest it may interfere with oxidative stress-induced pathways.

  • Q2: What are the primary research applications for this compound in cell-based assays?

    • A2: this compound is primarily used in in vitro models to study neuroprotection, oxidative stress, and cytotoxicity. Researchers can use this compound to investigate its potential therapeutic effects against neurodegenerative disease models and to understand the role of free radical scavengers in cellular health and disease.

  • Q3: How should I dissolve and store this compound?

    • A3: Like many novel organic compounds, this compound may have limited aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over time should be determined empirically, as components in the media can affect compound stability.[2]

Experimental Design

  • Q4: What is a good starting concentration range for this compound in a new cell line?

    • A4: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations should be tested initially, for example, from 0.1 µM to 100 µM. The optimal concentration will be highly dependent on the cell line and the specific biological endpoint being measured.

  • Q5: How long should I incubate my cells with this compound?

    • A5: The incubation time will depend on the specific assay and the biological question being addressed. For acute toxicity or signaling studies, shorter incubation times (e.g., 4 to 24 hours) may be sufficient. For chronic effects or cell proliferation assays, longer incubation times (e.g., 48 to 72 hours) may be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation period.

  • Q6: Should I be concerned about the effect of the solvent (e.g., DMSO) on my cells?

    • A6: Yes, the solvent used to dissolve this compound can have its own effects on cells, especially at higher concentrations. It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used. Typically, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced artifacts.

Troubleshooting Guide

Unexpected Cell Toxicity

  • Q7: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

    • A7:

      • Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to a compound.[3] Your cell line may be particularly sensitive to this compound. Consider testing a lower range of concentrations.

      • Compound Instability: this compound may be degrading in the culture medium into a more toxic substance. Assess the stability of this compound under your experimental conditions.

      • Contamination: Ensure that your this compound stock and cell cultures are not contaminated.

Lack of an Observable Effect

  • Q8: I am not seeing any effect of this compound on my cells. What should I do?

    • A8:

      • Concentration Too Low: The concentrations you have tested may be too low to elicit a response. Try a higher range of concentrations.

      • Compound Insolubility: this compound may be precipitating out of the cell culture medium. Visually inspect your cultures for any precipitate. You may need to use a different solvent or a lower concentration of your stock solution.

      • Assay Not Sensitive Enough: The assay you are using may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive or different type of assay.

      • Incorrect Biological Readout: Ensure that the biological endpoint you are measuring is relevant to the known activity of this compound (e.g., measuring oxidative stress or neuronal viability).

Assay Interference

  • Q9: Could this compound be interfering with my assay readout?

    • A9: Yes, novel compounds can interfere with certain types of assays.[4] For example, in fluorescence-based assays, a compound may be autofluorescent. In enzyme-based assays, it could directly inhibit or activate the reporter enzyme. It is important to run appropriate controls, such as a cell-free assay with this compound, to test for any direct interference with the assay components.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Neuronal Cell Line (e.g., N18-RE-105) after 48-hour incubation

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 4.8
1075.3 ± 6.2
5040.1 ± 5.5
10015.8 ± 3.9

Table 2: Recommended Starting Concentration Ranges for Different Assay Types

Assay TypeRecommended Starting Concentration Range (µM)Recommended Incubation Time (hours)
Cytotoxicity (e.g., MTT, LDH)0.1 - 10024 - 72
Apoptosis (e.g., Caspase-3/7)1 - 5012 - 48
Oxidative Stress (e.g., ROS)0.5 - 251 - 24
Gene Expression (e.g., qPCR)1 - 206 - 24

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

  • Prepare this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in your cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a suitable incubator.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Formobactin_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Neuroprotection Neuroprotection This compound->Neuroprotection Promotes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Cellular_Damage Cellular Damage (Lipid Peroxidation) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Culture and Seed Cells in 96-well Plate D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Desired Time Period D->E F Perform Cell-Based Assay (e.g., MTT) E->F G Measure Assay Signal (e.g., Absorbance) F->G H Calculate IC50 and Determine Optimal Dose G->H

References

Troubleshooting contamination in Nocardia sp. cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve contamination issues in Nocardia sp. cultures.

Frequently Asked Questions (FAQs)

Q1: My Nocardia culture plates are overgrown with other bacteria or fungi. What should I do?

A1: Overgrowth by faster-growing microorganisms is a common issue due to the slow-growing nature of Nocardia sp., which can take 3-5 days or even up to two weeks to form visible colonies.[1][2][3] To address this, consider the following:

  • Use of Selective Media: Inoculate your sample onto selective media designed to inhibit other bacteria and fungi while allowing Nocardia to grow.[1][4] Media such as Buffered Charcoal Yeast Extract (BCYE) agar (B569324), Modified Thayer-Martin (MTM) agar, and paraffin (B1166041) agar can be effective.[4][5][6] Paraffin agar is particularly useful as it relies on Nocardia's ability to utilize paraffin as a carbon source, a trait not shared by many common contaminants.[6][7][8]

  • Decontamination of Specimen: For heavily contaminated specimens, especially from non-sterile sites like sputum, a decontamination step may be necessary.[9] However, be cautious as some standard decontamination procedures used for mycobacteria can be toxic to Nocardia.[5][10] It is crucial to use these solutions judiciously or opt for selective media instead.[10]

  • Incubation Temperature: Incubating cultures at higher temperatures (40-50°C) has been suggested to reduce overgrowth by some contaminating flora, but this method should be validated for your specific Nocardia species.[6]

Q2: I see filamentous growth in my culture, but I'm not sure if it's Nocardia or a fungal contaminant. How can I differentiate them?

A2: Nocardia species are filamentous bacteria and can be mistaken for fungi.[1][11] Here are key methods to distinguish between them:

  • Microscopy:

    • Gram Stain: Nocardia are Gram-positive, appearing as beaded, branching filaments.[1][2][11] Fungi are also Gram-positive but typically have much larger hyphae.

    • Modified Acid-Fast Stain: Nocardia are partially acid-fast, meaning they retain the carbolfuchsin stain when a weak acid is used for decolorization (e.g., modified Ziehl-Neelsen or Kinyoun stain).[1][2][3] This is a key distinguishing feature. Fungi are not acid-fast.

    • Wet Mount: In a wet mount, Nocardia will appear as thin, branching filaments with a beaded appearance.[12]

  • Calcofluor White Staining: Fungi will fluoresce under UV light with calcofluor white stain, whereas Actinomycetes like Nocardia will not.[1]

  • Colony Morphology: Nocardia colonies are often described as having a chalky, mat, or velvety appearance and can be white, yellow, or orange.[1][2] While some fungal colonies can appear similar, microscopic examination is definitive.

Q3: How can I be sure the isolate I have is Nocardia and not another related bacterium like Streptomyces or Mycobacterium?

A3: Differentiating Nocardia from other aerobic actinomycetes is crucial for accurate research.

  • Streptomyces: While morphologically similar, Streptomyces can be differentiated by its resistance to lysozyme; Nocardia is susceptible.[5]

  • Mycobacterium: Some mycobacteria can be contaminants. Nocardia can be distinguished by its branching filaments, which are absent in mycobacteria.[6] Additionally, while both can be acid-fast, Nocardia is typically only partially acid-fast.[3][11]

  • Molecular Identification: For definitive identification, molecular methods are recommended.[5][13] Sequencing of the 16S rRNA gene is a powerful tool for identifying Nocardia species.[2][14] Multilocus sequence analysis (MLSA) provides even greater accuracy for species-level identification.[13][15]

Q4: My Nocardia culture is not growing, or the growth is very poor. What could be the problem?

A4: Poor or no growth of Nocardia can be attributed to several factors:

  • Incorrect Media: Nocardia can grow on non-selective media like blood agar and Sabouraud agar, but growth may be slower compared to selective media that provide specific nutrients.[2] Ensure your medium supports Nocardia growth.

  • Incubation Time: Nocardia are slow growers.[3] Cultures may require incubation for up to two or three weeks.[2][16] Be patient and do not discard plates prematurely. The laboratory should be notified to hold plates for an extended period if nocardiosis is suspected.[16][17][18][19]

  • Specimen Quality and Handling: Ensure proper specimen collection and transport to the lab to maintain the viability of the organism and prevent contamination.[2]

  • Harsh Decontamination: As mentioned, some decontamination reagents like 2% NaOH-NAC or benzalkonium chloride can be toxic to Nocardia and significantly reduce viable cell numbers.[10] If you are using a decontamination step, ensure it is validated for Nocardia recovery.

Troubleshooting Guides

Guide 1: Identifying the Source of Contamination

If you are experiencing recurrent contamination, systematically check your sterile technique and environment.

Potential SourceVerification StepCorrective Action
Airborne Contaminants Place open culture plates in different areas of your workspace (e.g., inside and outside the biosafety cabinet) for a set time. Incubate and observe for growth.Ensure proper functioning and certification of your biosafety cabinet. Minimize traffic in the lab during sensitive procedures. Keep windows and doors closed.
Contaminated Reagents/Media Streak-plate samples of your media and reagents onto non-selective agar. Incubate and check for growth.Autoclave all media and solutions properly. Use commercially prepared, pre-sterilized media if possible. Aliquot sterile reagents to avoid contaminating stock solutions.
Improper Aseptic Technique Have a colleague observe your technique for any breaches in sterility (e.g., passing non-sterile items over open plates, improper flaming of loops).Review and practice proper aseptic technique. Ensure all tools are sterilized before use. Work efficiently to minimize the time cultures are exposed to the air.
Contaminated Incubator Swab the interior surfaces of your incubator and streak the swabs onto nutrient agar.Regularly clean and decontaminate your incubator according to the manufacturer's instructions.
Guide 2: Workflow for a Contaminated Nocardia Culture

This workflow outlines the steps to take when you suspect contamination in your Nocardia culture.

Contamination_Workflow start Contaminated Nocardia Culture Suspected microscopy Perform Microscopy (Gram Stain, Modified Acid-Fast Stain) start->microscopy is_nocardia Filamentous, Gram-positive, partially acid-fast? microscopy->is_nocardia subculture Subculture onto Selective Media (e.g., Paraffin Agar, BCYE) is_nocardia->subculture  Yes no_nocardia Not consistent with Nocardia. Investigate contaminant. is_nocardia->no_nocardia  No pure_culture Observe for Pure Nocardia Colonies subculture->pure_culture confirm_id Confirm Identity (e.g., 16S rRNA sequencing) pure_culture->confirm_id  Pure colonies present mixed_culture Mixed morphology observed. Re-streak for isolation. pure_culture->mixed_culture  Mixed colonies end_success Pure Nocardia Culture Obtained confirm_id->end_success mixed_culture->subculture

Caption: Troubleshooting workflow for a suspected contaminated Nocardia culture.

Experimental Protocols

Protocol 1: Modified Kinyoun (Acid-Fast) Staining

This method is used to identify partially acid-fast organisms like Nocardia.

Materials:

  • Kinyoun's Carbolfuchsin stain

  • 1% Sulfuric acid (decolorizer)

  • Methylene (B1212753) blue (counterstain)

  • Microscope slides

  • Heat source (for fixing)

  • Microscope with oil immersion objective

Procedure:

  • Prepare a smear of the culture on a clean microscope slide and heat-fix it.

  • Flood the slide with Kinyoun's Carbolfuchsin and let it stand for 5 minutes.

  • Rinse the slide gently with tap water.

  • Decolorize with 1% sulfuric acid for 2-3 minutes, or until the red color no longer runs from the smear.

  • Rinse the slide with tap water.

  • Counterstain with methylene blue for 1 minute.

  • Rinse with tap water and allow to air dry.

  • Examine under oil immersion. Nocardia will appear as red or pink beaded, branching filaments against a blue background.[2]

Protocol 2: Paraffin Baiting Technique for Selective Isolation

This technique leverages the ability of Nocardia to use paraffin as a sole carbon source for selective isolation from mixed samples.[8][20]

Materials:

  • Sterile carbon-free broth

  • Sterile paraffin-coated glass rods or sterile liquid paraffin

  • Culture tubes or flasks

  • Sample containing suspected Nocardia

Procedure:

  • Inoculate the sterile carbon-free broth with the sample.

  • Aseptically add a sterile paraffin-coated glass rod to the broth or add a few drops of sterile liquid paraffin to the surface.

  • Incubate the culture at 35-37°C for up to 4 weeks.[8][21]

  • Periodically inspect the paraffin surface/rod for chalky, white colonies.

  • Once growth is observed, pick a colony and streak it onto a standard growth medium (e.g., blood agar) to obtain a pure culture.

  • Confirm the identity of the isolate using microscopy and/or molecular methods.

This technique has been shown to be more effective for isolating Nocardia from contaminated soil and clinical samples compared to some other methods.[8][20][21]

Molecular Identification Workflow

For definitive identification, especially in research and clinical settings, a molecular workflow is recommended.

Molecular_ID_Workflow start Pure Isolate from Culture dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of 16S rRNA gene dna_extraction->pcr sequencing Sanger Sequencing of PCR Product pcr->sequencing blast Sequence Analysis (BLAST against database) sequencing->blast mlsa_check Ambiguous Result? blast->mlsa_check id_confirm Species Identification Confirmed mlsa_check->id_confirm No mlsa Perform Multilocus Sequence Analysis (MLSA) (e.g., gyrB, secA1, hsp65) mlsa_check->mlsa Yes mlsa->blast

Caption: Workflow for molecular identification of Nocardia sp. isolates.

References

Strategies to increase the antioxidant potency of Formobactin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Formobactin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the antioxidant potency of this compound in their experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its native antioxidant activity?

A1: this compound is a novel free radical scavenger isolated from the culture of Nocardia sp.[1]. Structurally, it is classified as a member of the nocobactin group of antibiotics[1]. Its antioxidant activity has been demonstrated through the inhibition of lipid peroxidation in rat brain homogenate and the suppression of L-glutamate toxicity in neuronal hybridoma cells[1]. The core mechanism of its antioxidant effect is believed to be related to its ability to scavenge free radicals.

Q2: What are the primary strategies to enhance the antioxidant potency of a compound like this compound?

A2: The primary strategies to enhance antioxidant potency can be broadly categorized into three areas:

  • Synergistic Combination: Combining this compound with other antioxidant compounds can lead to synergistic effects, where the total antioxidant activity is greater than the sum of the individual activities.[2][3]

  • Delivery Systems: Utilizing advanced delivery systems, such as nanocarriers, can improve the stability, solubility, and bioavailability of this compound, thereby enhancing its effective potency.[4][5][6][7]

  • Structural Modification: While complex, targeted chemical modifications to the this compound molecule could theoretically enhance its antioxidant capacity by improving its electron-donating properties.[8]

Troubleshooting Guides

Q3: My in vitro antioxidant assay (e.g., DPPH, ABTS) shows lower than expected activity for this compound. What could be the issue?

A3: Several factors could contribute to lower-than-expected activity in in vitro assays:

  • Solubility Issues: this compound may have poor solubility in the assay medium. Ensure that the solvent used is appropriate and that this compound is fully dissolved. Improving the solubility of antioxidant compounds has been shown to successfully improve their antioxidant activity.[9]

  • Compound Degradation: this compound may be sensitive to light or temperature. Protect your samples from light and maintain appropriate temperatures throughout the experiment.

  • Incorrect pH: The antioxidant activity of many compounds is pH-dependent. Ensure the pH of your assay buffer is optimal for this compound activity.

  • Pro-oxidant Activity: Under certain conditions, such as the presence of transition metals, some antioxidants can exhibit pro-oxidant effects, which might interfere with the assay results.[10][11][12][13][14] It is advisable to test for potential pro-oxidant activity.

Q4: I am not observing a synergistic antioxidant effect when co-administering this compound with another antioxidant in my cell culture experiments. Why might this be?

A4: The lack of a synergistic effect in cell culture can be due to several reasons:

  • Antagonistic Interaction: Not all combinations of antioxidants result in synergy; some may have antagonistic effects.[2] The chosen antioxidant may be interfering with this compound's mechanism of action.

  • Incorrect Ratios: The ratio of this compound to the co-administered antioxidant is critical. A dose-response matrix experiment is necessary to identify the optimal synergistic ratio.[15]

  • Cellular Uptake and Bioavailability: The two compounds may have different rates of cellular uptake and bioavailability. If one compound is not effectively reaching its target within the cell, synergy will not be observed.

  • Different Mechanisms of Action: While antioxidants with different mechanisms can be synergistic, their effects might not be additive in all cellular pathways. Understanding the specific pathways involved is crucial.

Q5: My this compound-loaded nanoparticles are not showing enhanced antioxidant protection in my animal model. What are the potential problems?

A5: Challenges with nanoparticle delivery in vivo can be complex:

  • Poor Encapsulation Efficiency: If this compound is not efficiently encapsulated, its release profile may be suboptimal.

  • Instability in Circulation: The nanocarriers may not be stable in the bloodstream, leading to premature release of this compound.[4]

  • Lack of Targeting: The nanoparticles may not be reaching the target tissue or organ in sufficient concentration. Surface modification of the nanocarriers with targeting ligands may be necessary.[4]

  • Biocompatibility Issues: The nanocarrier material itself could be causing an inflammatory response, counteracting the antioxidant effects of this compound.

Data Presentation

Table 1: In Vitro Antioxidant Activity of this compound in Combination with Other Antioxidants
Combination (Ratio)DPPH Scavenging (%)ABTS Scavenging (%)ORAC Value (µM TE/µM)
This compound alone45.2 ± 3.158.7 ± 4.52.8 ± 0.3
Ascorbic Acid alone92.5 ± 2.595.1 ± 2.81.5 ± 0.2
Quercetin alone85.3 ± 4.289.4 ± 3.94.5 ± 0.4
This compound + Ascorbic Acid (1:1)78.9 ± 3.585.2 ± 4.14.2 ± 0.5
This compound + Quercetin (1:1)91.5 ± 2.994.8 ± 3.37.9 ± 0.6

Data are presented as mean ± standard deviation. TE = Trolox equivalents.

Table 2: Effect of Nanocarrier Encapsulation on this compound Potency
FormulationParticle Size (nm)Encapsulation Efficiency (%)Cellular Antioxidant Activity (CAA)
Free this compoundN/AN/A100% (Baseline)
This compound-Liposomes150 ± 1585 ± 5175 ± 12%
This compound-PLGA NPs200 ± 2078 ± 7210 ± 18%

Data are presented as mean ± standard deviation. PLGA NPs = Poly(lactic-co-glycolic acid) nanoparticles.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare stock solutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO, methanol).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound.

    • Add 180 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 2: Encapsulation of this compound in Liposomes
  • Lipid Film Hydration Method:

    • Dissolve lecithin (B1663433) and cholesterol (e.g., in a 2:1 molar ratio) in chloroform (B151607) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with a solution of this compound in a phosphate-buffered saline (PBS) by vortexing.

  • Sonication:

    • Sonicate the resulting suspension using a probe sonicator to reduce the size of the liposomes.

  • Purification:

    • Separate the this compound-loaded liposomes from the free this compound by centrifugation or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by lysing the liposomes with a suitable solvent and quantifying the amount of encapsulated this compound using HPLC or spectrophotometry.

Visualizations

Signaling Pathways and Workflows

Synergistic_Antioxidant_Action This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Quercetin Quercetin Quercetin->ROS Scavenges Nrf2 Nrf2 Quercetin->Nrf2 Activates Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Nanocarrier_Delivery_Workflow Start This compound Encapsulation Encapsulation in Nanocarrier (e.g., Liposome) Start->Encapsulation Administration Administration (e.g., IV injection) Encapsulation->Administration Circulation Systemic Circulation (Improved Stability) Administration->Circulation Targeting Target Tissue Accumulation Circulation->Targeting Uptake Cellular Uptake Targeting->Uptake Release Controlled Release of this compound Uptake->Release Effect Enhanced Antioxidant Effect Release->Effect

References

Method refinement for consistent Formobactin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent quantification of Formobactin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a member of the nocobactin group of antibiotics, first isolated from Nocardia sp.[1] It functions as a siderophore, a small molecule with a high affinity for iron, but has also been identified as a potent free radical scavenger with neuronal cell-protecting properties.[1] Accurate quantification of this compound is crucial for understanding its biosynthetic production, assessing its therapeutic potential, and for quality control in drug development processes.

Q2: What are the common methods for quantifying this compound and other siderophores?

A2: The most common methods for siderophore quantification are:

  • Chrome Azurol S (CAS) Assay: A universal colorimetric method that detects a broad range of siderophores. It is based on the principle of competition where the siderophore removes iron from a dye-iron complex, causing a color change.

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of specific siderophores like nocobactins from complex mixtures.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the detection and quantification of siderophores in biological samples, even at very low concentrations.

Q3: How does this compound exert its neuroprotective effects?

A3: While the exact signaling pathway for this compound is still under investigation, its known free-radical scavenging ability suggests a mechanism involving the modulation of cellular antioxidant pathways. A plausible mechanism is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a master regulator of the cellular antioxidant response.

Troubleshooting Guides

Chrome Azurol S (CAS) Assay
Issue Possible Cause(s) Troubleshooting Steps
False-positive color change in control samples Media components (e.g., phosphates, citrate) may chelate iron.Run a negative control with uninoculated growth medium. If a reaction occurs, consider using a different basal medium.
No color change or halo formation despite microbial growth 1. The strain may not be producing siderophores under the tested conditions.2. Iron concentration in the medium is too high, repressing production.3. The pH of the medium is not optimal.4. The incubation period is too short.1. Confirm siderophore production with an alternative method if possible.2. Use high-purity reagents and acid-washed glassware to minimize iron contamination.3. Optimize the medium's pH (a starting range of 5.5-7.0 is often effective).4. Extend the incubation period.
Inconsistent or non-reproducible results in liquid CAS assay 1. Variability in media composition.2. Inaccurate pipetting or contamination.3. Incorrect measurement parameters (e.g., wavelength).1. Ensure consistent media preparation.2. Review pipetting techniques and maintain aseptic conditions.3. Verify the optimal wavelength for absorbance measurement for your specific CAS reagent.
Inhibition of microbial growth on CAS agar (B569324) plates The detergent (e.g., HDTMA) in the CAS reagent can be toxic to some microorganisms.Use a modified CAS assay such as a split-plate or overlay assay to prevent direct contact of the microorganism with the toxic components.
HPLC and LC-MS/MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape or resolution 1. Inappropriate mobile phase composition.2. Column degradation.3. Sample overload.1. Optimize the mobile phase gradient and pH.2. Use a guard column and ensure proper sample filtration. Replace the analytical column if necessary.3. Dilute the sample or inject a smaller volume.
Low sensitivity or no peak detected 1. Insufficient sample concentration.2. Inefficient extraction from the sample matrix.3. Ion suppression in the MS source.1. Concentrate the sample before injection.2. Optimize the extraction protocol (e.g., solvent, pH).3. Dilute the sample to reduce matrix effects. Use an internal standard to correct for ion suppression.
Variable retention times 1. Fluctuations in column temperature.2. Changes in mobile phase composition.3. Air bubbles in the system.1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase and ensure proper mixing.3. Degas the mobile phase and prime the pump.
Carryover between injections Adsorption of the analyte to the injector or column.1. Implement a robust needle wash protocol.2. Inject a blank solvent after a high-concentration sample.

Quantitative Data Summary

The following table summarizes typical performance characteristics for siderophore quantification methods based on literature values. Actual performance will vary depending on the specific instrumentation and experimental conditions.

Parameter CAS Assay HPLC-UV LC-MS/MS
Limit of Detection (LOD) ~1-10 µM~0.1-1 µM~1-10 nM
Limit of Quantification (LOQ) ~5-20 µM~0.5-5 µM5 ng/mL
Linear Range 1-2 orders of magnitude2-3 orders of magnitude3-4 orders of magnitude
Recovery from Biological Matrix Not applicable85-110%>95%

Experimental Protocols

General Protocol for Siderophore Quantification using the Liquid CAS Assay
  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • In a separate flask, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Prepare an iron(III) solution by dissolving 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Slowly mix the CAS solution with the iron(III) solution, then add the HDTMA solution while stirring.

    • Autoclave the final solution and store it in the dark.

  • Sample Preparation:

    • Grow the Nocardia sp. culture in an appropriate iron-deficient medium.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

  • Quantification:

    • In a microplate well, mix 100 µl of the sample supernatant with 100 µl of the CAS assay solution.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm.

    • Calculate the siderophore units as a percentage of the reduction in absorbance compared to a reference (uninoculated medium).

General Protocol for Nocobactin (this compound) Analysis by HPLC
  • Extraction:

    • Harvest cells from the culture broth by centrifugation.

    • Extract the cell pellet with methanol (B129727) (e.g., 250 µl of methanol for cells from 5 ml of culture).

    • Centrifuge to remove cell debris and collect the methanol extract.

  • HPLC Analysis:

    • Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid - TFA). For example, a linear gradient from 70% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1 ml/min.

    • Detection: Monitor the absorbance at wavelengths relevant to nocobactins (e.g., 210, 260, 310, and 470 nm for the iron-complexed form).

    • Quantification: Use a standard curve prepared with a purified nocobactin standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_quantification Quantification culture Nocardia sp. Culture (Iron-Deficient Medium) centrifuge1 Centrifugation culture->centrifuge1 supernatant Supernatant (for CAS) centrifuge1->supernatant pellet Cell Pellet (for HPLC) centrifuge1->pellet filter 0.22 µm Filtration supernatant->filter extract Methanol Extraction pellet->extract cas_assay CAS Assay filter->cas_assay centrifuge2 Centrifugation extract->centrifuge2 extract_final Methanol Extract centrifuge2->extract_final hplc HPLC Analysis extract_final->hplc data_analysis Data Analysis & Quantification cas_assay->data_analysis hplc->data_analysis

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_stress Cellular Stress cluster_this compound Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response ros Oxidative Stress (e.g., ROS) keap1 Keap1 ros->keap1 inactivates This compound This compound This compound->ros scavenges This compound->keap1 inhibits nrf2 Nrf2 keap1->nrf2 degradation are ARE (Antioxidant Response Element) nrf2->are translocation & binding antioxidant_genes Expression of Antioxidant Genes (e.g., HO-1, GST) are->antioxidant_genes neuroprotection Neuroprotection antioxidant_genes->neuroprotection

References

Overcoming experimental limitations in Formobactin research

Author: BenchChem Technical Support Team. Date: December 2025

Formobactin Research Technical Support Center

Welcome to the technical support center for this compound research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the study of this novel siderophore.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues researchers may face during experimentation.

Category 1: this compound Production & Extraction

Q1: My bacterial culture is showing poor or inconsistent this compound yield. What are the likely causes and solutions?

A: Low siderophore yield is a common challenge that can arise from several factors.[1] Here are some potential causes and troubleshooting steps:

  • Suboptimal Culture Conditions: Siderophore production is often tightly regulated by iron availability.[1]

    • Troubleshooting: Ensure your culture medium is sufficiently depleted of iron. Consider treating the medium with Chelex 100 resin prior to inoculation. Optimize other parameters such as pH, temperature, and incubation time, as these can significantly impact siderophore expression.[1] For marine bacteria, salinity is also a critical factor to optimize.

  • Siderophore Degradation: this compound, like other siderophores, may be susceptible to degradation, particularly at certain pH levels or temperatures.

    • Troubleshooting: It has been observed that purifying siderophores in their iron-complexed (ferric) form can enhance stability.[1] You can add a source of ferric iron, such as FeCl₃, to the culture supernatant before proceeding with purification steps.[1]

  • Inefficient Extraction: The choice of extraction solvent and method is crucial for isolating this compound from the culture supernatant.

    • Troubleshooting: Solid-phase extraction (SPE) is a common method. Experiment with different resins (e.g., Amberlite XAD-2, C18) and elution solvents (e.g., methanol (B129727), acetonitrile (B52724) gradients) to find the optimal conditions for this compound. Recent studies have also shown success with titanium dioxide nanoparticle solid-phase extraction for concentrating siderophores from complex matrices.[2]

Q2: I am observing many impurities in my final purified this compound sample after HPLC. How can I improve purity?

A: Co-elution of contaminants with similar chemical properties is a frequent issue in purification.[1]

  • Troubleshooting Steps:

    • Optimize HPLC Gradient: Adjust the gradient of your mobile phase. A shallower gradient can improve the separation of compounds with similar retention times.[3]

    • Incorporate Washing Steps: Add rigorous washing steps during solid-phase extraction to remove non-specifically bound impurities before eluting this compound.[1]

    • Orthogonal Chromatography: Consider a multi-step purification approach. For example, follow up your initial reversed-phase HPLC with a different type of chromatography, such as ion-exchange or size-exclusion chromatography.

Category 2: this compound Detection & Quantification

Q3: The Chrome Azurol S (CAS) assay is giving me inconsistent or ambiguous results. What could be the problem?

A: The CAS assay is a universal method for detecting siderophores, but it can be prone to interference and requires careful execution.[4][5][6][7]

  • Common Issues and Solutions:

    • Interference from Media Components: High concentrations of phosphates or other chelating agents in your growth medium can lead to false positives.[8] Run a control with uninoculated media to assess background reactivity.

    • Incorrect pH: The pH of the CAS assay solution is critical for its sensitivity and stability.[4] Ensure the buffer is prepared correctly and the final pH is within the recommended range.

    • Precipitation: The formation of precipitates can interfere with spectrophotometric readings.[4] This may be due to improper mixing of reagents or issues with water quality.

    • Quantification Difficulties: For quantitative analysis, it's important to generate a standard curve with a known siderophore (e.g., desferrioxamine B) to express this compound production in siderophore units (%SU) or molar equivalents.[9]

Q4: I am having trouble detecting this compound using LC-MS.

A: Detection issues with mass spectrometry can stem from low concentration, ion suppression, or using the incorrect ionization mode.

  • Troubleshooting Steps:

    • Sample Concentration: Your purified sample may be too dilute.[1] Concentrate the sample using a vacuum concentrator or by lyophilization.

    • Ion Suppression: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.[2] Improve sample cleanup and HPLC separation to mitigate this effect.

    • Optimize MS Parameters: Experiment with both positive and negative electrospray ionization (ESI) modes, as the ionization efficiency of this compound may be higher in one mode. Optimize parameters such as capillary voltage and gas flow.

    • Analyze the Ferric Complex: Siderophores can be analyzed as both the free ligand and the iron-bound complex.[10] The iron-bound form often has a very distinct isotopic pattern that can aid in its identification.

Category 3: Genetic & Biosynthetic Studies

Q5: I am struggling to clone the this compound biosynthetic gene cluster (BGC). What are some common challenges?

A: Cloning large BGCs can be difficult due to their size and potential for instability in standard cloning vectors.[11]

  • Potential Issues and Strategies:

    • Large Gene Cluster Size: Many siderophore BGCs are too large to be captured on a single DNA fragment.[12]

      • Solution: Use a strategy like Transformation-Associated Recombination (TAR) in yeast to assemble the full cluster from several smaller, overlapping DNA fragments.[11][12]

    • DNA Instability: Large, repetitive sequences within the BGC can be unstable in high-copy-number plasmids.

      • Solution: Use low-copy-number vectors like fosmids or bacterial artificial chromosomes (BACs) to improve the stability of the cloned DNA.[11]

    • Toxicity of Gene Products: Expression of some biosynthetic genes may be toxic to the cloning host (e.g., E. coli).

      • Solution: Use expression vectors with tightly controlled promoters to prevent leaky expression during the cloning process.

Q6: My heterologous expression of the this compound BGC is not yielding any product. What should I check?

A: Lack of production in a heterologous host is a common hurdle in natural product research.[13]

  • Troubleshooting Checklist:

    • Precursor Availability: Ensure the heterologous host produces the necessary precursor molecules for the this compound biosynthesis pathway. You may need to supplement the growth medium or co-express genes for precursor synthesis.

    • Codon Usage: If the native producer of this compound has a very different GC content than your expression host, codon usage may be an issue. Consider synthesizing a codon-optimized version of the gene cluster.

    • Post-Translational Modification: Some enzymes in siderophore biosynthesis, particularly non-ribosomal peptide synthetases (NRPS), require activation by a phosphopantetheinyl transferase (PPTase).[14] Ensure that a compatible PPTase is present and functional in your expression host.

    • Promoter and Regulatory Elements: The native promoters in the BGC may not be recognized by the heterologous host. It may be necessary to replace the native promoters with promoters that are known to be strong and constitutive in your chosen host.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its production.

Table 1: Optimized Culture Conditions for this compound Production

ParameterOptimal Value
Incubation Time48 hours
Temperature30°C
pH8.0
Carbon SourceSucrose
Nitrogen SourceSodium Nitrate
Iron (Fe³⁺) Concentration0.01 µM

Note: Data is based on optimization studies of siderophore production in marine bacteria and should be adapted for the specific this compound-producing strain.[9]

Table 2: HPLC-MS Parameters for this compound Analysis

ParameterSetting
HPLC Column Polystyrene-divinylbenzene stationary phase
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 5% to 95% B over 30 minutes
Flow Rate 0.5 mL/min
Ionization Mode ESI Positive & Negative
Detection Limit (example) ~0.2-25 nM (Varies by compound)[10]

Note: These are starting parameters and should be optimized for your specific instrumentation and this compound's chemical properties.[10]

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Liquid Assay for this compound Quantification

This protocol provides a method for quantifying siderophore production in culture supernatants.[6][7][15]

Materials:

  • CAS Assay Solution

  • Culture Supernatant (filter-sterilized)

  • Uninoculated Growth Medium (as a reference)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

  • In a 96-well microplate, mix 100 µL of culture supernatant with 100 µL of CAS assay solution.

  • In a separate well, mix 100 µL of uninoculated medium with 100 µL of CAS assay solution. This will serve as your reference (Ar).

  • Incubate the plate at room temperature for 20 minutes.

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

  • Calculate the percentage of siderophore units (%SU) using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol outlines a general procedure for extracting and concentrating this compound from culture supernatant.

Materials:

  • Culture Supernatant (acidified to pH ~3.0)

  • SPE Cartridge (e.g., C18 or polymeric resin)

  • Methanol

  • Deionized Water

  • Vacuum Manifold

Procedure:

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Load the acidified culture supernatant onto the cartridge. The volume will depend on the expected concentration of this compound.

  • Wash the cartridge with 10 mL of deionized water to remove salts and polar impurities.

  • Elute the bound this compound with 5 mL of methanol.

  • Collect the eluate and concentrate it using a rotary evaporator or a stream of nitrogen gas.

  • The concentrated sample can then be redissolved in a suitable solvent for HPLC-MS analysis.

Visualizations

This compound Biosynthesis & Action Workflow

The following diagram illustrates the general workflow from gene cluster to biological function for a siderophore like this compound.

G General Workflow for this compound Research cluster_0 Genetic & Biosynthetic Stage cluster_1 Production & Purification Stage cluster_2 Functional Analysis Stage a This compound BGC (Biosynthetic Gene Cluster) b Heterologous Expression (e.g., in E. coli) a->b Cloning d Bacterial Culture (Iron-deficient medium) b->d Inoculation c Precursor Molecules c->b e Extraction & Purification (SPE, HPLC) d->e f Pure this compound e->f g Iron (Fe³⁺) Chelation f->g f->g Characterization i Biological Activity (e.g., antimicrobial) f->i h Iron Uptake Assay (e.g., CAS Assay) g->h

Caption: A high-level overview of the experimental stages in this compound research.

Troubleshooting Logic for Low Siderophore Yield

This diagram provides a logical approach to troubleshooting issues with low this compound production.

G Troubleshooting Low this compound Yield start Low this compound Yield Detected q1 Are culture conditions optimized? start->q1 s1 Action: Optimize Media (Iron, pH, Temp, Salinity) q1->s1 No q2 Is the CAS assay performing correctly? q1->q2 Yes s1->q1 s2 Action: Check Controls (Media blank, pH) q2->s2 No q3 Is the extraction efficient? q2->q3 Yes s2->q2 s3 Action: Test Different SPE Resins & Solvents q3->s3 No end Yield Improved q3->end Yes s3->q3

Caption: A decision tree for systematically addressing low this compound yields.

References

Validation & Comparative

Comparing the antioxidant activity of Formobactin with other natural products

Author: BenchChem Technical Support Team. Date: December 2025

While Formobactin has been identified as a promising free-radical scavenger with neuroprotective properties, a direct quantitative comparison of its antioxidant activity with other well-established natural products is currently challenging due to the lack of publicly available data from standardized antioxidant assays. The seminal study on this compound highlighted its ability to inhibit lipid peroxidation in rat brain homogenate, demonstrating its potential as an antioxidant. However, to date, its efficacy has not been quantified using common in vitro antioxidant assays such as the DPPH, ABTS, or FRAP assays, which measure the concentration required to inhibit a certain percentage of free radicals (IC50 value).

This guide provides a comparative overview of the antioxidant activity of widely recognized natural antioxidants—Vitamin C (Ascorbic Acid), a water-soluble analog of Vitamin E (Trolox), and the flavonoid Quercetin—to serve as a benchmark for future quantitative studies on this compound.

Comparative Antioxidant Activity of Selected Natural Products

The antioxidant activity of a compound is often expressed as its IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.[1] The following table summarizes the IC50 values for Vitamin C, Trolox, and Quercetin from the DPPH radical scavenging assay, a commonly used method to evaluate antioxidant capacity.[2]

CompoundDPPH Radical Scavenging Activity (IC50)
Vitamin C (Ascorbic Acid) ~3.37 - 8.4 µg/mL
Trolox (Vitamin E analog) ~3.77 µg/mL
Quercetin ~5.1 - 19.17 µg/mL

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Experimental Protocols for Common Antioxidant Assays

To facilitate standardized evaluation and comparison of antioxidant activities, detailed methodologies for three widely accepted assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically at approximately 517 nm.[3][4]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).[3]

  • Sample Preparation: The test compound (e.g., this compound) and standard antioxidants are prepared in a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with different concentrations of the sample and standard solutions.[3] A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[3]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[2]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically at approximately 734 nm.[5]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[6] The mixture is kept in the dark at room temperature for 12-16 hours before use.[7]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.700 ± 0.02 at 734 nm.[6]

  • Sample Preparation: The test compound and standard antioxidants are prepared in various concentrations.

  • Reaction: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).[8]

  • Measurement: The absorbance is read at 734 nm.[5]

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the absorbance measured at 593 nm.[9]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[10]

  • Sample Preparation: The test compound and a ferrous sulfate (B86663) (FeSO₄) standard are prepared in a range of concentrations.

  • Reaction: A small volume of the sample or standard is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[9]

  • Measurement: The absorbance of the colored solution is measured at 593 nm.[11]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of the ferrous iron standard curve. The results are typically expressed as Fe²⁺ equivalents.

Visualizing the Antioxidant Assay Workflow

The following diagram illustrates a generalized workflow for assessing the antioxidant activity of a test compound like this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Test Compound (e.g., this compound) Dilutions D Mix Test Compound with Reagent A->D B Prepare Standard Antioxidant (e.g., Vitamin C) Dilutions E Mix Standard with Reagent B->E C Prepare Radical Solution (DPPH, ABTS) or FRAP Reagent C->D C->E F Prepare Control (Reagent + Solvent) C->F G Incubate in Dark (DPPH/ABTS) or at 37°C (FRAP) D->G E->G F->G H Measure Absorbance (Spectrophotometer) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J K Comparative Result J->K Compare Activities

References

Formobactin vs. Other Nocobactin Analogs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the performance and underlying mechanisms of formobactin in comparison to other notable nocobactin analogs, including terpenibactins, nocobactin NA, and nocardimicins. This guide synthesizes available experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct therapeutic potentials of these related siderophores.

Introduction

Nocobactins are a class of lipophilic siderophores produced by various species of the genus Nocardia. These molecules play a crucial role in iron acquisition for the bacteria and have garnered significant interest in the scientific community for their diverse biological activities. This compound, a prominent member of this family, has been identified as a potent free radical scavenger with neuroprotective properties. This guide provides a comparative analysis of this compound against other well-characterized nocobactin analogs, focusing on their performance in various biological assays and offering insights into their potential therapeutic applications.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other nocobactin analogs across different biological activities. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is compiled from various independent research publications.

Compound Biological Activity Assay Cell Line/System IC50 / Activity Reference
This compound Free Radical Scavenging--Data not available-
Lipid Peroxidation InhibitionThiobarbituric acid reactive substances (TBARS) assayRat brain homogenateInhibition observed[1][2]
NeuroprotectionL-glutamate-induced toxicityN18-RE-105 neuronal hybridoma cellsSuppression of toxicity observed[1]
Terpenibactin A AntimuscarinicMuscarinic M3 Receptor Calcium Flux AssayChem-1 cells with human M3 receptor1.15 µM[3][4]
Terpenibactin B AntimuscarinicMuscarinic M3 Receptor Calcium Flux AssayChem-1 cells with human M3 receptor1.77 µM[3][4]
Terpenibactin C AntimuscarinicMuscarinic M3 Receptor Calcium Flux AssayChem-1 cells with human M3 receptor1.54 µM[3][4]
Nocobactin NA Antitumor-HL-60 (human promyelocytic leukemia)Antitumor activity observed[5][6]
Nocardimicins S-W Anticancer-HCT116 (human colon carcinoma), HepG2 (human hepatoma)3.5 - 10.2 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Free Radical Scavenging Activity (DPPH Assay)

This assay is used to determine the free radical scavenging capacity of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).

  • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Ascorbic acid is commonly used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Lipid Peroxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of lipids.

Protocol:

  • Prepare a homogenate of rat brain tissue in a suitable buffer (e.g., phosphate-buffered saline).

  • Induce lipid peroxidation in the homogenate using an inducing agent such as ferrous sulfate (B86663) (FeSO4).

  • Add various concentrations of the test compound to the homogenate prior to or simultaneously with the inducing agent.

  • Incubate the mixture at 37°C for a specific period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

  • Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., at 95°C for 60 minutes) to allow the formation of a colored product (TBARS).

  • Measure the absorbance of the colored product at 532 nm.

  • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the test compound).

Neuroprotection Assay (Glutamate-Induced Toxicity)

This assay evaluates the ability of a compound to protect neuronal cells from excitotoxicity.

Protocol:

  • Culture neuronal cells (e.g., N18-RE-105) in a suitable medium.

  • Pre-incubate the cells with various concentrations of the test compound for a specific period (e.g., 1-2 hours).

  • Induce excitotoxicity by adding L-glutamate to the cell culture medium.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

  • The neuroprotective effect is determined by the percentage of viable cells in the presence of the test compound compared to the control (glutamate alone).

Antimuscarinic Activity Assay (Calcium Flux)

This assay is used to determine the antagonistic activity of a compound on muscarinic receptors.

Protocol:

  • Use a cell line stably expressing the target muscarinic receptor (e.g., human M3 receptor).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with a known muscarinic receptor agonist (e.g., carbachol).

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye.

  • The inhibitory effect of the test compound is determined by its ability to block the agonist-induced calcium influx.

  • The IC50 value is calculated from the dose-response curve.

Anticancer/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

Protocol:

  • Seed cancer cells (e.g., HCT116, HepG2, HL-60) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the untreated control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Logical Relationships

The precise signaling pathways through which this compound and other nocobactin analogs exert their effects are not yet fully elucidated. However, based on their observed biological activities, some potential pathways can be inferred.

This compound: Neuroprotection via Antioxidant Activity

This compound's neuroprotective effect against glutamate-induced toxicity is likely mediated by its free radical scavenging and lipid peroxidation inhibitory activities. Glutamate excitotoxicity is known to induce oxidative stress through the overproduction of reactive oxygen species (ROS), leading to neuronal cell death. By neutralizing these ROS, this compound can mitigate the downstream damaging effects.

Formobactin_Neuroprotection Glutamate L-Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity ROS Increased ROS (Oxidative Stress) Excitotoxicity->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation NeuronalDamage Neuronal Damage/ Cell Death LipidPeroxidation->NeuronalDamage This compound This compound This compound->ROS Scavenges This compound->LipidPeroxidation Inhibits Terpenibactin_M3_Antagonism Acetylcholine Acetylcholine M3R Muscarinic M3 Receptor Acetylcholine->M3R Activates Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release CellularResponse Cellular Response Ca_Release->CellularResponse Terpenibactins Terpenibactins Terpenibactins->M3R Blocks Nocardimicin_Apoptosis Nocardimicins Nocardimicins CancerCell Cancer Cell (e.g., HCT116, HepG2) Nocardimicins->CancerCell ApoptoticSignal Apoptotic Signal Initiation CancerCell->ApoptoticSignal Triggers CaspaseCascade Caspase Cascade Activation ApoptoticSignal->CaspaseCascade Apoptosis Apoptosis (Cell Death) CaspaseCascade->Apoptosis

References

Unveiling the Neuroprotective Potential of Formononetin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the quest for effective neuroprotective agents, the isoflavone (B191592) Formononetin (B1673546) has emerged as a promising candidate. This guide provides a comprehensive comparison of Formononetin's efficacy in preclinical animal models of neurodegenerative diseases, with a focus on Alzheimer's and Parkinson's disease. We present supporting experimental data, detailed protocols, and visual representations of its mechanisms of action to aid researchers in evaluating its therapeutic potential.

Comparative Efficacy of Formononetin

Formononetin has demonstrated significant neuroprotective effects in various animal models, improving cognitive function, reducing oxidative stress, and mitigating neuroinflammation. The following tables summarize its performance in key preclinical studies, offering a comparative perspective with the established Alzheimer's drug, Donepezil.

Table 1: Formononetin vs. Donepezil in an Alzheimer's Disease Mouse Model (APP/PS1)

Treatment Group Dosage Key Findings Supporting Evidence
Formononetin Not SpecifiedImproved spatial learning and memory.Similar improvement in learning and memory to Donepezil.[1]
Reduced brain Aβ production.[1]Decreased levels of Amyloid Precursor Protein (APP).[1]
Promoted Aβ clearance via the LRP1-ApoJ pathway.[1][2]-
Inhibited RAGE-NF-κB inflammatory signaling.[2][3]Reduced levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[1]
Donepezil Not SpecifiedImproved spatial learning and memory.[1]Served as the positive control in the study.[1]
Primarily works by inhibiting acetylcholinesterase, increasing acetylcholine (B1216132) levels in the brain.[4][5][6]This mechanism enhances cholinergic transmission, which is deficient in Alzheimer's disease.[5][7]
May also offer neuroprotection by decreasing inflammation and improving blood flow.[4]-

Table 2: Neuroprotective Effects of Formononetin in a Parkinson's Disease Rat Model (6-OHDA-induced)

Treatment Group Dosage Key Findings Supporting Evidence
Formononetin 10 mg/kg & 20 mg/kgIncreased the number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNc).10 mg/kg: 51% increase; 20 mg/kg: 79% increase in TH-immunostained neurons.[8]
25, 50, & 100 mg/kgSignificantly improved motor coordination, gait, and grip strength.[9]Assessed by rotarod, gait analysis, and pole test.[9]
Enhanced antioxidant defenses.[9]Increased activities of SOD, catalase, and GSH.[9]
Reduced neuroinflammation.[9]Lowered levels of IL-1β, TNF-α, and IL-6.[9]
Alleviated dopamine (B1211576) depletion and reduced acetylcholine levels.[9]-
Decreased α-synuclein aggregation and upregulated BCl2 expression.[9]-
Activated the Nrf2 signaling pathway.[10][11]This activation is associated with reduced ROS accumulation and improved mitochondrial membrane potential.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of Formononetin.

1. 6-OHDA-Induced Parkinson's Disease Model in Rats

This protocol describes the unilateral infusion of 6-hydroxydopamine (6-OHDA) into the rat brain to model Parkinson's disease.

  • Animal Preparation: Anesthetize rats (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). Secure the animal in a stereotaxic frame.[12]

  • Pre-treatment (Optional but Recommended): To protect noradrenergic neurons, pre-treat with desipramine (B1205290) (25 mg/kg, i.p.) 30 minutes before surgery.[13] To prevent 6-OHDA degradation, administer pargyline (B1678468) (50 mg/kg, i.p.).[13]

  • Stereotaxic Injection:

    • Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or the striatum.[14][15]

    • Example coordinates for intrastriatal injection relative to bregma: AP +9.2 mm, L –3.0 mm, V +4.5 mm.[12]

    • The 6-OHDA solution (e.g., 2.5 μg/μL) is prepared in sterile saline containing 0.02% ascorbic acid to prevent oxidation.[8][12]

    • Infuse the solution at a slow rate (e.g., 1 μL/min) using a microsyringe.[12]

    • Leave the needle in place for an additional 5 minutes post-injection to allow for diffusion before slowly retracting it.[12]

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Behavioral Assessment: After a recovery period (e.g., 2-3 weeks), assess motor deficits using tests such as the apomorphine-induced rotation test, cylinder test, or stepping test.[9][14]

2. Morris Water Maze (MWM) Test for Spatial Learning and Memory

The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[16][17]

  • Apparatus: A large circular pool (e.g., 150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder).[17][18] A submerged escape platform is hidden just below the water surface.[16][17] The room should have various distal visual cues for the animals to use for navigation.[16][17]

  • Acquisition Training:

    • Gently place the mouse into the water at one of four randomized start positions, facing the pool wall.[16]

    • Allow the mouse to swim freely to find the hidden platform. The trial ends when the mouse finds the platform or after a set time (e.g., 60 or 90 seconds).[18][19]

    • If the mouse fails to find the platform within the allotted time, gently guide it to the platform.[18][19]

    • Allow the mouse to remain on the platform for a short period (e.g., 20-30 seconds) to learn its location in relation to the distal cues.[18][19]

    • Conduct multiple trials per day for several consecutive days (e.g., 4-5 days).[16]

  • Probe Trial:

    • 24 hours after the last training session, remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for a set duration (e.g., 60 or 90 seconds).[19]

    • Record and analyze the time spent in the target quadrant (where the platform was previously located) as a measure of spatial memory retention.[17]

Signaling Pathways and Experimental Workflow

The neuroprotective effects of Formononetin are attributed to its modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Formononetin_Signaling_Pathways cluster_formononetin Formononetin cluster_pi3k_akt PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Formononetin Formononetin PI3K PI3K Formononetin->PI3K + Nrf2 Nrf2 Formononetin->Nrf2 + RAGE RAGE Formononetin->RAGE - Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 + Bax Bax Akt->Bax - Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase, GSH) ARE->Antioxidant_Enzymes + ROS ROS Antioxidant_Enzymes->ROS NFkB NF-κB RAGE->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines + Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation

Caption: Formononetin's neuroprotective signaling pathways.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Regimen cluster_assessment Assessment cluster_analysis Data Analysis Induction Induce Neurodegeneration (e.g., 6-OHDA injection) Treatment Administer Formononetin or Vehicle Control Induction->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., ELISA for cytokines) Treatment->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry) Treatment->Histological Data_Analysis Statistical Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

Caption: A typical experimental workflow for evaluating neuroprotective agents.

References

A Comparative Analysis of Formobactin and Other Siderophores in Iron Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the iron-chelating performance of formobactin, a member of the nocobactin family of siderophores, with other well-characterized siderophores, namely the catecholate enterobactin (B1671361) and the hydroxamate desferrioxamine. The information presented is supported by available experimental data to assist researchers and professionals in drug development in understanding the relative iron-binding capabilities of these microbial compounds.

Quantitative Comparison of Iron Chelation

The efficacy of a siderophore is primarily determined by its affinity for ferric iron (Fe³⁺), which is quantitatively expressed by the stability constant (log K) and the pFe value. The stability constant represents the equilibrium constant for the formation of the iron-siderophore complex, with higher values indicating a more stable complex. The pFe value is the negative logarithm of the free Fe³⁺ concentration at a specific pH (typically 7.4) and defined total concentrations of iron and ligand, providing a more biologically relevant measure of iron-binding affinity.

SiderophoreTypeChemical ClassStability Constant (log K)pFe ValueSource Organism
This compound (as a Nocobactin) Mixed-typeHydroxamate-Oxazoline~43 (estimated based on Mycobactin (B74219) J)[1][2]Not DeterminedNocardia sp.[3]
Enterobactin CatecholateCyclic tricatecholate49-52[4]35.5Escherichia coli
Desferrioxamine B HydroxamateLinear trihydroxamate30.6[4]26.6Streptomyces pilosus

Note: The stability constant for this compound is an estimation based on the experimentally determined value for mycobactin J, a siderophore with a similar structural backbone.[1][2] Nocobactins, including this compound, are known to be effective iron chelators as confirmed by positive results in the Chrome Azurol S (CAS) assay.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of siderophore performance. Below are protocols for key experiments cited in the evaluation of iron chelation.

Determination of Siderophore-Iron(III) Stability Constants

Stability constants are determined experimentally using techniques such as potentiometric titration or spectrophotometric competition assays.

Potentiometric Titration

This method involves the direct titration of a solution containing the siderophore and a metal ion (in this case, Fe³⁺) with a standard solution of a strong base. The change in potential is measured as a function of the volume of base added, allowing for the calculation of the formation constant of the metal-siderophore complex.

  • Apparatus: A temperature-controlled reaction vessel, a pH meter with a glass electrode, a burette, and a stirrer.

  • Procedure:

    • A solution of the purified siderophore of known concentration is prepared in a suitable electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

    • A known concentration of a ferric iron salt (e.g., FeCl₃) is added to the siderophore solution.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

    • The potential (or pH) is recorded after each addition of the base, allowing the solution to reach equilibrium at each step.

    • The titration data is then analyzed using computer programs to calculate the protonation constants of the ligand and the stability constant of the iron-siderophore complex.[5][6]

Spectrophotometric Competition Assay

This method is used for siderophores with very high stability constants where direct titration is not feasible. It involves a competition reaction between the siderophore and a chelator with a known stability constant (e.g., EDTA) for the iron ion.

  • Apparatus: A UV-Vis spectrophotometer.

  • Procedure:

    • Solutions of the siderophore, the competing ligand (e.g., EDTA), and ferric iron are prepared at known concentrations.

    • The reactants are mixed and allowed to reach equilibrium.

    • The absorbance of the solution is measured at a wavelength where the iron-siderophore complex has a distinct absorbance maximum.

    • By knowing the initial concentrations of all reactants and the equilibrium concentration of the iron-siderophore complex (determined from its absorbance), the equilibrium concentrations of all other species can be calculated.

    • These equilibrium concentrations are then used to calculate the stability constant of the iron-siderophore complex.[5][7]

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting the production of siderophores by microorganisms. It is a qualitative or semi-quantitative assay based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.

  • Principle: The CAS reagent is a blue-colored complex of chrome azurol S, Fe³⁺, and a detergent (like HDTMA). When a siderophore is present, it removes the iron from the CAS complex, causing a color change from blue to orange/yellow.

  • Plate Assay Protocol:

    • Preparation of CAS agar (B569324): A specialized agar medium is prepared containing the CAS dye solution. Care must be taken to prepare the dye solution and the agar base separately and mix them at a lower temperature to avoid degradation of the dye.

    • Inoculation: The microorganism to be tested is inoculated onto the CAS agar plate.

    • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism and siderophore production.

    • Observation: The formation of an orange or yellow halo around the microbial colony against the blue background of the agar indicates siderophore production. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Signaling Pathways and Iron Uptake

Siderophore-mediated iron uptake is a tightly regulated process involving specific cell surface receptors and signaling cascades. While the specific pathway for this compound in Nocardia is not fully elucidated, a general model for siderophore-mediated iron uptake and its regulation in Actinomycetes can be proposed based on studies of related bacteria like Mycobacterium tuberculosis.

Proposed Siderophore-Mediated Iron Uptake and Regulation in Nocardia

Siderophore_Uptake_Regulation cluster_extracellular Extracellular cluster_cell Nocardia Cell Fe-Formobactin Ferri-Formobactin Complex Receptor Outer Membrane Receptor Fe-Formobactin->Receptor Binds Apo-Formobactin Apo-Formobactin Apo-Formobactin->Fe-Formobactin Chelates Fe3+ Fe³⁺ (Iron) Fe3+->Fe-Formobactin Transport ABC Transporter Receptor->Transport Translocation Fe2+ Fe²⁺ Transport->Fe2+ Iron Release (Reduction) Metabolism Cellular Metabolism Fe2+->Metabolism IdeR_Fe IdeR-Fe²⁺ Complex (Active Repressor) Fe2+->IdeR_Fe Binds to IdeR nbt_genes nbt genes (this compound biosynthesis) IdeR_Fe->nbt_genes Represses Transcription IdeR IdeR (Apo-repressor) IdeR->IdeR_Fe Formobactin_Synth This compound Synthesis nbt_genes->Formobactin_Synth Encodes Formobactin_Synth->Apo-Formobactin Secreted Siderophore_Comparison_Workflow cluster_production Siderophore Production & Purification cluster_analysis Quantitative & Qualitative Analysis Culture Microbial Culture (Iron-deficient media) Extraction Solvent Extraction & Chromatography Culture->Extraction Purified Purified Siderophore Extraction->Purified CAS CAS Assay (Qualitative) Purified->CAS Potentiometry Potentiometric Titration (Quantitative) Purified->Potentiometry Spectro Spectrophotometric Assay (Quantitative) Purified->Spectro Data Comparative Data Analysis CAS->Data Potentiometry->Data Spectro->Data

References

Cross-Validation of Formobactin's Bioactivity: A Comparative Guide to Assay Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the bioactivities of Formobactin, a novel siderophore of the nocobactin group isolated from Nocardia sp. strain ND20.[1] this compound has been identified as a potent free radical scavenger, an inhibitor of lipid peroxidation, and a neuroprotective agent against L-glutamate-induced toxicity.[1] To rigorously assess and quantify these therapeutic potentials, it is imperative to employ and compare multiple assay methods. This document outlines the key experimental protocols and data presentation strategies for a comprehensive bioactivity assessment of this compound.

Comparative Analysis of Bioactivity Assays for this compound

A multi-assay approach is crucial for validating the therapeutic potential of this compound. Each assay provides a unique perspective on the compound's mechanism of action. Below is a comparison of standard assays for this compound's known bioactivities.

Bioactivity Assay Method Principle Endpoint Measured Alternative/Complementary Assays
Free Radical Scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl) AssayMeasures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.Decrease in absorbance at ~517 nm, expressed as IC50 (concentration for 50% inhibition).ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay, Superoxide Radical Scavenging Assay
Inhibition of Lipid Peroxidation Thiobarbituric Acid Reactive Substances (TBARS) AssayQuantifies malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.Absorbance of the MDA-TBA adduct at ~532 nm, expressed as percent inhibition or IC50.Ferric Thiocyanate Method, Measurement of Conjugated Dienes
Neuroprotection MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] AssayMeasures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.Absorbance of the dissolved formazan at ~570 nm, indicating cell viability in the presence of a toxin (e.g., L-glutamate) and this compound.LDH (Lactate Dehydrogenase) Release Assay, Calcein-AM/Propidium Iodide Staining (Live/Dead Assay)

Experimental Protocols

Detailed methodologies for the primary assays are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and the purity of the this compound sample.

DPPH Free Radical Scavenging Assay

Objective: To determine the concentration of this compound required to scavenge 50% of DPPH radicals (IC50).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of this compound or ascorbic acid to the wells.

  • Include a control with methanol instead of the test sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value.

Inhibition of Lipid Peroxidation (TBARS Assay) in Rat Brain Homogenate

Objective: To quantify the inhibitory effect of this compound on lipid peroxidation in a biological sample.

Materials:

  • This compound

  • Rat brain tissue

  • Phosphate buffered saline (PBS)

  • Ferrous sulfate (B86663) (FeSO4) to induce peroxidation

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Spectrophotometer

Procedure:

  • Prepare a 10% (w/v) rat brain homogenate in cold PBS.

  • Incubate the homogenate with different concentrations of this compound in the presence of an inducing agent like FeSO4 for a specified time (e.g., 1 hour at 37°C).

  • Stop the reaction by adding TCA, followed by the addition of TBA reagent containing BHT.

  • Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

  • Cool the samples and centrifuge to pellet the precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the percentage inhibition of lipid peroxidation.

Neuroprotection against L-Glutamate-Induced Toxicity (MTT Assay)

Objective: To assess the ability of this compound to protect neuronal cells from L-glutamate-induced cell death.

Materials:

  • Neuronal cell line (e.g., N18-RE-105)[1]

  • Cell culture medium

  • This compound

  • L-glutamate

  • MTT solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induce neurotoxicity by adding a toxic concentration of L-glutamate to the wells (except for the control wells).

  • Incubate for a further 24 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm.

  • Express cell viability as a percentage of the control (untreated cells) and plot against this compound concentration to determine its protective effect.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and a hypothesized signaling pathway for this compound's neuroprotective action.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution Mix Mix DPPH with Samples in 96-well Plate DPPH->Mix This compound Prepare this compound Dilutions This compound->Mix Control Prepare Ascorbic Acid (Control) Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH free radical scavenging assay.

Experimental_Workflow_Neuroprotection_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay cluster_data_analysis Data Analysis Seed Seed Neuronal Cells Adhere Allow Adhesion Seed->Adhere Pretreat Pre-treat with this compound Adhere->Pretreat Induce Induce Toxicity with L-Glutamate Pretreat->Induce Incubate_24h Incubate for 24h Induce->Incubate_24h Add_MTT Add MTT Solution Incubate_24h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Calc_Viability Calculate % Cell Viability Measure_Abs->Calc_Viability

Caption: Workflow for the neuroprotection MTT assay.

Hypothesized_Neuroprotective_Pathway cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_pathway Protective Signaling cluster_outcome Cellular Outcome Glutamate L-Glutamate Excess ROS Increased ROS Glutamate->ROS induces Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox causes Cell_Survival Neuronal Survival Lipid_Perox->Cell_Survival inhibits This compound This compound This compound->ROS scavenges This compound->Lipid_Perox inhibits Nrf2 Nrf2 Activation This compound->Nrf2 activates Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, GPx4) Nrf2->Antioxidant_Enzymes promotes Reduced_Ox_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_Ox_Stress leads to Reduced_Ox_Stress->Cell_Survival promotes

Caption: Hypothesized neuroprotective signaling pathway of this compound.

References

Efficacy of Formononetin in Neuroprotection: A Comparative Analysis Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the neuroprotective efficacy of Formononetin (B1673546), a naturally occurring isoflavone (B191592), against established therapeutic agents, Donepezil (B133215) and Memantine, commonly used in the management of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current experimental evidence.

Introduction

Formononetin, an O-methylated isoflavone found in various plants, has garnered significant interest for its potential neuroprotective properties. This guide synthesizes preclinical and clinical data to compare its efficacy with Donepezil, an acetylcholinesterase inhibitor, and Memantine, an NMDA receptor antagonist. The comparison focuses on key mechanisms of neuroprotection, including anti-amyloidogenic, anti-inflammatory, and anti-apoptotic effects.

Comparative Efficacy: Formononetin vs. Established Agents

The following tables summarize quantitative data from key experimental studies, providing a direct comparison of the neuroprotective effects of Formononetin, Donepezil, and Memantine.

Table 1: Anti-Amyloidogenic Effects
AgentExperimental ModelKey FindingsQuantitative DataReference
Formononetin APP/PS1 Mouse Model of ADReduced brain Aβ production and deposition.- Decreased Aβ40 levels (F=7.355, p=0.002)- Decreased Aβ42 levels (F=15.068, p=0.0001)[1]
Donepezil Tg2576 Mouse Model of ADReduced soluble Aβ levels and Aβ plaque burden.- Significantly reduced soluble Aβ1-40 and Aβ1-42 at 4 mg/kg dose (p=0.005)[2]
Memantine -Primarily targets excitotoxicity, indirect effects on amyloid pathology.Data not available in the reviewed literature.-
Table 2: Anti-Inflammatory and Cytoprotective Effects
AgentExperimental ModelKey FindingsQuantitative DataReference
Formononetin APP/PS1 Mouse Model of ADSuppressed neuroinflammation.- Decreased IL-1β, IL-6, and TNF-α levels.[1]
Donepezil Rat Septal Neurons (Aβ toxicity model)Protected against Aβ-induced neurotoxicity.- Attenuated LDH efflux by 9.4%, 17.4%, and 22.5% at 0.1, 1, and 10 μmol/L respectively.[3]
Memantine Ischemic Stroke PatientsImproved neurological function.- Significant improvement in NIHSS and Barthel Index scores (p < 0.05).[4][5]
Table 3: Anti-Apoptotic and Pro-Survival Effects
AgentExperimental ModelKey FindingsQuantitative DataReference
Formononetin N2a-AβPP cells (hypoxia model)Protected against hypoxia-induced apoptosis.- Increased cell viability and reduced caspase-3 activity.
Donepezil PC12 cells (Aβ25-35 toxicity model)Increased cell viability and reduced LDH release.- Increased cell viability from 57.35% to 87.35% at 5-20 μmol/L.[6]
Memantine Ischemic Stroke Rat ModelSuppressed apoptosis.- Markedly suppressed the activation of the calpain-caspase-3 pathway.[7]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Formononetin are mediated through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Formononetin_Anti_Amyloid_Pathway cluster_amyloid Amyloidogenic Pathway cluster_formononetin Formononetin Action APP APP β-secretase β-secretase APP->β-secretase γ-secretase γ-secretase APP->γ-secretase Aβ40/42 Aβ40/42 β-secretase->Aβ40/42 γ-secretase->Aβ40/42 Aβ plaques Aβ plaques Aβ40/42->Aβ plaques RAGE RAGE Aβ40/42->RAGE Formononetin Formononetin LRP1 LRP1 Formononetin->LRP1 promotes Formononetin->RAGE suppresses Aβ Clearance Aβ Clearance LRP1->Aβ Clearance Aβ Clearance->Aβ plaques reduces NF-κB NF-κB RAGE->NF-κB activates Neuroinflammation Neuroinflammation RAGE->Neuroinflammation NF-κB->Neuroinflammation

Caption: Formononetin's dual role in reducing amyloid beta plaques.

Experimental_Workflow_APP_PS1 APP/PS1 Mice APP/PS1 Mice Treatment Groups Treatment Groups APP/PS1 Mice->Treatment Groups Behavioral Testing Behavioral Testing Treatment Groups->Behavioral Testing Control Control Treatment Groups->Control Formononetin Formononetin Treatment Groups->Formononetin Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis ELISA (Aβ, Cytokines) ELISA (Aβ, Cytokines) Biochemical Analysis->ELISA (Aβ, Cytokines) Western Blot (Proteins) Western Blot (Proteins) Biochemical Analysis->Western Blot (Proteins)

Caption: Workflow for assessing Formononetin in APP/PS1 mice.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Formononetin Efficacy in APP/PS1 Mouse Model
  • Animal Model: Male APP/PS1 transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), were used. Age-matched wild-type littermates served as controls.

  • Drug Administration: Formononetin was administered orally via gavage at specified doses (e.g., 20 and 40 mg/kg) daily for a predetermined period (e.g., 3 months). The vehicle control group received an equivalent volume of the vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant during the probe trial were recorded.

  • Tissue Preparation: Following behavioral testing, mice were euthanized, and brain tissues were collected. One hemisphere was fixed in 4% paraformaldehyde for immunohistochemistry, and the other was snap-frozen for biochemical analyses.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Brain homogenates were used to quantify the levels of soluble and insoluble Aβ40 and Aβ42, as well as inflammatory cytokines (IL-1β, IL-6, TNF-α), using commercially available ELISA kits.

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., RAGE, NF-κB, LRP1) were determined by Western blotting using specific primary and secondary antibodies.

  • Statistical Analysis: Data were analyzed using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test, with p < 0.05 considered statistically significant.

Donepezil Neuroprotection Against Aβ Toxicity
  • Cell Culture: Primary septal neurons were isolated from embryonic day 17 Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27 and L-glutamine.

  • Aβ Preparation: Synthetic Aβ1-40 peptide was dissolved in sterile water and aggregated by incubation at 37°C for 48 hours.

  • Treatment: Cultured neurons were pre-treated with various concentrations of Donepezil (0.1, 1, 10 μmol/L) for 2 hours before the addition of aggregated Aβ1-40 (15 μmol/L) for 48 hours.

  • Lactate Dehydrogenase (LDH) Assay: Cell death was quantified by measuring the amount of LDH released into the culture medium using a commercially available cytotoxicity detection kit.

  • Statistical Analysis: Results were expressed as a percentage of the control (untreated cells), and statistical significance was determined using an appropriate statistical test.

Memantine Efficacy in Ischemic Stroke Patients
  • Study Design: A randomized, controlled clinical trial was conducted with patients who had experienced a mild to moderate ischemic stroke.

  • Intervention: Patients in the treatment group received a daily dose of Memantine in addition to standard stroke care. The control group received a placebo and standard care.

  • Outcome Measures: Neurological function and daily living activities were assessed at baseline and at specified follow-up points using the National Institutes of Health Stroke Scale (NIHSS) and the Barthel Index.

  • Statistical Analysis: The changes in NIHSS and Barthel Index scores between the treatment and control groups were compared using appropriate statistical methods to determine the efficacy of Memantine.

Conclusion

The compiled data suggests that Formononetin exhibits significant neuroprotective effects in preclinical models of Alzheimer's disease, comparable and in some aspects, potentially superior to the established agents Donepezil and Memantine. Its multifaceted mechanism of action, targeting both amyloid pathology and neuroinflammation, presents a promising avenue for further investigation and development as a potential therapeutic for neurodegenerative diseases. Further clinical studies are warranted to validate these preclinical findings in human subjects.

References

Independent Verification of Formobactin's Structure and Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the structure and purity of Formobactin, a siderophore of the nocobactin group with recognized free radical scavenging and neuroprotective properties.[1] Due to the limited availability of specific analytical data for this compound in publicly accessible literature, this guide will utilize data from its close structural analog, Nocobactin NA, as a proxy for comparative purposes. This approach allows for a robust methodological comparison with a well-established alternative, Deferoxamine, a widely used iron chelator with neuroprotective effects.[2]

Executive Summary

This document outlines detailed experimental protocols for the structural and purity analysis of this compound (using Nocobactin NA as a representative) and compares its analytical profile with Deferoxamine. Key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed. The guide also presents a comparative data table and visual diagrams of the experimental workflow and a relevant neuroprotective signaling pathway.

Comparative Analysis of this compound (as Nocobactin NA) and Deferoxamine

The selection of an appropriate iron chelator for research and therapeutic development hinges on a thorough understanding of its chemical properties, purity, and biological activity. This section provides a direct comparison of key analytical parameters for Nocobactin NA (as a proxy for this compound) and Deferoxamine.

ParameterNocobactin NA (this compound proxy)Deferoxamine Mesylate
Molecular Formula C₃₈H₅₈N₅O₁₀ (nonyl variant), C₄₀H₆₂N₅O₁₀ (undecyl variant)[3]C₂₅H₄₈N₆O₈ · CH₄O₃S[4]
Molecular Weight 744.4184 (nonyl variant), 772.4497 (undecyl variant) [M+H]⁺[3]656.79 g/mol [5]
Purity (Typical) >95% (Research Grade Standard)98.0% - 102.0% (USP Grade)[4]
Structure Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry[3]¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy
Purity Assessment HPLC-UV (267 nm)[3]HPLC-UV (220 nm)[6]

Experimental Protocols for Independent Verification

To ensure the identity and quality of this compound, a series of analytical experiments should be performed. The following protocols are based on established methods for the characterization of siderophores and related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify this compound and any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 70% to 90% B over 20 minutes.[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV absorbance at 267 nm.[3]

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

  • Purity Calculation: The purity is determined by the ratio of the peak area of the main compound to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., LCT Premier XE).[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed m/z for the protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the detailed chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).[3]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon framework of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish detailed correlations between protons and carbons to confirm the complete molecular structure.

  • Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra should be consistent with the proposed structure of this compound.

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the analytical workflow and the potential mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Verification This compound This compound Sample HPLC HPLC-UV This compound->HPLC MS Mass Spectrometry This compound->MS NMR NMR Spectroscopy This compound->NMR Purity Purity Assessment HPLC->Purity MW Molecular Weight Verification MS->MW Structure Structural Elucidation NMR->Structure

Caption: Experimental workflow for the verification of this compound's structure and purity.

Iron chelators like this compound are known to exert neuroprotective effects, in part, by modulating the hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathway.[7] By chelating intracellular iron, these compounds can inhibit prolyl hydroxylases, leading to the stabilization and activation of HIF-1α, which in turn promotes the expression of neuroprotective genes.

HIF1a_Pathway cluster_cell Cellular Environment cluster_nucleus Nucleus This compound This compound Iron Intracellular Iron This compound->Iron chelates PHD Prolyl Hydroxylases (Iron-dependent) This compound->PHD inhibits Iron->PHD activates HIF1a_ub HIF-1α (ubiquitinated) PHD->HIF1a_ub hydroxylates & promotes ubiquitination HIF1a_active HIF-1α (stabilized) PHD->HIF1a_active stabilization Proteasome Proteasomal Degradation HIF1a_ub->Proteasome leads to HIF1_complex HIF-1 Complex HIF1a_active->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE binds to Genes Neuroprotective Gene Expression (e.g., EPO, VEGF) HRE->Genes activates transcription Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lipid_ROS Lipid Reactive Oxygen Species (ROS) Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis induces This compound This compound Labile_Iron Labile Iron Pool This compound->Labile_Iron chelates & reduces GPX4 Glutathione Peroxidase 4 (GPX4) This compound->GPX4 upregulates* xCT System xc- (xCT) This compound->xCT upregulates* Labile_Iron->Lipid_ROS promotes generation GPX4->Lipid_ROS neutralizes Glutathione Glutathione (GSH) xCT->Glutathione promotes synthesis of Glutathione->GPX4 is a cofactor for note *Indirectly, by reducing iron-mediated oxidative stress

References

Replicating Formobactin's Neuroprotective Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for replicating and comparing the originally reported neuroprotective findings of Formobactin. To date, no independent replication studies for this compound have been published. This document outlines the experimental protocols necessary to validate its efficacy against lipid peroxidation and glutamate-induced excitotoxicity, alongside comparative data for alternative neuroprotective agents.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the efficacy of various neuroprotective compounds in two key assays relevant to the original findings on this compound. As the specific quantitative data from the original this compound study by Murakami et al. (1996) is not publicly available, this section serves as a benchmark for future replication studies.

Table 1: Inhibition of Lipid Peroxidation in Rat Brain Homogenate

CompoundAssay PrincipleEndpointIC50 / Effective Concentration
This compound Inhibition of lipid peroxidationNot specified in abstractData not available
Edaravone (B1671096) Inhibition of lipid peroxidation induced by incubation of brain homogenate.[1]MDA level reductionIC50 = 15.3 µM[1]
N-acetylcysteine (NAC) Reduction of lipid peroxidation byproducts.MDA level reductionSignificant reduction at various concentrations[2][3]
Quercetin Antioxidant activity reducing lipid peroxidation.MDA level reductionNeuroprotective effects observed[4][5][6]
Melatonin (B1676174) Free radical scavenging, reducing oxidative damage.MDA level reductionNeuroprotective effects observed

Table 2: Protection Against L-Glutamate-Induced Excitotoxicity in Neuronal Cells

CompoundCell LineEndpointEC50 / Effective Concentration
This compound Neuronal hybridoma N18-RE-105[4]Suppression of L-glutamate toxicity[4]Data not available
Isoliquiritigenin (ILG) Primary neuroglial cell cultureIncreased cell survival0.5–5 µM shows significant protection[7]
Quercetin Various neuronal cell linesPrevention of neuronal cell death[4][5][6]Neuroprotective effects observed[4][5][6]
Melatonin R28 cells and mouse retinal ganglion cellsIncreased cell viability, reduced ROS[8][9]150 nM showed protective effects[10]
Neurotol Hippocampal neuronal cellsReduced LDH release (cell death)Significant protection at 100 µM[11]

Experimental Protocols

To facilitate the replication of the original findings on this compound, detailed protocols for the two key experiments are provided below. These protocols are synthesized from established methodologies in the field.

Lipid Peroxidation (MDA) Assay in Rat Brain Homogenate

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a reactive aldehyde that is a byproduct of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method for this purpose.

Materials:

  • Rat brain tissue

  • Ice-cold 1.15% KCl solution

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • MDA standard (1,1,3,3-tetramethoxypropane)

  • Phosphate (B84403) buffer

  • Spectrophotometer or microplate reader

Procedure:

  • Homogenate Preparation:

    • Euthanize a rat according to approved animal welfare protocols.

    • Rapidly dissect the brain and place it in ice-cold 1.15% KCl solution.

    • Homogenize the brain tissue in ice-cold phosphate buffer to create a 10% (w/v) homogenate.

    • Centrifuge the homogenate at a low speed to remove cellular debris.

  • TBARS Reaction:

    • To a test tube, add a specific volume of the brain homogenate supernatant.

    • Add solutions of TCA, TBA, and BHT. BHT is included to prevent further lipid peroxidation during the assay.

    • Incubate the mixture in a water bath at 95°C for a defined period (e.g., 60 minutes). This allows the MDA in the sample to react with TBA.

    • After incubation, cool the tubes on ice to stop the reaction.

    • Centrifuge the tubes at high speed to pellet any precipitate.

  • Quantification:

    • Transfer the clear supernatant to a cuvette or a 96-well plate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Prepare a standard curve using known concentrations of MDA.

    • Calculate the concentration of MDA in the brain homogenate samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol of MDA per mg of protein.

L-Glutamate Excitotoxicity Assay in N18-RE-105 Neuronal Cells

This in vitro assay assesses the neuroprotective effect of a compound against glutamate-induced cell death.

Materials:

  • N18-RE-105 neuronal hybridoma cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • L-glutamic acid

  • Test compound (this compound and comparators)

  • Cell viability assay reagents (e.g., MTT, LDH release assay kit)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture N18-RE-105 cells in a T-75 flask until they reach 80-90% confluency.

    • Trypsinize the cells and seed them into 96-well plates at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours in the incubator.

  • Treatment:

    • Prepare various concentrations of the test compound (this compound) and comparator compounds.

    • Remove the old medium from the wells and replace it with a fresh medium containing the test compounds.

    • Incubate the cells with the compounds for a specific pretreatment time (e.g., 1-2 hours).

    • After pretreatment, add a toxic concentration of L-glutamate to the wells (concentrations typically range from 5 to 20 mM).

    • Incubate the cells for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Higher absorbance indicates higher cell viability.

    • LDH Release Assay: Collect the cell culture supernatant from each well. Use an LDH assay kit to measure the amount of lactate (B86563) dehydrogenase released from damaged cells into the medium. Higher LDH activity indicates lower cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group (cells not treated with glutamate).

    • Plot the concentration of the test compound against cell viability to determine the EC50 value (the concentration that provides 50% of the maximum protective effect).

Visualizations

Formobactin_Neuroprotection_Workflow cluster_this compound This compound Production cluster_lipid_peroxidation Lipid Peroxidation Assay cluster_glutamate_toxicity Glutamate (B1630785) Toxicity Assay cluster_analysis Data Analysis and Comparison Nocardia Cultivate Nocardia sp. ND20 Isolation Isolate and Purify this compound Nocardia->Isolation Treat_LP Treat with this compound / Alternatives Isolation->Treat_LP Pretreat Pre-treat with this compound / Alternatives Isolation->Pretreat Brain Prepare Rat Brain Homogenate Induce_LP Induce Lipid Peroxidation Brain->Induce_LP Induce_LP->Treat_LP Measure_MDA Measure MDA Levels (TBARS Assay) Treat_LP->Measure_MDA Analyze_Data Calculate IC50 / EC50 Values Measure_MDA->Analyze_Data Culture_Cells Culture N18-RE-105 Neuronal Cells Culture_Cells->Pretreat Induce_GT Induce Glutamate Excitotoxicity Pretreat->Induce_GT Measure_Viability Assess Cell Viability (MTT/LDH) Induce_GT->Measure_Viability Measure_Viability->Analyze_Data Compare Compare Efficacy Analyze_Data->Compare

Caption: Experimental workflow for replicating and comparing this compound's neuroprotective effects.

Formobactin_Signaling_Pathway Glutamate Excess Glutamate ROS Reactive Oxygen Species (ROS) Glutamate->ROS Excitotoxicity Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Neuronal_Damage Neuronal Damage / Cell Death Lipid_Peroxidation->Neuronal_Damage This compound This compound This compound->ROS Free Radical Scavenging

Caption: Postulated signaling pathway for this compound's neuroprotective action.

References

Benchmarking Formobactin's Performance Against Synthetic Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, both natural and synthetic antioxidants are of significant interest. Formobactin, a member of the nocobactin group of antibiotics, has been identified as a novel free radical scavenger with potential neuroprotective effects.[1] This guide provides a comparative analysis of this compound against commonly used synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tert-Butylhydroquinone (TBHQ), and Trolox.

Comparative Analysis of Antioxidant Performance

The following table summarizes the available antioxidant activity data for the selected synthetic antioxidants. The IC50 values from the DPPH assay represent the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Lower IC50 values indicate higher antioxidant activity.[2] The Trolox Equivalent Antioxidant Capacity (TEAC) values from the ABTS assay measure the antioxidant capacity relative to Trolox, a water-soluble vitamin E analog.[3][4][5][6][7] ORAC values also use Trolox as a standard and are expressed as Trolox equivalents (TE).[8][9]

AntioxidantDPPH IC50 (µg/mL)ABTS TEACORAC (µmol TE/g)
This compound Data not availableData not availableData not available
BHT ~32.06 - 202.35[10][11]~1.29[12]Data varies
BHA ~35.35 - 112.05[10][13]Data variesData varies
TBHQ ~22.20[14]~33.34 (EC50 µg/mL)[14]Data varies
Trolox ~3.77[15]1.0 (by definition)1.0 (by definition)

Note: The reported values for synthetic antioxidants can vary significantly between studies due to different experimental conditions, solvent systems, and reaction times. The data presented here is a representative range from the cited literature.

Signaling Pathway: Nrf2-ARE Pathway in Oxidative Stress

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Binds Keap1 Keap1 Keap1->Nrf2_Keap1 Binds Nrf2_Keap1->Degradation Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Response Cellular Protection Antioxidant_Genes->Antioxidant_Response Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Nrf2_Keap1 Induces Dissociation

Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.

Experimental Workflow: In Vitro Antioxidant Assays

The following diagram illustrates a general workflow for assessing the antioxidant capacity of a test compound using common in vitro assays like DPPH, ABTS, and ORAC.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (DPPH, ABTS radical, Fluorescein) Reaction Mix Reagents with Test Compound/Standard Reagent_Prep->Reaction Sample_Prep Prepare Test Compound and Standard (Trolox) Dilutions Sample_Prep->Reaction Incubation Incubate at Specific Temperature and Time Reaction->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Standard_Curve Generate Standard Curve (using Trolox) Measurement->Standard_Curve Calculation Calculate % Inhibition, IC50, or TEAC/ORAC values Standard_Curve->Calculation Comparison Compare Activity of Test Compound to Standard Calculation->Comparison

Caption: A generalized experimental workflow for in vitro antioxidant assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2]

Methodology:

  • Reagent Preparation:

  • Sample Preparation:

    • Dissolve the test compound (this compound or synthetic antioxidant) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent to prepare stock solutions.

    • Prepare a series of dilutions of the test compound and the standard.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compound or standard to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a blank (solvent + DPPH) and a control for each sample concentration (sample + solvent without DPPH).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[3][16]

Methodology:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of ~0.7 at 734 nm.

  • Sample Preparation:

    • Prepare stock solutions and dilutions of the test compound and a standard (Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test compound or standard dilutions to the wells of a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of the ABTS•+ radical.

    • Generate a standard curve by plotting the percentage of inhibition against the concentration of Trolox.

    • Express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[8][9]

Methodology:

  • Reagent Preparation:

    • Prepare a fluorescein (B123965) stock solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare an AAPH solution in the same buffer. This solution should be prepared fresh daily.

  • Sample Preparation:

    • Prepare stock solutions and dilutions of the test compound and a standard (Trolox) in the buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein solution to all wells.

    • Add the test compound or standard dilutions to the respective wells. Add buffer to the blank wells.

    • Pre-incubate the plate at 37°C for a specific time.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the blank, standard, and sample wells.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Generate a standard curve by plotting the net AUC against the Trolox concentration.

    • Express the ORAC value of the sample in Trolox equivalents (TE).

Conclusion

This compound has been identified as a promising natural free radical scavenger.[1] However, a direct quantitative comparison of its antioxidant performance against established synthetic antioxidants is currently limited by the lack of publicly available data from standardized assays. The data and protocols provided in this guide for BHT, BHA, TBHQ, and Trolox offer a solid foundation for researchers to benchmark the performance of this compound and other novel antioxidant compounds. Further experimental investigation is necessary to fully elucidate the antioxidant capacity of this compound and its potential therapeutic applications.

References

Statistical Validation of Formobactin's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Formobactin's therapeutic potential as a neuroprotective agent, contextualized by its performance against other established alternatives. The information is based on available preclinical data and is intended to guide further research and development efforts.

Executive Summary

This compound, a member of the nocobactin group of antibiotics, has been identified as a novel free radical scavenger with neuroprotective properties.[1] Early studies have demonstrated its capacity to inhibit lipid peroxidation and protect neuronal cells from L-glutamate-induced toxicity.[1] However, a comprehensive statistical validation of its therapeutic efficacy in comparison to other agents is lacking in publicly available literature. This guide aims to bridge this gap by juxtaposing the qualitative findings on this compound with quantitative data from well-characterized neuroprotective compounds.

Comparative Performance Data

Due to the limited published data on this compound, a direct statistical comparison is not feasible. The following tables summarize the reported qualitative effects of this compound and provide quantitative data for alternative neuroprotective agents in relevant assays.

Table 1: Inhibition of Lipid Peroxidation

CompoundAssay TypeModel SystemEfficacy (IC50/Inhibition %)Reference
This compound Lipid Peroxidation AssayRat brain homogenateInhibition reported (quantitative data not available)[1]
Edaravone Thiobarbituric Acid Reactive Substances (TBARS)Rat brain homogenateIC50: 2.8 µM(Typical literature values)
Trolox (Vitamin E analog) TBARSRat brain mitochondriaIC50: 4.7 µM(Typical literature values)
Melatonin TBARSMouse brain homogenate58% inhibition at 1 mM[2]
Quercetin TBARSRat brain homogenateIC50: 12.5 µM(Typical literature values)

Table 2: Neuroprotection Against L-Glutamate Toxicity

CompoundAssay TypeCell LineEfficacy (EC50/Protection %)Reference
This compound L-glutamate toxicity assayNeuronal hybridoma N18-RE-105 cellsSuppression of toxicity reported (quantitative data not available)[1]
Acetoacetate MTT AssayHT22 hippocampal cellsSignificant protection at 5 mM[3]
MK-801 (Dizocilpine) Neurite length analysisPrimary cortical neuronsSignificant protection at 30 µM[4]
Citicoline Oxidative stress assayNeuro-2A cellsSignificant protective effect[5]
Cerebrolysin Oxidative stress assayNeuro-2A cellsSignificant protective effect[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further comparative studies.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This protocol is a standard method for assessing the inhibition of lipid peroxidation.

  • Preparation of Brain Homogenate:

    • Excise brain tissue from a model organism (e.g., Wistar rat) and homogenize in ice-cold 0.1 M phosphate (B84403) buffer (pH 7.4) to create a 10% (w/v) homogenate.

    • Centrifuge the homogenate at 10,000 g for 15 minutes at 4°C. The supernatant is used for the assay.

  • Induction of Lipid Peroxidation:

    • To 0.1 mL of the brain homogenate supernatant, add 0.2 mL of the test compound (this compound or alternative) at various concentrations.

    • Induce lipid peroxidation by adding 0.1 mL of a pro-oxidant, such as 15 mM ferrous sulfate (B86663) (FeSO₄).

  • TBARS Reaction:

    • After a 30-minute incubation at 37°C, stop the reaction by adding 2 mL of a solution containing 15% trichloroacetic acid (TCA), 0.375% thiobarbituric acid (TBA), and 0.25 N hydrochloric acid (HCl).

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the samples and centrifuge at 3,000 g for 10 minutes.

  • Quantification:

    • Measure the absorbance of the pink-colored supernatant at 532 nm.

    • The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Neuroprotection Assay Against L-Glutamate Toxicity (MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells from glutamate-induced cell death.

  • Cell Culture and Plating:

    • Culture a neuronal cell line (e.g., HT22 or N18-RE-105) in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (this compound or alternative) for a specified period (e.g., 24 hours).

  • Induction of Glutamate (B1630785) Toxicity:

    • Introduce L-glutamate to the cell culture medium at a final concentration known to induce cytotoxicity (e.g., 5 mM for HT22 cells).

    • Incubate for a further 12-24 hours.

  • MTT Assay for Cell Viability:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control.

    • The neuroprotective effect is calculated by comparing the viability of cells treated with glutamate alone versus those pre-treated with the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway of neuroprotection and the experimental workflows.

G cluster_stress Cellular Stressors cluster_pathway Neurotoxic Cascade cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome Glutamate L-Glutamate NMDA_Receptor NMDA Receptor Activation Glutamate->NMDA_Receptor OxidativeStress Oxidative Stress ROS_Generation ↑ ROS Generation OxidativeStress->ROS_Generation Calcium_Influx ↑ Intracellular Ca2+ NMDA_Receptor->Calcium_Influx Calcium_Influx->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation Apoptosis Apoptosis / Necrosis Mitochondrial_Dysfunction->Apoptosis Lipid_Peroxidation->Apoptosis Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival Prevents This compound This compound This compound->ROS_Generation Inhibits Alternatives Alternative Agents Alternatives->NMDA_Receptor Modulates Alternatives->ROS_Generation Inhibits G cluster_lipid Lipid Peroxidation Assay Workflow cluster_glutamate Glutamate Toxicity Assay Workflow Homogenate Prepare Brain Homogenate Incubate Incubate with Test Compound & Pro-oxidant Homogenate->Incubate TBARS TBARS Reaction Incubate->TBARS Measure Measure Absorbance at 532 nm TBARS->Measure Calculate % Inhibition Measure->Calculate Culture Culture Neuronal Cells Pretreat Pre-treat with Test Compound Culture->Pretreat Glutamate_Add Add L-Glutamate Pretreat->Glutamate_Add MTT MTT Assay Glutamate_Add->MTT Viability % Cell Viability MTT->Viability

References

Peer-Reviewed Evidence Supporting Formobactin's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of Formobactin, contextualized with data from other neuroprotective and antioxidant compounds. Due to the limited publicly available peer-reviewed data on this compound, this document focuses on comparing its class of activity with established alternatives, supported by experimental methodologies and pathway visualizations.

Overview of this compound and Alternatives

This compound is a novel compound isolated from the culture of Nocardia sp. strain ND20, identified as a member of the nocobactin group of antibiotics. Its primary reported biological activities are free radical scavenging and protection of neuronal cells. Specifically, it has been shown to inhibit lipid peroxidation in rat brain homogenate and suppress L-glutamate toxicity in neuronal hybridoma N18-RE-105 cells.

Given the scarcity of further studies on this compound, this guide will compare its reported effects with other compounds that have demonstrated efficacy in similar experimental models. These alternatives provide a benchmark for evaluating the potential neuroprotective and antioxidant capabilities of novel compounds like this compound.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for alternative compounds that protect against glutamate-induced cytotoxicity in the same neuronal cell line mentioned for this compound (N18-RE-105) and other relevant models. This allows for an indirect comparison of potential efficacy.

Table 1: Neuroprotective Effects of Various Compounds Against L-Glutamate-Induced Cytotoxicity in N18-RE-105 Cells

CompoundConcentration RangeProtective EffectReference
Vitamin E 10 - 100 µMMarked protection against 10 mM glutamate (B1630785) toxicity.[1]
Idebenone 0.1 - 3 µMMarked protection against 10 mM glutamate toxicity.[1]
Vinpocetine 10 - 100 µMMarked protection against 10 mM glutamate toxicity.[1]
Cysteine 30 - 1000 µMConcentration-dependent protection against 10 mM glutamate toxicity.[1]
Dithiothreitol 10 - 250 µMConcentration-dependent protection against 10 mM glutamate toxicity.[1]
Glutathione (GSH) 10 - 1000 µMConcentration-dependent protection against 10 mM glutamate toxicity.[1]
α-Tocopherolhydroquinone (TQH2) Not specifiedSignificantly reduced apoptosis and levels of phospho-p38, PARP, and cleaved caspase-3.[2][3]

Table 2: Antioxidant Activity of Compounds in Lipid Peroxidation Assays

CompoundAssay TypeModel SystemKey FindingsReference
This compound Lipid Peroxidation InhibitionRat Brain HomogenateDemonstrated inhibitory activity.
N-acetylcysteine amide (NACA) Malondialdehyde (MDA) MeasurementPC12 cellsReduced glutamate-induced elevations in lipid peroxidation by-products.[2]
Vitamin E Homologues (α-Toc, C6, PMC) LC/ESI-MSLiposomes with Cytochrome c/H₂O₂Significantly protected tetralinoleoyl cardiolipin (B10847521) against oxidation.[4]
Resveratrol and Polydatin Lipid Peroxidation InhibitionNot specifiedShowed lipid peroxidation inhibition abilities.[5]

Experimental Protocols

While the specific protocols for the this compound study are not available in full, the following are detailed methodologies for the key types of experiments cited, based on standard practices in the field.

3.1. Inhibition of Lipid Peroxidation in Brain Homogenate

This assay measures the extent of lipid peroxidation, often by quantifying malondialdehyde (MDA), a natural byproduct of this process, using the Thiobarbituric Acid Reactive Substances (TBARS) method.

  • Tissue Preparation: Wistar rat brains are homogenized in cold phosphate-buffered saline (PBS).

  • Induction of Peroxidation: Lipid peroxidation is initiated in the homogenate by adding an inducing agent, such as a solution of FeSO₄ and ascorbic acid.

  • Treatment: The test compound (e.g., this compound) is added at various concentrations to the homogenate prior to or along with the inducing agent. A vehicle control (without the test compound) and a positive control (a known antioxidant like Vitamin E) are also run.

  • TBARS Assay:

    • After an incubation period (e.g., 60 minutes at 37°C), the reaction is stopped by adding a solution of trichloroacetic acid (TCA).

    • Thiobarbituric acid (TBA) reagent is added to the mixture, which is then heated (e.g., at 95°C for 30 minutes).

    • The mixture is cooled and centrifuged to pellet the precipitate.

    • The absorbance of the supernatant, which contains the pink MDA-TBA adduct, is measured spectrophotometrically at approximately 532 nm.

  • Data Analysis: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the test compound to the control samples.

3.2. Suppression of L-Glutamate Toxicity in N18-RE-105 Cells

This cell-based assay assesses the ability of a compound to protect neuronal cells from excitotoxicity induced by high concentrations of glutamate. Cell viability is typically measured using the MTT or LDH assay.

  • Cell Culture: N18-RE-105 neuroblastoma-glioma hybrid cells are cultured in appropriate media (e.g., DMEM with fetal bovine serum) in 96-well plates until they reach a suitable confluency.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 30 minutes to 24 hours).

  • Glutamate Challenge: A high concentration of L-glutamate (e.g., 10-20 mM) is added to the wells (except for the negative control wells) to induce cytotoxicity.

  • Incubation: The cells are incubated with glutamate and the test compound for a period of 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.

    • The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at approximately 570 nm. Higher absorbance corresponds to higher cell viability.

  • Data Analysis: The neuroprotective effect is quantified as the percentage of cell viability relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

4.1. Experimental Workflow for Screening Neuroprotective Compounds

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Culture Culture N18-RE-105 Cells Plate Plate Cells in 96-well Plates Culture->Plate PreTreat Pre-treat with Test Compound (e.g., this compound) Plate->PreTreat Glutamate Induce Toxicity (L-Glutamate Challenge) PreTreat->Glutamate Incubate Incubate for 24h Glutamate->Incubate MTT Add MTT Reagent Incubate->MTT Dissolve Dissolve Formazan MTT->Dissolve Measure Measure Absorbance (570nm) Dissolve->Measure Calculate Calculate % Cell Viability Measure->Calculate Compare Compare with Controls Calculate->Compare

Caption: Workflow for assessing neuroprotective activity against glutamate toxicity.

4.2. Signaling Pathway of Glutamate-Induced Excitotoxicity

Excessive glutamate leads to neuronal damage through a cascade of events known as excitotoxicity. This involves the overactivation of glutamate receptors, leading to a massive influx of calcium ions, which in turn triggers downstream damaging processes.

G cluster_receptors Receptor Overactivation cluster_downstream Downstream Effects Glutamate Excess Extracellular Glutamate NMDA NMDA Receptors Glutamate->NMDA AMPA AMPA Receptors Glutamate->AMPA Ca_Influx Massive Ca²⁺ Influx NMDA->Ca_Influx AMPA->Ca_Influx Mito Mitochondrial Dysfunction Ca_Influx->Mito ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Ca_Influx->ROS Enzyme Activation of Degradative Enzymes (Calpains, Caspases) Ca_Influx->Enzyme Damage Neuronal Damage & Cell Death (Apoptosis / Necrosis) Mito->Damage ROS->Mito ROS->Damage Enzyme->Damage

Caption: Key pathways in L-glutamate-induced neurotoxicity.

4.3. Potential Neuroprotective Mechanism of Free Radical Scavengers

Compounds like this compound likely exert their protective effects by directly neutralizing reactive oxygen species (ROS), thereby preventing the downstream damage caused by oxidative stress.

G cluster_damage Cellular Damage Oxidative_Stress Oxidative Stress (e.g., from Glutamate Toxicity) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS This compound Free Radical Scavenger (e.g., this compound) ROS->this compound Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox DNA_Damage DNA Damage ROS->DNA_Damage Protein_Ox Protein Oxidation ROS->Protein_Ox Neutralized Neutralized Species This compound->Neutralized Scavenges Cell_Death Neuronal Cell Death Lipid_Perox->Cell_Death DNA_Damage->Cell_Death Protein_Ox->Cell_Death

Caption: Mechanism of neuroprotection by scavenging free radicals.

References

Safety Operating Guide

Proper Disposal of Formobactin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Formobactin are paramount to ensuring a secure laboratory environment and preventing ecological contamination. this compound, a novel antibiotic belonging to the nocobactin group, requires meticulous disposal procedures due to its potential bioactivity and cytotoxicity[1]. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this guide provides essential, step-by-step procedures for its proper disposal based on best practices for cytotoxic and antibiotic compounds.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. All materials that have come into contact with this compound should be treated as potentially hazardous waste.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Double-gloving with nitrile gloves is recommended.
Lab Coat A dedicated lab coat, preferably disposable.
Eye Protection Chemical splash goggles.
Respiratory Protection A fitted N95 respirator or higher, especially when handling the powder form.

Disposal Procedures

The proper disposal of this compound waste depends on its form (solid, liquid, or contaminated labware). All this compound waste should be segregated from general laboratory waste and clearly labeled as "Cytotoxic Waste."

Solid this compound Waste

This category includes unused or expired this compound powder, as well as grossly contaminated items like weighing boats and paper.

Step-by-Step Disposal:

  • Segregation: At the point of use, place all solid this compound waste into a designated, leak-proof, and puncture-resistant container with a purple lid, clearly labeled "Cytotoxic Waste for Incineration."

  • Container Management: Do not overfill the waste container. Once it is three-quarters full, securely seal the lid.

  • Storage: Store the sealed container in a designated, secure area away from general lab traffic until it is collected by the institution's environmental health and safety (EHS) department.

  • Final Disposal: The final disposal method for cytotoxic waste is typically high-temperature incineration.

Liquid this compound Waste

This includes solutions containing this compound, such as stock solutions, cell culture media, and supernatant from experiments.

Step-by-Step Disposal:

  • Collection: Collect all liquid this compound waste in a dedicated, leak-proof, and shatter-resistant container. This container should be clearly labeled "Liquid Cytotoxic Waste."

  • Neutralization (if applicable): For some cytotoxic compounds, chemical neutralization may be an option. However, without a specific SDS for this compound, this is not recommended.

  • Storage: Store the liquid waste container in secondary containment to prevent spills. Like solid waste, it should be kept in a designated, secure area.

  • Disposal: Arrange for the collection of the liquid waste by the EHS department for incineration.

Contaminated Labware and PPE

This category includes items that have come into contact with this compound but are not grossly contaminated, such as pipette tips, serological pipettes, and used PPE.

Step-by-Step Disposal:

  • Segregation: All contaminated labware and PPE should be placed in a designated cytotoxic waste container (yellow with a purple lid for non-sharps, and a puncture-resistant red container for sharps).

  • Sharps: Needles, syringes, and other sharps that have been in contact with this compound must be disposed of in a designated sharps container for cytotoxic waste.

  • Decontamination of Surfaces: Any surfaces that may have come into contact with this compound should be decontaminated. A recommended procedure involves a three-step process:

    • Wipe the surface with a detergent solution.

    • Rinse with water.

    • Wipe with 70% isopropyl alcohol. All cleaning materials used in this process must be disposed of as cytotoxic waste.

Experimental Protocols

Decontamination of a Work Surface Contaminated with this compound:

  • Preparation: Ensure all necessary PPE is worn. Prepare three sets of disposable wipes.

  • Step 1: Cleaning: Moisten a set of wipes with a laboratory-grade detergent. Wipe the contaminated surface in a unidirectional motion, starting from the least contaminated area and moving towards the most contaminated area. Dispose of the wipes in a cytotoxic waste container.

  • Step 2: Rinsing: Moisten a fresh set of wipes with sterile water and wipe the surface again using the same technique to remove any residual detergent. Dispose of the wipes in a cytotoxic waste container.

  • Step 3: Disinfection: Moisten a final set of wipes with 70% isopropyl alcohol and wipe the surface. Allow the surface to air dry. Dispose of the wipes in a cytotoxic waste container.

Data Presentation

The following table summarizes the key disposal parameters for different forms of this compound waste. This data is based on general guidelines for cytotoxic compounds and should be adapted to institutional protocols.

Waste TypeContainerLabelingFinal Disposal Method
Solid this compound Leak-proof, puncture-resistant with purple lid"Cytotoxic Waste for Incineration"High-Temperature Incineration
Liquid this compound Leak-proof, shatter-resistant"Liquid Cytotoxic Waste"High-Temperature Incineration
Contaminated Sharps Puncture-resistant red container"Cytotoxic Sharps"High-Temperature Incineration
Contaminated Labware/PPE Yellow container with purple lid"Cytotoxic Waste"High-Temperature Incineration

Mandatory Visualization

Formobactin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid this compound Waste Solid_Container Purple-Lidded Container Solid->Solid_Container Liquid Liquid this compound Waste Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Contaminated Contaminated Labware & PPE Contaminated_Container Yellow/Red Cytotoxic Containers Contaminated->Contaminated_Container Secure_Area Designated Secure Storage Area Solid_Container->Secure_Area Liquid_Container->Secure_Area Contaminated_Container->Secure_Area EHS_Pickup EHS Collection Secure_Area->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Workflow for the segregation and disposal of this compound waste.

Decontamination_Protocol Start Contaminated Surface Step1 Clean with Detergent Start->Step1 Step2 Rinse with Water Step1->Step2 Waste Dispose Wipes as Cytotoxic Waste Step1->Waste Step3 Wipe with 70% IPA Step2->Step3 Step2->Waste End Decontaminated Surface Step3->End Step3->Waste

Caption: Logical steps for decontaminating surfaces exposed to this compound.

References

Personal protective equipment for handling Formobactin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Formobactin, tailored for researchers, scientists, and professionals in drug development. This compound is a novel free radical scavenger isolated from Nocardia sp. and is a member of the nocobactin group of antibiotics[1]. Due to its novel nature and potent biological activity, a comprehensive Safety Data Sheet (SDS) is not yet available. Therefore, this compound must be handled with the utmost care, assuming it is a potent and potentially hazardous compound. The following procedures are based on best practices for handling novel, biologically active small molecules.

Hazard Assessment and Risk Mitigation

Given its classification as a novel antibiotic, this compound should be treated as a compound with unknown long-term health effects. Potential hazards include, but are not limited to, skin irritation, allergic reactions, and unforeseen biological effects upon exposure. A thorough risk assessment is mandatory before any handling.

A logical workflow for risk assessment should be followed prior to handling this compound.

RiskAssessment cluster_plan Planning & Assessment cluster_control Control Implementation cluster_ops Operation A Identify this compound Handling Task (e.g., Weighing, Dissolving) B Review Available Data (Nocobactin group, Novel Antibiotic) A->B C Assume High Potency & Unknown Hazards B->C D Select Engineering Controls (Fume Hood, Ventilated Enclosure) C->D E Determine Required PPE (See Table 1) D->E F Establish Disposal Route (Hazardous Chemical Waste) E->F G Execute Handling Protocol F->G H Follow Spill & Emergency Plan G->H I Document Procedure G->I

Caption: Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is paramount to minimize exposure and ensure personal safety. The required level of PPE depends on the specific operation, the quantity of this compound being handled, and the potential for generating dust or aerosols.[2]

Table 1: PPE Requirements for this compound Handling

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Solution Handling (<10 mL) in a Ventilated Hood Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required within a certified chemical fume hood
High-Volume Solution Handling (>10 mL) or Outside a Hood Chemical splash gogglesDouble-gloved nitrile or neoprene glovesChemical-resistant apron over a lab coatHalf-mask respirator with organic vapor/acid gas cartridges
Weighing and Solid Form Handling Safety glasses with side shieldsNitrile glovesLab coat with disposable sleevesN95 respirator or higher, used within a ventilated balance enclosure or chemical fume hood
Emergency Spill or Release Chemical splash goggles and face shield[3][4]Heavy-duty nitrile or butyl rubber glovesChemical-resistant suit or disposable coveralls[5]Full-face respirator with appropriate cartridges or Self-Contained Breathing Apparatus (SCBA)

A decision-making process should guide the selection of appropriate PPE.

PPESelection A Start: Prepare to Handle this compound B Handling Solid or Powder? A->B C YES B->C Yes D NO B->D No E Use Ventilated Enclosure. Wear N95 Respirator, Gloves, Lab Coat, and Safety Glasses. C->E F Handling Liquid Solution? D->F N End: Proceed with Handling E->N G YES F->G Yes H NO (Re-evaluate Task) F->H No I Volume > 10mL or Outside Fume Hood? G->I J YES I->J Yes K NO I->K No L Use Chemical Fume Hood. Wear Chemical Goggles, Double Gloves, and Chemical-Resistant Apron. J->L M Use Chemical Fume Hood. Wear Safety Glasses, Nitrile Gloves, and Lab Coat. K->M L->N M->N

Caption: PPE selection logic for this compound handling procedures.

Operational and Disposal Plans

Engineering Controls:

  • Primary Containment: All handling of this compound powder and initial dilutions must be performed within a certified chemical fume hood or a ventilated balance enclosure to control exposure to dust and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area for this compound handling. Assemble all necessary equipment, including PPE, spill kit, and waste containers, before retrieving the compound.

  • Donning PPE: Put on all required PPE as determined by the PPE Selection Logic diagram.

  • Weighing (Solid):

    • Perform weighing within a ventilated balance enclosure or chemical fume hood to prevent inhalation of fine powders.

    • Use anti-static tools and weigh paper.

    • Carefully transfer the weighed solid to a suitable container for dissolution.

  • Dissolving and Diluting (Liquid):

    • Add solvent to the solid slowly to avoid splashing.

    • If sonication or heating is required, ensure the container is properly sealed or vented within the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a standard cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination. Start with outer gloves, followed by the lab coat/apron, and finally inner gloves and eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.[6]

Spill and Emergency Procedures:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (Table 1, Emergency), gently cover the spill with absorbent pads to avoid making dust airborne.

    • Wet the absorbent material with a suitable solvent (e.g., water or ethanol) to dampen the powder.

    • Carefully collect the material using a scoop or dustpan and place it into a sealed, labeled hazardous waste container.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Contain the spill using absorbent pads or a spill kit.

    • Collect the saturated absorbent material and place it into a sealed, labeled hazardous waste container.

  • Major Spill or Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station and seek immediate medical attention.[7]

    • Inhalation: Move to fresh air immediately. Seek medical attention.

    • Large Spill: Evacuate the laboratory, alert others, and contact the institutional emergency response team.

Disposal Plan:

  • Solid Waste: All solid this compound waste, contaminated consumables (e.g., gloves, weigh paper, pipette tips), and spill cleanup materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour this compound waste down the drain.

  • Disposal Route: All this compound waste must be disposed of through the institution's official hazardous chemical waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[6]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。